Ezeprogind
Description
Properties
IUPAC Name |
N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKKWCPJBTXWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615539-20-3 | |
| Record name | AZP-2006 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezeprogind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EZEPROGIND | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ezeprogind's Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezeprogind (AZP2006) is a first-in-class, orally available small molecule therapeutic candidate under investigation for neurodegenerative diseases, with a primary focus on Progressive Supranuclear Palsy (PSP). Its core mechanism of action revolves around the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, leading to enhanced lysosomal function. By stabilizing the PGRN-PSAP complex, this compound initiates a cascade of downstream effects that collectively combat the pathological hallmarks of neurodegeneration, including tauopathy and neuroinflammation. Preclinical and early-stage clinical data suggest a promising safety profile and potential disease-modifying effects. This document provides a detailed technical overview of this compound's mechanism of action, supported by available data and experimental insights.
Core Mechanism of Action: Enhancing Lysosomal Function
This compound's primary therapeutic target is the interaction between progranulin (PGRN), a crucial neurotrophic and anti-inflammatory factor, and prosaposin (PSAP), a protein essential for lysosomal enzyme activity.[1][2]
This compound acts as a molecular chaperone, binding to and stabilizing the PGRN-PSAP complex.[3] This stabilization is critical for the proper trafficking and function of both proteins within the endo-lysosomal pathway. The enhanced integrity of this complex leads to several beneficial downstream effects within neurons:
-
Increased Lysosomal Progranulin and Prosaposin: By preventing the premature degradation of the complex, this compound ensures higher levels of functional PGRN and PSAP are delivered to the lysosomes.
-
Enhanced Lysosomal Hydrolase Activity: The increased availability of PSAP, a cofactor for several lysosomal hydrolases, boosts the overall catabolic capacity of the lysosome.
-
Improved Clearance of Pathological Proteins: The enhanced lysosomal function facilitates the degradation of misfolded and aggregated proteins, such as hyperphosphorylated tau and amyloid-beta, which are central to the pathology of many neurodegenerative diseases.[3]
Signaling Pathway of this compound's Core Mechanism
Caption: this compound stabilizes the PGRN-PSAP complex, enhancing its delivery to the lysosome.
Downstream Effects on Neuronal Pathophysiology
The enhancement of lysosomal function by this compound leads to significant downstream effects on key pathological processes in neurodegenerative diseases.
Reduction of Tau Pathology
Preclinical studies have consistently demonstrated this compound's ability to reduce the burden of hyperphosphorylated tau (pTau), a hallmark of tauopathies like PSP and Alzheimer's disease.[2] This is achieved through the enhanced lysosomal clearance of tau aggregates.
Attenuation of Neuroinflammation
Neuroinflammation, primarily driven by the activation of microglia, is a critical component of neurodegeneration. This compound has been shown to inhibit microglial activation and reduce the production of pro-inflammatory cytokines.[1] This anti-inflammatory effect is believed to be mediated by the increased levels of neuroprotective progranulin.
Signaling Pathway of Downstream Effects
Caption: this compound's downstream effects include reduced tau pathology and neuroinflammation.
Quantitative Data from Preclinical and Clinical Studies
Preclinical In Vitro Data
| Experimental Model | Treatment | Key Findings | Reference |
| Primary rat neuron/microglia co-cultures with Aβ42 | Nanomolar concentrations of this compound | Promoted neuron survival and prevented neurite loss. Increased progranulin secretion. Inhibited microglial activation and pro-inflammatory cytokine production. Decreased tau phosphorylation. | [1] |
| Rat motor neurons with glutamate-induced injury | 3-100 nM this compound | Maintained motor neuron survival at 60-80% of control. Protected neurite network. | [4] |
Preclinical In Vivo Data
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Senescence Accelerated Mouse-Prone 8 (SAMP8) | 3 mg/kg/day (oral administration) | Prevented or reversed cognitive deficits. Decreased phosphorylated tau, Aβ, oxidative stress, and neuroinflammation. | [1] |
| Tau-overexpressing mice | Not specified | Decreased tau phosphorylation. | [1] |
Phase 2a Clinical Trial Data (PSP Patients)
| Biomarker | Treatment Group (60 mg/day for 12 weeks) | Placebo Group | Reference |
| Plasma Progranulin | Elevated relative to baseline | Not specified | [1] |
| CSF Progranulin | Less decline than placebo | Decline from baseline | [1] |
| CSF Total Tau | Reduced compared to baseline | Not specified | [1] |
| CSF Phospho-Tau181 | Reduced compared to baseline | Not specified | [1] |
Experimental Protocols
In Vitro Neuron-Microglia Co-culture Model of Neuroinflammation
This experimental model is designed to assess the neuroprotective and anti-inflammatory effects of this compound in a cellular environment that mimics the neuroinflammatory conditions of Alzheimer's disease.
Methodology Workflow
Caption: Workflow for the in vitro neuron-microglia co-culture experiment.
Detailed Steps:
-
Cell Culture: Primary cortical neurons and microglia are isolated from neonatal rats and co-cultured.
-
Induction of Injury: Neuroinflammation and neuronal damage are induced by exposing the co-cultures to Aβ42 oligomers.
-
Treatment: The injured co-cultures are treated with a range of concentrations of this compound.
-
Endpoint Analysis: After a defined incubation period, various endpoints are measured to assess the effects of this compound. This includes assays for cell viability (neuron survival), immunocytochemistry for neurite network integrity, ELISA for progranulin and cytokine levels, and Western blotting for pTau levels.
In Vivo Senescence Accelerated Mouse-Prone 8 (SAMP8) Model
The SAMP8 mouse model is utilized to evaluate the in vivo efficacy of this compound in an animal model that exhibits age-related cognitive decline and some pathological features of Alzheimer's disease.
Methodology Workflow
Caption: Workflow for the in vivo SAMP8 mouse model experiment.
Detailed Steps:
-
Animal Model: Aged SAMP8 mice are used as the experimental group, with a control group receiving a vehicle.
-
Treatment: this compound is administered orally on a chronic basis (e.g., daily for several weeks or months).
-
Behavioral Assessment: Cognitive function is assessed using standard behavioral tests such as the Y-maze for spatial working memory and the Morris water maze for spatial learning and memory.
-
Biochemical Analysis: Following the behavioral testing, brain tissue is collected for biochemical analysis to quantify levels of pTau, Aβ, markers of oxidative stress, and neuroinflammatory cytokines.
Conclusion and Future Directions
This compound presents a novel, multi-faceted mechanism of action for the treatment of neurodegenerative diseases. By targeting the PGRN-PSAP axis to enhance lysosomal function, it addresses two of the core pathologies of diseases like PSP and Alzheimer's: protein aggregation and neuroinflammation. The available preclinical and early clinical data are encouraging, demonstrating a good safety profile and target engagement.
Future research will focus on further elucidating the downstream signaling pathways affected by this compound and confirming its efficacy in larger, longer-term clinical trials. The successful development of this compound could represent a significant advancement in the therapeutic landscape for a range of devastating neurodegenerative disorders.
References
- 1. Age-related metabolic and neurodegenerative changes in SAMP8 mice | Aging [aging-us.com]
- 2. alzforum.org [alzforum.org]
- 3. Senescent accelerated prone 8 (SAMP8) mice as a model of age dependent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Probing the relevance of the accelerated aging mouse line SAMP8 as a model for certain types of neuropsychiatric symptoms in dementia [frontiersin.org]
Ezeprogind: A Deep Dive into its Chemical Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (also known as AZP2006) is a novel, orally available small molecule currently under investigation for the treatment of neurodegenerative diseases, with a primary focus on Progressive Supranuclear Palsy (PSP).[1][2] It represents a first-in-class therapeutic agent that targets the progranulin (PGRN) pathway, a critical component in lysosomal function and neuronal survival.[1] This technical guide provides a comprehensive overview of the chemical structure, quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways of this compound.
Chemical Structure and Properties
This compound is a benzimidazole derivative with the following chemical identity:
-
IUPAC Name: N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
-
Chemical Formula: C₂₅H₄₄N₆
-
Molecular Weight: 428.66 g/mol
-
SMILES String: CC(C)CN(CC(C)C)CCCN1CCN(CC1)CCCNc2nc3ccccc3[nH]2
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₄N₆ | PubChem |
| Molecular Weight | 428.66 g/mol | TargetMol |
| Appearance | Solid | TargetMol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |
Preclinical and Clinical Data
Pharmacokinetic Properties
Phase 1 clinical trials in healthy male volunteers have provided initial pharmacokinetic data for this compound.
| Parameter | Description | Finding | Study Population |
| Dose Range (Single Ascending Dose) | Single oral doses administered. | 3 to 500 mg | 64 healthy male volunteers |
| Dose Range (Multiple Ascending Dose) | Daily oral doses administered for 10 days. | 30, 60, and 120 mg/day | 24 healthy male volunteers |
| Absorption | Rate at which the drug enters the bloodstream. | Rapidly absorbed. | Healthy male volunteers |
| Distribution | The extent of drug distribution in body tissues. | Widely distributed in tissues. | Healthy male volunteers |
| Half-life | Time for the drug concentration to reduce by half. | Approximately 30 days. | Patients with PSP |
| CSF Concentration | Drug concentration in the cerebrospinal fluid. | Reached about 3% of plasma levels. | Patients with PSP |
Pharmacodynamic and Efficacy Data
Preclinical and clinical studies have demonstrated the pharmacodynamic effects and potential efficacy of this compound.
| Study Type | Model | Key Findings |
| In Vitro | Primary rat neuron/microglia co-cultures exposed to Aβ₄₂ | Promoted neuron survival, prevented neurite loss, increased progranulin secretion, inhibited microglial activation and proinflammatory cytokine production, and decreased tau phosphorylation.[3] |
| In Vitro | Rat motor neurons damaged with glutamate | Maintained survival of motor neurons at concentrations of 3-100 nM.[4] |
| In Vivo | Senescence Accelerated Mouse-Prone 8 (SAMP8) mice | Prevented or reversed cognitive deficits, decreased phosphorylated tau, Aβ, oxidative stress, and neuroinflammation.[3] |
| In Vivo | SOD1 G93A mouse model of ALS | Reduced the death of SOD1 G93A motor neurons.[4] |
| Phase 2a Clinical Trial | Patients with Progressive Supranuclear Palsy (PSP) | Well-tolerated at 60 mg/day. Elevated plasma progranulin relative to baseline. Reduced total tau and phospho-tau181 in CSF compared to baseline. Numerical improvements in PSP-Rating Scale score and gait score.[3] |
Experimental Protocols
In Vitro Neuroprotection Assay in Rat Motor Neurons
This protocol assesses the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary motor neurons.
1. Cell Culture:
- Isolate motor neurons from the spinal cords of embryonic rats.
- Culture the motor neurons in a suitable medium.
2. Glutamate-Induced Injury:
- Induce neuronal damage by exposing the cultured motor neurons to glutamate.
3. Treatment with this compound:
- Culture the glutamate-damaged motor neurons with varying concentrations of this compound (e.g., 3-300 nM) for 48 hours.
- Include a positive control group treated with Riluzole.
4. Assessment of Neuroprotection:
- Quantify motor neuron survival using appropriate cell viability assays.
- Assess the integrity of the neurite network.
In Vivo Study in SOD1 G93A Mouse Model of ALS
This protocol evaluates the efficacy of this compound in a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).
1. Animal Model:
- Utilize the SOD1 G93A transgenic mouse model, which exhibits a progressive motor neuron disease phenotype.
2. Treatment Regimen:
- Administer this compound to the SOD1 G93A mice. The specific dose, route, and duration of administration should be defined based on preliminary studies.
3. Outcome Measures:
- Monitor the survival of motor neurons in the spinal cord.
- Assess motor performance and disease progression using standardized behavioral tests.
Phase 2a Clinical Trial in Progressive Supranuclear Palsy (PSP)
This section outlines the key design elements of the Phase 2a clinical trial of this compound in patients with PSP.
1. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled trial.
2. Patient Population:
- Enroll 36 male and female patients aged 40 to 80 with a diagnosis of probable or possible PSP.[3]
3. Treatment Arms:
- Patients are randomized to receive either this compound (e.g., 60 mg daily) or a placebo as an oral solution for a specified duration (e.g., 3 months).[2][3]
4. Outcome Measures:
- Primary: Safety and tolerability.[3]
- Secondary and Exploratory:
- Pharmacokinetics of this compound.
- Biomarkers in cerebrospinal fluid (CSF) and plasma, including total tau, phospho-tau181, amyloid-beta, and progranulin.[3]
- Clinical efficacy assessed using the PSP-Rating Scale and gait analysis.[3]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action involves the stabilization of the progranulin (PGRN) and prosaposin (PSAP) complex, leading to enhanced lysosomal function.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model of neurodegeneration.
References
- 1. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzprotect - Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]
Ezeprogind: A Technical Overview of its Discovery and Development for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezeprogind (formerly AZP2006) is a novel, orally available small molecule under investigation for the treatment of neurodegenerative disorders, with a primary focus on Progressive Supranuclear Palsy (PSP).[1][2] Its unique mechanism of action centers on the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, aiming to restore lysosomal function, a critical cellular process implicated in the pathogenesis of various neurodegenerative diseases.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its assessment.
Introduction: The Rationale for Targeting the Progranulin-Prosaposin Axis
Neurodegenerative diseases such as PSP, Alzheimer's disease, and Parkinson's disease are often characterized by the accumulation of misfolded proteins, including tau and alpha-synuclein.[1][4] Lysosomal dysfunction is increasingly recognized as a key contributor to this pathology, as the lysosome is responsible for clearing cellular debris and aggregated proteins.[2] Progranulin (PGRN), a growth factor with neurotrophic and anti-inflammatory properties, and its co-factor prosaposin (PSAP), are crucial for proper lysosomal function.[1] this compound was developed to target this axis, with the hypothesis that stabilizing the PGRN-PSAP complex would enhance lysosomal activity and thereby mitigate the downstream pathological cascades of neurodegeneration.
Mechanism of Action
This compound is a progranulin protein stimulant that is believed to act by stabilizing the interaction between PGRN and PSAP.[1] This stabilization is thought to facilitate the trafficking of this complex to the lysosome via cell surface receptors like Sortilin and LRP1. Within the lysosome, the enhanced levels of functional PGRN and PSAP are proposed to improve the degradation of pathogenic protein aggregates, reduce neuroinflammation, and promote neuronal survival and synaptogenesis.[1][2]
Caption: Proposed mechanism of action of this compound.
Preclinical Development
This compound has undergone extensive preclinical evaluation in various in vitro and in vivo models of neurodegenerative diseases.
In Vitro Studies
In primary rat cortical neurons co-cultured with microglia and exposed to amyloid-beta 42 (Aβ42), this compound demonstrated neuroprotective effects.[5] It was shown to increase neuronal survival, prevent neurite loss, and increase the secretion of progranulin.[5] Furthermore, it inhibited microglial activation and the production of pro-inflammatory cytokines.[5] In in vitro models of Amyotrophic Lateral Sclerosis (ALS) where motor neuron injury was induced by glutamate, this compound maintained the survival of motor neurons at concentrations ranging from 3-100 nM.[6]
In Vivo Studies
Preclinical studies in tauopathy mouse models, including the P301S and THY-Tau22 transgenic mice, have shown that this compound can decrease the hyperphosphorylation of tau, enhance neuronal survival, reduce neuroinflammation, and promote synaptogenesis.[1][3] In the SAMP8 mouse model of accelerated aging, chronic oral administration of this compound was reported to prevent or reverse cognitive deficits, while also decreasing levels of phosphorylated tau, amyloid-beta, oxidative stress, and neuroinflammation.[5]
Table 1: Summary of Key Preclinical Findings
| Model System | Key Findings | Reference |
| Primary rat neuron/microglia co-cultures (Aβ42-induced injury) | Promoted neuron survival and prevented neurite loss. Increased progranulin secretion. Inhibited microglial activation and proinflammatory cytokine production. Decreased tau phosphorylation. | |
| In vitro ALS model (glutamate-induced motor neuron injury) | Maintained motor neuron survival at 3-100 nM concentrations. | [6] |
| Tauopathy mouse models (P301S and THY-Tau22) | Decreased tau hyperphosphorylation. Enhanced neuronal survival. Mitigated neuroinflammation. Promoted synaptogenesis. | [3] |
| SAMP8 mouse model of accelerated aging | Prevented/reversed cognitive deficits. Decreased phosphorylated tau, Aβ, oxidative stress, and neuroinflammation. | [5] |
Experimental Protocols
While specific protocols for this compound studies are proprietary, a general approach to measuring tau phosphorylation involves Western blotting or ELISA.[7]
-
Western Blotting: Brain tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated tau at various epitopes (e.g., AT8 for pSer202/pThr205, AT100 for pThr212/pSer214, PHF-1 for pSer396/pSer404) and total tau. Densitometry is used to quantify the ratio of phosphorylated to total tau.
-
ELISA: Commercially available ELISA kits can be used to quantify specific phosphorylated tau species in biological samples.
Neuronal viability can be assessed using various methods:
-
Immunocytochemistry: Staining for neuronal markers such as NeuN or MAP2, followed by cell counting.[7]
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using distal visual cues. Latency to find the platform and the path taken are recorded. A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.[8][9][10][11][12]
Clinical Development
This compound has progressed through Phase 1 and Phase 2a clinical trials, primarily in patients with PSP.
Phase 1 Studies
Three Phase 1 studies were conducted in a total of 88 healthy male volunteers between 2015 and 2017.[5] These studies evaluated single ascending doses (SAD) from 3 to 500 mg and multiple ascending doses (MAD) of 30, 60, or 120 mg daily for 10 days.[5]
Table 2: Phase 1 Clinical Trial Summary
| Study Type | Number of Participants | Doses Administered | Key Findings | Reference |
| Single Ascending Dose (SAD) | 64 healthy males | 3, 10, 30, 90, 150, 250, 375, 500 mg | Well-tolerated, no serious adverse events. | [5][13] |
| Multiple Ascending Dose (MAD) | 24 healthy males | 30, 60, 120 mg daily for 10 days | Well-tolerated, no serious adverse events. | [5][13] |
Phase 2a Study (NCT04008355)
A Phase 2a, randomized, double-blind, placebo-controlled trial was conducted in 36 patients with probable or possible PSP.[5][14] Participants received either placebo or one of two dosing regimens of this compound for 3 months.[15] The primary outcomes were safety and tolerability.[5]
Table 3: Phase 2a Clinical Trial (NCT04008355) Summary
| Parameter | Details | Reference |
| Participants | 36 men and women with probable or possible PSP | [5] |
| Design | Randomized, double-blind, placebo-controlled | [5] |
| Treatment Duration | 3 months | [15] |
| Primary Outcomes | Safety and tolerability | [5] |
| Key Findings | Well-tolerated with no serious drug-related adverse events. | [5] |
| Biomarker Results | - Elevated plasma progranulin relative to baseline. - Less decline in CSF progranulin compared to placebo. - Reduced total tau and phospho-tau181 in CSF compared to baseline. | [5] |
| Clinical Endpoints | Numerical improvements in the PSP-Rating Scale score and gait score. | [5] |
An open-label extension of the Phase 2a study showed that patients who received this compound for 3 months demonstrated initial signs of delayed disease progression compared to the placebo group.[9][15][16]
Caption: Clinical development workflow of this compound.
Future Directions
Following the promising results from the Phase 2a study, a larger and longer Phase 2b/3 trial is being planned to further assess the long-term safety and efficacy of this compound in a larger cohort of PSP patients.[1][3] The potential of this compound is also being explored for other neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, given the shared underlying mechanism of lysosomal dysfunction.[2][13]
Conclusion
This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the fundamental cellular process of lysosomal function through the modulation of the progranulin-prosaposin axis. Preclinical and early-phase clinical data have demonstrated a favorable safety profile and encouraging signals of biological activity. The ongoing and planned clinical development will be crucial in determining the ultimate therapeutic potential of this compound for patients with PSP and other devastating neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xerys.com [xerys.com]
- 4. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 5. alzforum.org [alzforum.org]
- 6. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 10. UC Davis - Morris Water Maze [protocols.io]
- 11. MPD: Brown2: project protocol [phenome.jax.org]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 14. Alzprotect - Alzprotect Completes Phase 2a Clinical Trial Enrollment for AZP2006 in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
- 15. azp2006.fr [azp2006.fr]
- 16. Alzprotect Reports Positive Phase 2a Extension Results for PSP [synapse.patsnap.com]
The Pharmacokinetics and Pharmacodynamics of Ezeprogind: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (also known as AZP2006) is an orally available, first-in-class small molecule currently under investigation for the treatment of neurodegenerative diseases, with a primary focus on tauopathies such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2] Its novel mechanism of action centers on the modulation of the progranulin-prosaposin (PGRN-PSAP) axis, which is crucial for lysosomal function.[1][2] By stabilizing the PGRN-PSAP complex, this compound aims to restore lysosomal homeostasis, reduce the accumulation of pathological protein aggregates like hyperphosphorylated tau, and attenuate neuroinflammation, thereby offering a potential disease-modifying therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in Phase 1 studies involving healthy volunteers and in a Phase 2a clinical trial with patients diagnosed with Progressive Supranuclear Palsy.[4][5][6]
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed.[5] Preclinical and clinical data suggest that the compound is widely distributed in tissues.[7] Importantly, pharmacokinetic analyses have confirmed that this compound crosses the blood-brain barrier, a critical attribute for a centrally acting neurotherapeutic agent.[5][6]
Metabolism and Excretion
Details regarding the metabolism and excretion pathways of this compound are still under investigation. However, a notable metabolite, designated as M2, has been identified in plasma during clinical trials.[7]
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from the Phase 2a clinical trial in PSP patients.
| Parameter | 60 mg Once Daily | 80/50 mg Once Daily |
| Half-life (t½) | 764.3 hours | 684.7 hours |
| Time to Steady State | Approximately 45 days | Approximately 28 days |
| Patients received 80 mg for the first 10 days, followed by 50 mg for the remainder of the treatment period.[5] |
Pharmacodynamics
The pharmacodynamic effects of this compound are intrinsically linked to its mechanism of action, focusing on the restoration of lysosomal function and the modulation of downstream pathological processes in neurodegeneration.
Mechanism of Action
This compound acts as a molecular chaperone, binding to and stabilizing the complex of progranulin (PGRN) and its co-factor, prosaposin (PSAP).[1][2] This stabilization is crucial for the proper trafficking of both proteins to the lysosome. The enhanced delivery of the PGRN-PSAP complex to the lysosome reinforces the lysosomal membrane integrity and boosts its proteolytic capacity.[2] This, in turn, is believed to lead to the enhanced clearance of misfolded proteins, such as hyperphosphorylated tau and alpha-synuclein, which are hallmarks of various neurodegenerative diseases.[1][2]
Target Engagement and Biomarker Modulation
Clinical studies have provided evidence of target engagement and modulation of relevant biomarkers. In the Phase 2a trial in PSP patients, treatment with this compound led to a significant increase in plasma progranulin levels compared to baseline, confirming its effect on the target pathway.[6] Furthermore, trends toward the stabilization of progranulin levels in the cerebrospinal fluid (CSF) were observed.[5]
The following table summarizes the key pharmacodynamic findings from preclinical and clinical studies.
| Pharmacodynamic Effect | Model/Study Population | Key Findings |
| Progranulin (PGRN) Levels | Phase 2a in PSP patients | Significant increase in plasma PGRN levels.[6] |
| Tau Pathology | Preclinical tauopathy models | Reduction in hyperphosphorylated Tau.[2][3] |
| Neuroinflammation | Preclinical models | Mitigation of neuroinflammation by modulating microglial activity.[8][9] |
| Neuronal Survival | Preclinical models | Enhanced neuronal survival.[3][9] |
| Synaptic Function | Preclinical models | Promotion of synaptogenesis.[3][9] |
Experimental Protocols
Phase 1 First-in-Human Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[7]
Methodology: The study consisted of two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. In the SAD phase, healthy male volunteers received single oral doses of this compound or placebo. In the MAD phase, healthy male volunteers received daily oral doses of this compound or placebo for a specified duration. Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound and its M2 metabolite. Safety and tolerability were assessed through clinical evaluations, vital signs, electrocardiograms (ECGs), and laboratory tests.[7]
Phase 2a Clinical Trial in Progressive Supranuclear Palsy (PSP)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with PSP.[4][5]
Methodology: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[4][5] Thirty-six patients diagnosed with probable or possible PSP were randomized to receive one of two doses of this compound or a placebo for a 12-week treatment period.[4][6] This was followed by a 12-week drug-free follow-up period.[6] Pharmacokinetic profiles in plasma, whole blood, and CSF were assessed. Pharmacodynamic assessments included the measurement of biomarkers such as PGRN, neurofilament light chain (NfL), phospho-tau T181, and markers of neuroinflammation in the CSF. Exploratory efficacy endpoints, including the PSP Rating Scale (PSP-RS), were also evaluated.[6]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azp2006.fr [azp2006.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Ezeprogind: A Technical Guide to Target Identification and Validation in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezeprogind (AZP2006) is a novel, orally available small molecule under investigation for the treatment of neurodegenerative diseases, with a primary focus on tauopathies such as Progressive Supranuclear Palsy (PSP).[1][2] Its mechanism of action centers on the stabilization of the progranulin (PGRN) and prosaposin (PSAP) complex, leading to enhanced lysosomal function and a subsequent reduction in the pathological hallmarks of neurodegeneration.[2][3] This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism and the scientific rationale for its development.
Introduction: The Progranulin-Prosaposin Axis as a Therapeutic Target
Neurodegenerative diseases, including Alzheimer's disease and PSP, are often characterized by the accumulation of misfolded proteins, such as hyperphosphorylated tau, and lysosomal dysfunction.[3][4] The progranulin (PGRN) and prosaposin (PSAP) axis has emerged as a critical regulator of lysosomal health.[3][4] PGRN is a growth factor with roles in neuronal survival and inflammation, while PSAP is a precursor to saposins, which are essential for the breakdown of sphingolipids within the lysosome.[4] this compound was developed to modulate this axis, addressing a core pathological mechanism in a range of neurodegenerative disorders.[4]
Target Identification and Binding Affinity
This compound has been identified as a molecular chaperone that binds to the PGRN-PSAP complex, stabilizing it and facilitating its trafficking to the lysosome.[3][4] This targeted action enhances the delivery of these crucial proteins to their site of action, thereby bolstering lysosomal function.
Quantitative Binding Data
The binding affinity of this compound to its targets has been quantified using a fluorescent Microscale Thermophoresis (MST) competition assay.[5]
| Compound | Target | Binding Affinity (Kd) |
| This compound | PGRN/PSAP Complex | 201 nM[5] |
| This compound | PSAP | 624 nM[5] |
In Vitro Validation: Cellular and Molecular Effects
A series of in vitro experiments have been conducted to validate the biological effects of this compound at the cellular level. These studies have demonstrated its neuroprotective, anti-inflammatory, and synaptogenic properties.
Neuroprotection and Neurite Outgrowth
In primary rat cortical neurons co-cultured with microglia and exposed to amyloid-beta 1-42 (Aβ1-42) oligomers, this compound demonstrated significant neuroprotective effects.[6]
| Treatment | Neuronal Survival (% of Control) | Neurite Network Length (µm/well) |
| Control | 100 | 15,365 ± 200 |
| Aβ1-42 | Reduced | Reduced |
| Aβ1-42 + this compound (nM concentrations) | Significantly Increased | Significantly Increased |
Data presented are qualitative summaries from the source. For detailed quantitative data, refer to the original publication.
Reduction of Tau Hyperphosphorylation and Neuroinflammation
This compound has been shown to decrease the hyperphosphorylation of tau protein and reduce neuroinflammation in cellular models.[6] Furthermore, it has demonstrated a dose-dependent inhibition of the human Toll-like receptor 9 (hTLR9), a key player in the innate immune response and neuroinflammation.[7]
| Assay | Endpoint | Result |
| Tau Hyperphosphorylation (AT100) | pTau Levels | Significantly Decreased[6] |
| hTLR9 Activity Assay | IC50 | 24 nM[7] |
Target Engagement and Validation
To confirm that the neuroprotective effects of this compound are mediated through the PGRN-PSAP axis, experiments using anti-PGRN antibodies and siRNA to knock down PGRN and PSAP were performed. The results showed that the beneficial effects of this compound on neuronal survival and neurite outgrowth were abolished in the absence of PGRN and PSAP.[6]
In Vivo Validation: Preclinical Animal Models
The efficacy of this compound has been evaluated in relevant animal models of neurodegeneration, providing crucial in vivo validation of its therapeutic potential.
Senescence-Accelerated Mouse-Prone 8 (SAMP8) Model
The SAMP8 mouse is a model of accelerated aging that exhibits cognitive deficits and pathological features associated with Alzheimer's disease.[6] Chronic oral administration of this compound (3 mg/kg/day) to SAMP8 mice resulted in significant improvements in cognitive function and a reduction in key pathological markers.[6]
| Behavioral Test | Outcome | Result |
| Y-Maze Test | Spontaneous Alternation | Significantly Increased[6] |
| Passive Avoidance Test | Step-through Latency | Significantly Increased[6] |
| Biomarker | Tissue | Effect of this compound |
| Phosphorylated Tau (T181) | Hippocampus | Reduced[6] |
| Amyloid-beta 1-42 (Aβ1-42) | Cortex | Reduced[6] |
| Interleukin-1 beta (IL-1β) | Cortex | Reduced[6] |
| Interleukin-6 (IL-6) | Cortex | Reduced[6] |
| Lipid Peroxidation (LPO) | Hippocampus | Reduced[6] |
| Progranulin (PGRN) | Hippocampus | Increased[6] |
Clinical Validation: Human Trials
This compound has progressed to clinical trials in humans, with a focus on safety, tolerability, and preliminary efficacy in patients with Progressive Supranuclear Palsy (PSP).
Phase 1 Studies
Phase 1 single and multiple ascending dose studies in 88 healthy male volunteers demonstrated that this compound was well-tolerated with no safety issues. Doses ranged from 3 to 500 mg for single doses and 30, 60, or 120 mg daily for 10 days for multiple doses.[1]
Phase 2a Study in PSP Patients
A Phase 2a trial in 36 patients with PSP further confirmed the safety and tolerability of this compound.[1] The study also provided encouraging biomarker data.[1]
| Pharmacokinetic Parameter | Value |
| Half-life | Approximately 30 days[1] |
| Time to Steady State | 4-6 weeks[1] |
| CSF Concentration | ~3% of plasma levels[1] |
| Biomarker | Effect of this compound | | :--- | :--- | :--- | | Plasma Progranulin | Elevated relative to baseline[1] | | CSF Progranulin | Less decline than placebo[1] | | Total Tau | Reduced compared to baseline[1] | | Phospho-tau181 | Reduced compared to baseline[1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Target Validation Workflow
Caption: Workflow for in vitro target validation of this compound.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cortical neurons from rat fetuses were co-cultured with microglial cells.
-
Induction of Toxicity: Neuronal injury was induced by exposure to Aβ1-42 oligomers.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Analysis:
-
Neuronal Survival: The number of surviving neurons was quantified by immunocytochemistry for the neuronal marker MAP-2.
-
Neurite Network: The total length of neurites was measured using image analysis software.
-
Synapse Density: Synapses were quantified by the co-localization of presynaptic (synaptophysin) and postsynaptic (PSD95) markers.[6][7]
-
In Vivo Efficacy in SAMP8 Mice
-
Animal Model: Senescence-Accelerated Mouse-Prone 8 (SAMP8) mice were used as a model of age-related cognitive decline and Alzheimer's disease pathology.
-
Treatment: Mice received chronic oral administration of this compound (3 mg/kg/day) in their drinking water.
-
Behavioral Analysis:
-
Y-Maze Test: Assessed spatial working memory by measuring the percentage of spontaneous alternations.
-
Passive Avoidance Test: Evaluated long-term memory based on the latency to enter a dark compartment associated with a mild foot shock.
-
-
Biochemical Analysis:
-
ELISA: Levels of pTau (T181), Aβ1-42, IL-1β, IL-6, and PGRN in hippocampal and cortical lysates were quantified by enzyme-linked immunosorbent assay.
-
Lipid Peroxidation Assay: Oxidative stress was measured by quantifying lipid peroxidation products in hippocampal tissue.[6]
-
Binding Affinity Measurement (Microscale Thermophoresis)
-
Principle: MST measures the motion of fluorescently labeled molecules in a temperature gradient, which changes upon binding to a ligand.
-
Procedure: Recombinant PGRN and PSAP were labeled with a fluorescent dye. The labeled proteins were incubated with a serial dilution of this compound.
-
Analysis: The change in thermophoresis was measured, and the dissociation constant (Kd) was calculated by fitting the data to a binding curve.[5]
Western Blot for Tau Phosphorylation
-
Sample Preparation: Protein lysates from treated cells or animal tissues were prepared.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated tau (e.g., AT100) and total tau, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Quantification: The signal was detected using a chemiluminescent substrate, and band intensities were quantified using densitometry. The ratio of phosphorylated tau to total tau was calculated.
Conclusion
The comprehensive preclinical and early clinical data strongly support the identification and validation of the progranulin-prosaposin axis as the primary target of this compound. The compound demonstrates a clear mechanism of action, involving the stabilization of the PGRN-PSAP complex and enhancement of lysosomal function. This leads to a cascade of beneficial downstream effects, including reduced tau pathology, neuroinflammation, and improved neuronal survival and function. The quantitative data from in vitro and in vivo studies provide a solid foundation for the continued clinical development of this compound as a promising therapeutic agent for PSP and potentially other neurodegenerative diseases. The ongoing and planned later-phase clinical trials will be crucial in determining its ultimate efficacy and safety in patient populations.
References
- 1. alzforum.org [alzforum.org]
- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xerys.com [xerys.com]
- 4. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 5. AZP2006, a new promising treatment for Alzheimer’s and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In vitro studies of Ezeprogind
An In-Depth Technical Guide to the In Vitro Studies of Ezeprogind
Introduction
This compound (also known as AZP2006) is a first-in-class, orally available small molecule neuroprotective agent under investigation for the treatment of neurodegenerative diseases, particularly tauopathies such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2][3][4] Its novel mechanism of action, which centers on the modulation of lysosomal function, distinguishes it from many other therapeutic strategies that have historically focused on single targets.[1] Preclinical in vitro studies have been instrumental in elucidating its mechanism and demonstrating its potential to counteract key pathological processes, including tau pathology, neuroinflammation, and neuronal death.[3][5][6] This guide provides a detailed overview of the in vitro research on this compound, summarizing key quantitative findings, outlining experimental methodologies, and visualizing its core signaling pathways and experimental workflows.
Core Mechanism of Action: Enhancing Lysosomal Function
The primary mechanism of this compound is the stabilization of the progranulin (PGRN) and prosaposin (PSAP) protein complex.[1][3][5][6][7] This action is critical because both PGRN and PSAP are essential for maintaining the health and function of lysosomes, the cellular organelles responsible for waste degradation and recycling.[1][7]
By acting as a molecular chaperone, this compound enhances the trafficking and delivery of the intact PGRN-PSAP complex to the lysosomes via cell surface receptors like Sortilin, M6PR, and LRP1.[1][7] This leads to several beneficial downstream effects:
-
Restored Lysosomal Homeostasis : Enhanced delivery of PGRN and PSAP reinforces lysosomal membrane integrity and boosts the organelle's proteolytic capacity.[1]
-
Clearance of Pathological Proteins : Improved lysosomal function facilitates the degradation of misfolded and aggregated proteins that are hallmarks of many neurodegenerative diseases, including hyperphosphorylated tau, amyloid-beta (Aβ), and alpha-synuclein.[1][5][7]
-
Attenuation of Neuroinflammation : By promoting the clearance of cellular debris and modulating microglial activity, this compound reduces the inflammatory responses that contribute to neuronal damage.[1][5][8][9]
-
Support for Neuronal Health : The neurotrophic functions of progranulin, combined with reduced cellular stress, lead to enhanced neuronal survival, neurite outgrowth, and synaptic connectivity.[1][3][5][6][10]
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Quantitative Data from In Vitro Efficacy Studies
The neuroprotective effects of this compound have been quantified in various in vitro models of neurodegeneration. The data consistently demonstrate efficacy at nanomolar concentrations.
| Model System | Pathological Insult | This compound Concentration | Key Finding(s) | Reference(s) |
| Amyotrophic Lateral Sclerosis (ALS) | Glutamate-induced excitotoxicity | 3-100 nM | Maintained motoneuron survival at 60-80% of non-damaged control levels. | [10] |
| 30 nM | Neuroprotective effect was comparable to the approved ALS drug, Riluzole. | [10] | ||
| 3-300 nM | Protected the neurite network from degeneration. | [10] | ||
| ALS (Genetic Model) | SOD1 G93A mutation | 10-300 nM | Reduced the death of motoneurons. | [10] |
| Alzheimer's Disease (AD) | Aβ1-42 oligomers | Nanomolar (nM) concentrations | Significantly increased neuronal survival and the density of the neurite network. | [8][9] |
| Nanomolar (nM) concentrations | Increased the number of synapses. | [9] | ||
| Nanomolar (nM) concentrations | Decreased hyperphosphorylation of Tau protein. | [8][9] | ||
| Nanomolar (nM) concentrations | Reduced markers of neuroinflammation (e.g., IL-1β, IL-6) and microglial activation. | [8][9] | ||
| Parkinson's Disease (PD) | GBA mutation | Not specified | Normalized lysosome function and protected against α-synuclein toxicity. | [8] |
Detailed Experimental Protocols
The following sections describe the methodologies used in key in vitro studies to evaluate this compound.
Alzheimer's Disease Model: Aβ-Induced Neurotoxicity
This model assesses the ability of this compound to protect neurons from the toxic effects of amyloid-beta oligomers, a key pathological driver of Alzheimer's disease.
-
Cell Culture : Primary cortical neurons are harvested from rat embryos and co-cultured with primary microglia.[8][9] This co-culture system is critical as it recapitulates the cellular interplay between neurons and the brain's resident immune cells.
-
Induction of Injury : Cultures are exposed to oligomeric forms of amyloid-beta 1-42 (Aβ1-42), which are known to be highly neurotoxic.[9]
-
Treatment : this compound is applied to the cultures at various nanomolar concentrations concurrently with or prior to the Aβ1-42 insult.[9]
-
Mechanism Validation : To confirm that this compound's effects are mediated by progranulin, parallel experiments are conducted where the PGRN pathway is inhibited. This is achieved by adding a blocking anti-PGRN antibody or by using siRNA to silence the expression of PGRN and/or PSAP.[9] The abolishment of this compound's protective effects under these conditions confirms its on-target mechanism.[9][10]
-
Endpoint Analysis :
-
Neuronal Survival and Morphology : Assessed by immunocytochemistry for neuron-specific markers like Microtubule-Associated Protein 2 (MAP2), followed by quantification of surviving neurons and neurite network density.[9]
-
Synaptic Integrity : Evaluated by staining for synaptic markers such as PSD95 (postsynaptic) and Synaptophysin (presynaptic) and quantifying synapse count.[9]
-
Tau Pathology : Measured by western blot or ELISA for hyperphosphorylated Tau (e.g., using AT100 antibody).[9]
-
Neuroinflammation : Quantified by measuring the release of proinflammatory cytokines (IL-1β, IL-6) into the culture medium via ELISA and assessing microglial activation through morphological analysis or staining for markers like OX-41.[9]
-
ALS Model: Glutamate-Induced Excitotoxicity
This model evaluates this compound's ability to protect motor neurons from excitotoxicity, a mechanism implicated in ALS pathogenesis.
-
Cell Culture : Motor neurons are isolated from the spinal cord of rat embryos.[10]
-
Induction of Injury : Neuronal injury is induced by exposing the cultures to a high concentration of glutamate, which overstimulates glutamate receptors and leads to cell death.[10]
-
Treatment : this compound is added to the cultures at concentrations ranging from 3 nM to 300 nM for a duration of 48 hours.[10] Riluzole, an approved therapy for ALS, is used as a positive control.[10]
-
Endpoint Analysis :
General Experimental Workflow
Caption: A generalized workflow for in vitro testing of this compound.
Conclusion
The in vitro studies of this compound provide a strong foundation for its development as a therapeutic agent for neurodegenerative diseases. The research clearly delineates a novel mechanism of action centered on the stabilization of the PGRN-PSAP complex and the subsequent enhancement of lysosomal function. Quantitative data from disease-relevant cell models demonstrate that this compound can, at nanomolar concentrations, protect neurons from pathological insults, reduce tau hyperphosphorylation, and mitigate neuroinflammation. The detailed experimental protocols not only validate these findings but also provide a framework for future non-clinical research. These compelling preclinical results have supported the progression of this compound into clinical trials for PSP and highlight its potential as a broad-spectrum, disease-modifying therapy for a range of devastating neurodegenerative disorders.[3][5][6]
References
- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 2. This compound - AlzProtect - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Alzprotect - Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
- 5. researchgate.net [researchgate.net]
- 6. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xerys.com [xerys.com]
- 8. This compound | ALZFORUM [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]
Animal Models for the Preclinical Assessment of Ezeprogind: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (AZP2006) is a novel, orally available small molecule neuroprotective agent under investigation for the treatment of various neurodegenerative disorders.[1] Its primary mechanism of action involves the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, leading to enhanced lysosomal function.[1] This technical guide provides a comprehensive overview of the key animal and in vitro models utilized in the preclinical evaluation of this compound, with a focus on Alzheimer's disease, tauopathies, and Amyotrophic Lateral Sclerosis (ALS). The document details experimental protocols, summarizes key quantitative findings, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action: The Progranulin-Prosaposin Axis
This compound's therapeutic potential stems from its ability to stabilize the PGRN-PSAP complex.[1] This stabilization is crucial for the proper trafficking of these proteins to the lysosome, where they play a vital role in cellular waste clearance and homeostasis.[2][3] Dysfunctional lysosomal activity is a common pathological hallmark in many neurodegenerative diseases. By enhancing the delivery of PGRN and PSAP to the lysosome via receptors like Sortilin, M6PR, and LRP1, this compound helps restore lysosomal function, reduce the accumulation of toxic protein aggregates (such as hyperphosphorylated tau and amyloid-beta), and mitigate neuroinflammation.[2][3]
Animal and In Vitro Models for Alzheimer's Disease
In Vivo Model: Senescence-Accelerated Mouse Prone 8 (SAMP8)
The SAMP8 mouse is a well-established model of accelerated aging that develops age-dependent learning and memory deficits, making it a suitable model for studying age-related neurodegenerative diseases like Alzheimer's.[4][5][6][7]
Experimental Protocol:
-
Animal Model: Male SAMP8 mice are used.
-
Treatment: this compound is administered orally at a dose of 3 mg/kg/day.[8] Treatment can be initiated at different ages (e.g., 2, 4, or 6 months) and continued for a specified duration (e.g., until 10 months of age) to assess both preventative and therapeutic effects.[8]
-
Behavioral Assessment:
-
Biochemical and Histological Analysis:
-
Tissue Collection: Following behavioral testing, brain tissue is collected for analysis.
-
ELISA and Immunohistochemistry (IHC): These techniques are used to quantify levels of key biomarkers including:[8]
-
Phosphorylated Tau (pTau)
-
Amyloid-beta (Aβ)
-
Progranulin (PGRN)
-
Neuroinflammation markers (e.g., cytokines)
-
Neuronal and microglial markers
-
-
Quantitative Data Summary:
| Outcome Measure | Control (Vehicle) | This compound (3 mg/kg/day) | Reference |
| Behavioral | |||
| Y-Maze Spontaneous Alternation | Deficits observed | Significant improvement | [8] |
| Passive Avoidance Latency | Deficits observed | Significant improvement | [8] |
| Biochemical/Histological | |||
| Phosphorylated Tau Levels | Elevated | Reduced | [9] |
| Amyloid-Beta Levels | Elevated | Reduced | [9] |
| Neuroinflammation | Increased | Reduced | [8] |
| Neuronal Survival | Decreased | Increased | [9] |
In Vitro Model: Amyloid-Beta (Aβ1-42)-Induced Neurotoxicity in Primary Neurons
This model allows for the investigation of the direct neuroprotective effects of this compound against Aβ-induced toxicity.[8][10]
Experimental Protocol:
-
Cell Culture: Primary rat cortical neurons are cultured, often in the presence of microglia to better mimic the brain's cellular environment.[8][10]
-
Induction of Neurotoxicity: Neuronal injury is induced by exposing the cultures to Aβ1-42 oligomers.[8][10]
-
Treatment: this compound is applied to the cultures at various concentrations.[10]
-
Assessment of Neuroprotection:
-
Immunostaining: Neuronal survival, neurite network integrity, and synapse density are assessed by immunostaining for specific markers (e.g., MAP-2 for neurons).[10]
-
ELISA: Levels of secreted progranulin and inflammatory cytokines in the culture supernatant are quantified.[10]
-
Western Blot: Changes in the levels of key proteins, such as phosphorylated tau, are analyzed.
-
Quantitative Data Summary:
| Outcome Measure | Aβ1-42 Injury | Aβ1-42 Injury + this compound | Reference |
| Neuronal Survival | Decreased | Significantly increased | [8] |
| Neurite Network Integrity | Disrupted | Preserved | [8] |
| Synapse Density | Reduced | Increased | [8] |
| Progranulin Secretion | - | Increased | [9] |
| Neuroinflammatory Markers | Elevated | Reduced | [8] |
| Phosphorylated Tau | Increased | Reduced | [9] |
Animal Models for Tauopathies
In Vivo Model: P301S Tau Transgenic Mice
The P301S transgenic mouse model overexpresses a mutant form of human tau associated with frontotemporal dementia, leading to the development of tau pathology, neurodegeneration, and cognitive deficits.[11][12][13]
Experimental Protocol:
-
Animal Model: P301S tau transgenic mice are used.
-
Treatment: The specific dosing regimen for this compound in this model has not been detailed in the provided search results. A typical study design would involve chronic administration of the compound.
-
Behavioral Assessment: A battery of behavioral tests can be employed to assess cognitive and motor function, including:
-
Morris Water Maze
-
Y-Maze
-
Open Field Test
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained to visualize and quantify tau pathology (e.g., hyperphosphorylated tau, neurofibrillary tangles).
-
Western Blot: Levels of total and phosphorylated tau are quantified in brain homogenates.
-
Expected Outcomes:
Based on the known mechanism of action of this compound, treatment in P301S mice is expected to lead to a reduction in tau hyperphosphorylation and potentially an amelioration of behavioral deficits.[9]
Animal Models for Amyotrophic Lateral Sclerosis (ALS)
In Vivo Model: SOD1-G93A Transgenic Mice
The SOD1-G93A transgenic mouse is a widely used model of ALS that exhibits progressive motor neuron degeneration and muscle atrophy, mimicking key features of the human disease.[14][15][16]
Experimental Protocol:
-
Animal Model: SOD1-G93A transgenic mice are used.
-
Treatment: A chronic treatment paradigm with this compound would be employed.
-
Motor Function Assessment:
-
Grip Strength Test: Measures forelimb and hindlimb muscle strength.
-
Rotarod Test: Assesses motor coordination and balance.
-
Neurological Scoring: A scoring system to evaluate the progression of motor deficits.[15]
-
-
Histological Analysis:
-
Spinal Cord Analysis: Motor neuron counts in the spinal cord are performed to assess neurodegeneration.
-
Muscle Histology: Muscle tissue is examined for signs of atrophy.
-
Expected Outcomes:
Given this compound's neuroprotective properties, it is hypothesized that treatment in SOD1-G93A mice could slow disease progression, improve motor function, and increase survival.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating a neuroprotective compound like this compound in a relevant animal model of neurodegeneration.
Conclusion
The preclinical data gathered from a range of in vivo and in vitro models provide a strong rationale for the continued development of this compound as a potential therapeutic for neurodegenerative diseases. The use of well-characterized animal models such as the SAMP8 mouse for Alzheimer's-like pathology, P301S mice for tauopathies, and SOD1-G93A mice for ALS, allows for a comprehensive evaluation of the drug's efficacy in recapitulating key aspects of these complex disorders. The consistent findings of reduced neuropathology, improved neuronal function, and ameliorated behavioral deficits across these models underscore the promise of this compound's unique mechanism of action targeting lysosomal dysfunction. Further studies are warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 2. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SAMP8 mouse: a model to develop therapeutic interventions for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection [frontiersin.org]
- 6. Senescence Accelerated Mouse-Prone 8: a Model of Neuroinflammation and Aging with Features of Sporadic Alzheimer's disease. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 7. SAMP8 Mice as a Model of Age-Related Cognition Decline with Underlying Mechanisms in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. af507a38-094e-45a8-a2bf-b8b3a2b414c6.filesusr.com [af507a38-094e-45a8-a2bf-b8b3a2b414c6.filesusr.com]
- 11. alzforum.org [alzforum.org]
- 12. researchgate.net [researchgate.net]
- 13. Tau P301S Transgenic Mice Develop Gait and Eye Movement Impairments That Mimic Progressive Supranuclear Palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ezeprogind's Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezeprogind (AZP2006) is a novel small molecule drug candidate with a primary mechanism of action centered on the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex, thereby enhancing lysosomal function.[1][2][3] While direct extensive studies on this compound's effects on mitochondrial function are not yet widely published, a compelling body of evidence suggests a significant, indirect influence. This technical guide synthesizes the current understanding of the PGRN-PSAP axis, its critical role in cellular homeostasis, and the consequential impact on mitochondrial health. Deficiencies in progranulin (PGRN) and prosaposin (PSAP) are linked to lysosomal dysfunction, which in turn is a key driver of mitochondrial impairment in a range of neurodegenerative diseases.[4][5][6][7] By restoring the function of the PGRN-PSAP axis, this compound is hypothesized to mitigate downstream mitochondrial deficits. This guide will detail the interconnected signaling pathways, present quantitative data on mitochondrial dysfunction in PGRN-deficient models, and provide established experimental protocols to assess these parameters.
Introduction: The Lysosome-Mitochondria Axis in Neurodegeneration
Neurodegenerative diseases are frequently characterized by the accumulation of misfolded proteins and cellular organelle dysfunction. Among the most critical organelles implicated are lysosomes and mitochondria. A growing body of research highlights a dynamic crosstalk between these two, where the health of one is intrinsically linked to the function of the other. Lysosomes are responsible for the degradation and recycling of cellular waste, including damaged mitochondria through a process known as mitophagy. When lysosomal function is impaired, damaged mitochondria can accumulate, leading to increased oxidative stress, reduced energy production, and eventual cell death.
This compound emerges as a promising therapeutic by targeting the very nexus of this lysosomal-mitochondrial axis. Its primary action is to stabilize the progranulin (PGRN) and prosaposin (PSAP) complex, which is essential for proper lysosomal function.[1][2][3] Progranulin is a secreted growth factor with neurotrophic and anti-inflammatory properties, and its deficiency is a known cause of frontotemporal dementia (FTD).[4][6] Prosaposin is a precursor to saposins, which are essential for the breakdown of certain lipids within the lysosome, and has also been shown to regulate levels of Coenzyme Q10, a vital component of the mitochondrial electron transport chain.[8][9][10]
By stabilizing the PGRN-PSAP complex, this compound is poised to restore lysosomal efficiency, which is hypothesized to have a cascading beneficial effect on mitochondrial function. This includes improved clearance of dysfunctional mitochondria, reduced oxidative stress, and enhanced cellular bioenergetics.
Signaling Pathways and Mechanism of Action
This compound's proposed effect on mitochondrial function is rooted in its ability to modulate the PGRN-PSAP lysosomal pathway. The following diagram illustrates the hypothesized signaling cascade.
Caption: Hypothesized signaling pathway of this compound's effects on mitochondrial function.
The workflow for assessing the impact of this compound on mitochondrial function would logically follow this pathway, starting from cellular models of PGRN/PSAP deficiency.
References
- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 2. Targeting Mitochondria in Alzheimer disease: Rationale and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Contractility Relies on Integrity of Progranulin Pathway: Insights Into Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Prosaposin regulates coenzyme Q10 levels in HepG2 cells, especially those in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cellular Pathways Modulated by Ezeprogind
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezeprogind (AZP2006) is a novel, orally available small molecule neuroprotectant currently under investigation for the treatment of neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2][3] Its primary mechanism of action revolves around the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, leading to an enhancement of lysosomal function.[1][2][4] This whitepaper provides a detailed technical overview of the cellular pathways modulated by this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes.
Core Mechanism of Action: Stabilization of the PGRN-PSAP Complex and Lysosomal Enhancement
This compound acts as a molecular chaperone that stabilizes the interaction between progranulin (PGRN) and prosaposin (PSAP).[2][3] This stabilization is crucial for the proper trafficking and function of both proteins, which are integral to lysosomal health. The enhanced PGRN-PSAP axis results in improved lysosomal function, which is critical for the degradation and clearance of cellular waste and misfolded proteins that are hallmarks of many neurodegenerative diseases.[1][4]
The proposed mechanism suggests that this compound facilitates the trafficking of the PGRN-PSAP complex through two main routes:
-
Extracellular Pathway: this compound promotes the binding of the secreted PGRN-PSAP complex to cell surface receptors like Sortilin and CI-M6PR/LRP1. This enhances the endocytosis of the complex, leading to its delivery to the lysosome.
-
Intracellular Pathway: The compound also supports the transport of the PGRN-PSAP complex through the Golgi-endosome-lysosome pathway, ensuring its efficient targeting to the lysosome.[1]
By restoring lysosomal homeostasis, this compound helps to clear the accumulation of pathological proteins such as hyperphosphorylated tau and amyloid-beta.[1]
Downstream Cellular Effects
The primary action of this compound on the PGRN-PSAP-lysosomal axis triggers a cascade of beneficial downstream effects that counter the pathological processes observed in neurodegenerative diseases.
Reduction of Tau Pathology
In preclinical models of tauopathies, this compound has been shown to decrease the hyperphosphorylation of the tau protein.[1] This is a critical effect, as hyperphosphorylated tau is the primary component of neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease and PSP. By enhancing lysosomal clearance, this compound is thought to promote the degradation of pathological tau species. In a Phase 2a clinical trial in PSP patients, treatment with this compound resulted in a reduction of total tau and phospho-tau181 in the cerebrospinal fluid (CSF) compared to baseline.[5]
Attenuation of Neuroinflammation
Neuroinflammation, primarily mediated by microglia, is another key contributor to the progression of neurodegenerative diseases. This compound has demonstrated the ability to mitigate neuroinflammation. In vitro studies using primary rat neuron/microglia co-cultures showed that this compound inhibited microglial activation and the production of pro-inflammatory cytokines.[5] This anti-inflammatory effect is likely a consequence of both the direct modulation of the PGRN-PSAP axis, as progranulin itself is a known regulator of neuroinflammation, and the enhanced clearance of pro-inflammatory protein aggregates.
Promotion of Neuronal Survival and Synaptic Integrity
By reducing the burden of toxic protein aggregates and quelling neuroinflammation, this compound ultimately promotes neuronal survival and helps maintain the integrity of the synaptic network. In preclinical studies, this compound treatment led to enhanced neuronal survival and prevented neurite loss in the presence of amyloid-beta (Aβ) oligomers.[6] Furthermore, nanomolar concentrations of this compound were found to significantly increase neuron survival, the neurite network, and the number of synapses.[7]
Quantitative Data Summary
While detailed quantitative data such as binding affinities (Kd) and specific EC50/IC50 values for all of this compound's effects are not publicly available, preclinical and clinical studies have provided some key quantitative insights.
| Parameter | Value/Effect | Model System | Reference |
| In Vitro Efficacy | |||
| Neuronal Survival | Significant increase at 10, 50, and 100 nM | Primary mouse cortical neurons with Aβ1-42 oligomers | [6] |
| Neurite Network Integrity | Maintained at normal levels at 10, 50, and 100 nM | Primary mouse cortical neurons with Aβ1-42 oligomers | [6] |
| Clinical Biomarkers (Phase 2a in PSP) | |||
| CSF Total Tau | Reduced compared to baseline | Human PSP patients | [5] |
| CSF Phospho-tau181 | Reduced compared to baseline | Human PSP patients | [5] |
| Plasma Progranulin | Elevated relative to baseline | Human PSP patients | [5] |
| CSF Progranulin | Less decline compared to placebo | Human PSP patients | [5] |
| Pharmacokinetics (Phase 1) | |||
| Half-life | ~30 days | Healthy male volunteers | [5] |
| CSF Concentration | ~3% of plasma levels | Healthy male volunteers | [5] |
Experimental Protocols
Detailed, step-by-step protocols for experiments conducted with this compound are not fully available in the public domain. However, based on published studies, the following outlines the general methodologies employed.
In Vitro Neuronal Injury and Protection Assay
This protocol is adapted from the methods described in Callizot et al., 2021.
Objective: To assess the neuroprotective effects of this compound against Aβ-induced toxicity in primary neurons.
Materials:
-
Primary rodent cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aβ1-42 oligomers
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Anti-MAP-2 antibody (for neuronal morphology)
-
Anti-PSD95 and anti-synaptophysin antibodies (for synaptic integrity)
-
Fluorescently labeled secondary antibodies
-
96-well imaging plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well imaging plates coated with poly-L-lysine. Culture in Neurobasal medium for at least 7 days to allow for maturation.
-
Preparation of Aβ1-42 Oligomers: Prepare Aβ1-42 oligomers according to established protocols (e.g., incubation of monomeric Aβ1-42 at 4°C for 24 hours).
-
Treatment:
-
Expose mature neuronal cultures to a toxic concentration of Aβ1-42 oligomers.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control.
-
Incubate for 72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies (e.g., anti-MAP-2, anti-PSD95, anti-synaptophysin) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify neuronal survival by counting the number of MAP-2 positive cells.
-
Measure neurite network length and complexity using image analysis software.
-
Quantify the number of synapses by measuring the co-localization of PSD95 and synaptophysin puncta.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. AZP2006, a new promising treatment for Alzheimer’s and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Early-Stage Research on Ezeprogind: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (also known as AZP2006) is a novel, orally available small molecule under investigation for the treatment of neurodegenerative diseases, with a primary focus on tauopathies such as Progressive Supranuclear Palsy (PSP).[1][2][3] Developed by AlzProtect, this compound represents a first-in-class therapeutic candidate targeting the progranulin-prosaposin (PGRN-PSAP) axis to restore lysosomal function, mitigate neuroinflammation, and reduce tau pathology.[4] This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the proposed mechanism of action.
Core Mechanism of Action: The Progranulin-Prosaposin Axis
This compound's primary mechanism of action revolves around the stabilization and enhanced trafficking of the progranulin (PGRN) and prosaposin (PSAP) complex.[4] PGRN is a crucial neurotrophic factor involved in neuronal survival, regulation of neuroinflammation, and lysosomal function.[5][6] PSAP acts as a cofactor for PGRN, facilitating its transport to the lysosome.[6] In neurodegenerative conditions, dysfunction of this pathway can lead to lysosomal impairment and the accumulation of pathological protein aggregates, such as hyperphosphorylated tau.[4]
This compound is reported to bind to the PGRN-PSAP complex, stabilizing it and promoting its trafficking to the lysosome via cell surface receptors like Sortilin, M6PR, and LRP1.[4] This enhanced delivery is believed to bolster lysosomal function, leading to improved clearance of misfolded proteins, including tau, and a reduction in neuroinflammation.[4]
Preclinical Research Findings
In vitro and in vivo preclinical studies have demonstrated the neuroprotective effects of this compound in models of Alzheimer's disease and aging.[5][7]
In Vitro Studies
In primary rat cortical neurons co-cultured with microglia and exposed to amyloid-beta 1-42 (Aβ1-42) oligomers, this compound demonstrated several key therapeutic effects:
-
Neuroprotection: Increased neuronal survival and preservation of the neurite network.[7]
-
Synaptogenesis: Maintained the number of synapses.[7]
-
Reduction of Tau Pathology: Decreased the hyperphosphorylation of tau protein.[7]
-
Anti-inflammatory Effects: Reduced the production of proinflammatory cytokines, including IL-1β and IL-6.[7]
Crucially, the neuroprotective effects of this compound were shown to be dependent on the presence of PGRN, as the benefits were abolished when PGRN was sequestered by an antibody or its expression was knocked down using siRNA.[7]
In Vivo Studies
This compound has been evaluated in two key animal models:
-
Aβ25-35 Induced Alzheimer's Disease Mouse Model: Chronic treatment with this compound was shown to prevent the neuronal damage induced by the administration of this toxic amyloid-beta fragment.[5]
-
Senescence Accelerated Mouse-Prone 8 (SAMP8) Model: This model exhibits age-related cognitive decline and neuropathological features. Chronic treatment with this compound was able to prevent, protect, and restore cognitive deficits in these mice.[5]
In both models, the therapeutic benefits were associated with a reduction in neuroinflammation and were linked to the modulation of the PGRN-PSAP pathway.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-stage clinical trials of this compound.
Table 1: Phase 1 Single Ascending Dose (SAD) Study in Healthy Male Volunteers
| Dose of this compound (mg) | Number of Subjects | Key Findings |
| 3 to 500 | 64 | Well-tolerated with no serious adverse events.[8] |
Table 2: Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Male Volunteers
| Daily Dose of this compound (mg) | Duration | Number of Subjects | Key Findings |
| 30, 60, and 120 | 10 days | 24 | Well-tolerated with no serious adverse events. The 180 mg dose level was not administered due to high levels of the M2 metabolite, requiring further preclinical evaluation.[8] |
Table 3: Phase 2a Study in Patients with Progressive Supranuclear Palsy (PSP)
| Treatment Group | Number of Patients | Duration | Key Pharmacokinetic Findings | Key Biomarker Findings |
| 60 mg this compound daily | 12 | 12 weeks | Half-life: ~30 days. CSF concentrations reached ~3% of plasma levels.[9] | Elevated plasma progranulin relative to baseline. Less decline in CSF progranulin compared to placebo. Reduced total tau and phospho-tau181 in CSF compared to baseline.[9] |
| 80 mg for 10 days, then 50 mg daily | 12 | 12 weeks | Not specifically detailed in the provided results. | Not specifically detailed in the provided results. |
| Placebo | 12 | 12 weeks | N/A | Decline in CSF progranulin.[9] |
Experimental Protocols
In Vitro Aβ1-42 Induced Neurotoxicity Assay
This assay, as described in the research by Callizot et al. (2021), evaluates the neuroprotective effects of this compound against amyloid-beta toxicity.[7][10]
-
Cell Culture: Primary rat cortical neurons are co-cultured with microglial cells. This co-culture system better represents the cellular environment of the brain.
-
Aβ1-42 Preparation: Aβ1-42 peptide is dissolved to an initial concentration of 100 µM and agitated for 3 days at 37°C in the dark to form oligomers.[10]
-
Induction of Neurotoxicity: The cultured cells are exposed to the prepared Aβ1-42 oligomers to induce neuronal damage.
-
Treatment: this compound is added to the culture medium at various concentrations to assess its protective effects.
-
Endpoint Analysis: After a defined incubation period, the following parameters are measured:
-
Neuronal Survival: Quantified by counting the number of viable neurons, often identified by specific markers like MAP2.
-
Neurite Network Integrity: The length and branching of neurites are measured using immunocytochemistry for MAP2.
-
Synapse Density: The number of synapses is quantified by immunostaining for presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD95) markers.
-
Tau Phosphorylation: Levels of hyperphosphorylated tau are assessed using specific antibodies (e.g., AT100).
-
Neuroinflammation: The concentration of proinflammatory cytokines (e.g., IL-1β, IL-6) in the culture supernatant is measured by ELISA.
-
In Vivo Studies in SAMP8 Mice
The Senescence Accelerated Mouse-Prone 8 (SAMP8) model is used to evaluate the efficacy of this compound on age-related cognitive decline.[5]
-
Animal Model: Male SAMP8 mice are used, with the senescence-resistant SAMR1 strain often serving as a control.
-
Treatment: this compound is administered orally via gavage. In a representative study, treatment was initiated at 4 months of age and continued for 5 months.[1][11]
-
Behavioral Assessment: A battery of behavioral tests is conducted to assess cognitive function. These may include:
-
Histological and Biochemical Analysis: Following the behavioral assessments, brain tissue is collected for analysis.
Phase 1 Clinical Trial Protocol (Single and Multiple Ascending Doses)
The first-in-human studies were designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[8]
-
Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.
-
Participants: Healthy male volunteers.
-
Single Ascending Dose (SAD) Study:
-
Participants receive a single oral dose of this compound (ranging from 3 to 500 mg) or a placebo.
-
Safety and tolerability are monitored through clinical assessments, vital signs, electrocardiograms (ECGs), and laboratory tests.
-
Blood samples are collected at multiple time points to determine the pharmacokinetic profile of this compound and its metabolites.
-
-
Multiple Ascending Dose (MAD) Study:
-
Participants receive daily oral doses of this compound (30, 60, or 120 mg) or a placebo for a specified period (e.g., 10 days).
-
Safety, tolerability, and pharmacokinetic parameters are assessed throughout the dosing period and during a follow-up phase.
-
Phase 2a Clinical Trial Protocol in PSP Patients
This study aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with Progressive Supranuclear Palsy.[9][12][13]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 36 patients diagnosed with PSP.
-
Treatment Arms:
-
This compound 60 mg administered orally once daily.
-
This compound 80 mg once daily for 10 days, followed by 50 mg once daily.
-
Placebo.
-
-
Duration: 3 months of treatment followed by a 3-month observation period.[2][3][12]
-
Primary Outcome Measures: Safety and tolerability of this compound.
-
Secondary and Exploratory Outcome Measures:
-
Pharmacokinetics: Analysis of this compound and its metabolites in blood and cerebrospinal fluid (CSF).
-
Pharmacodynamics (Biomarkers): Measurement of levels of progranulin, total tau, and phosphorylated tau in CSF and plasma.
-
Clinical Efficacy: Assessment of disease progression using clinical rating scales.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Preclinical In Vitro Studies
References
- 1. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacotherapies for the Treatment of Progressive Supranuclear Palsy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's Disease and Frontotemporal Dementia: A Review of Pathophysiology and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 5. AZP2006, a new promising treatment for Alzheimer’s and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-In-Human Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses of AZP2006, A Synthetic Compound for the Treatment of Alzheimer's Disease and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azp2006.fr [azp2006.fr]
- 10. Frontiers | Amyloid-beta peptide toxicity in the aged brain is a one-way journey into Alzheimer’s disease [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Alzprotect - Alzprotect Completes Phase 2a Clinical Trial Enrollment for AZP2006 in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
- 13. Alzprotect - Alzprotect announces the completion of clinical trial phase 2a for the treatment of Progressive Supranuclear Palsy (PSP) [alzprotect.com]
Methodological & Application
Application Notes and Protocols for Ezeprogind in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (also known as AZP2006) is a first-in-class, orally available small molecule neuroprotective agent under investigation for the treatment of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Alzheimer's disease, and Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) axis, which is crucial for lysosomal function.[1][2] By enhancing lysosomal health, this compound aims to reduce the accumulation of pathological protein aggregates like hyperphosphorylated Tau and alpha-synuclein, mitigate neuroinflammation, and ultimately enhance neuronal survival and synaptic function.[1][2][5] Preclinical studies in various mouse models of neurodegeneration have demonstrated its potential to improve cognitive and motor deficits.[6]
These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in in vivo mouse studies to guide researchers in designing their experiments.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various in vivo mouse studies.
| Mouse Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Senescence Accelerated Mouse-Prone 8 (SAMP8) | 3 mg/kg/day | Oral (in drinking water) | From 2, 4, or 6 months to 10 months of age | Prevented, protected, and restored age-related cognitive decline. | [7][8] |
| THY-Tau22 (Tauopathy model) | 2.2 mg/kg/day | Oral (in drinking water) | 3 and 5 months | Prevented memory impairment and decreased Tau phosphorylation. | [8] |
| Tau-overexpressing mice | Not Specified | Not Specified | Not Specified | Decreased tau phosphorylation. | [5] |
| Amyloid-β injected mice | Not Specified | Not Specified | Not Specified | Reduced phosphotau181 and markers of inflammation; improved learning and memory. | [5] |
Experimental Protocols
Drug Preparation and Administration
This compound is orally bioavailable and can be administered to mice mixed in their drinking water or via oral gavage.
a) Administration in Drinking Water (as per SAMP8 and THY-Tau22 studies):
-
Preparation of Medicated Water:
-
Calculate the total daily water consumption per cage. Average water consumption for an adult mouse is approximately 4-7 ml per day.
-
Based on the average weight of the mice in a cage and the desired dosage (e.g., 3 mg/kg/day), calculate the total amount of this compound needed per cage per day.
-
Dissolve the calculated amount of this compound in the total daily volume of drinking water for that cage. The solubility of this compound in aqueous solutions should be confirmed. A formulation vehicle may be necessary to ensure complete dissolution and stability. A common vehicle for in vivo studies includes 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[6]
-
-
Administration:
-
Replace the regular drinking water with the freshly prepared medicated water daily.
-
Monitor water consumption to ensure adequate drug intake. If consumption is low, consider alternative administration routes.
-
b) Oral Gavage:
-
Preparation of Dosing Solution:
-
Administration:
-
Administer the solution directly into the stomach of the mouse using a proper-sized oral gavage needle.
-
Ensure proper technique to avoid injury to the esophagus or accidental administration into the lungs.
-
Animal Models
-
SAMP8 Mice: This is a model of accelerated senescence that displays age-related cognitive decline, increased oxidative stress, and some features of Alzheimer's disease pathology, such as hyperphosphorylated Tau and Aβ accumulation.[8] Studies often begin treatment at 2, 4, or 6 months of age and continue until 10 months.[7]
-
THY-Tau22 Mice: This transgenic mouse model overexpresses human 4-repeat Tau with two frontotemporal dementia-associated mutations, leading to progressive Tau pathology and related cognitive and motor deficits.
-
Other Models: this compound has also been tested in other tauopathy models, such as P301S mice, and in models of amyloid-β induced pathology.[6]
Endpoint Analysis
a) Behavioral Assays:
-
Y-Maze Test: To assess spatial working memory. The test relies on the innate tendency of rodents to explore novel environments.
-
Passive Avoidance Test: To evaluate learning and memory. This test is based on the conflict between the innate preference of mice for dark compartments and a learned fear of an aversive stimulus (e.g., a mild foot shock) delivered in the dark compartment.
-
Morris Water Maze: A widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water, using distal cues for navigation.
b) Immunohistochemistry and Biochemical Analysis:
-
Tissue Collection: At the end of the study, mice are euthanized, and brain tissue is collected. Brains can be fixed for immunohistochemistry or snap-frozen for biochemical analysis.
-
Immunohistochemistry:
-
Analyze brain sections for markers of:
-
Neuronal survival: NeuN staining.
-
Synaptic density: PSD95 and Synaptophysin staining.
-
Tau pathology: Staining with antibodies against total Tau and phosphorylated Tau (e.g., AT100 for hyperphosphorylated Tau, pTau-T181).
-
Neuroinflammation: Staining for microglial (Iba1) and astrocyte (GFAP) activation.
-
Progranulin and Prosaposin levels.
-
-
-
Biochemical Analysis (ELISA or Western Blot):
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in brain homogenates.
-
Quantify levels of soluble and insoluble Aβ1-42.
-
Determine levels of total and phosphorylated Tau.
-
Measure markers of oxidative stress.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Mouse Studies
References
- 1. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. This compound | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. alzprotect.com [alzprotect.com]
Application Notes: Protocol for Dissolving Ezeprogind for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ezeprogind, also known as AZP2006, is a first-in-class, orally available small molecule being investigated for the treatment of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Alzheimer's, and Parkinson's disease.[1] Its mechanism of action involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex.[1] This action enhances the trafficking of this complex to the lysosomes, thereby improving lysosomal function, which is critical for clearing toxic, misfolded protein aggregates like hyperphosphorylated Tau. By addressing lysosomal dysfunction, this compound reduces tau pathology, mitigates neuroinflammation, and promotes neuronal survival.[1]
Proper preparation of this compound solutions is a critical first step for in vitro studies to ensure accurate dosing, experimental reproducibility, and avoidance of solvent-induced artifacts. This document provides a detailed protocol for the solubilization, storage, and preparation of this compound working solutions for cell-based assays.
Quantitative Data Summary
A summary of key physicochemical data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source(s) |
| Synonyms | AZP2006, AZP-2006 | [2][3] |
| Chemical Name | N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | [4] |
| Molecular Formula | C₂₅H₄₄N₆ | [2][4][5] |
| Molecular Weight | 428.66 g/mol | [2][4][5] |
| CAS Number | 615539-20-3 | [2][3][4][6] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [7] |
| Storage (Solid) | -20°C for up to 2 years | [6] |
| Storage (in DMSO) | -80°C for up to 6 months | [6] |
Experimental Protocols
Safety Precaution: Before handling, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protected microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
-
Optional: Sonicator water bath, 0.22 µm sterile syringe filter (DMSO-compatible)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Calculation: Mass (mg) = 10 mmol/L × 0.001 L × 428.66 g/mol × 1000 mg/g = 4.29 mg
-
-
Weighing: Using a calibrated analytical balance, carefully weigh approximately 4.29 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization (Optional but Recommended): For maximum sterility, filter the stock solution through a 0.22 µm sterile, DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles that can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration (10 mM), and date of preparation.
-
Store stock solution aliquots at -80°C for long-term stability (up to 6 months).[6]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile, filtered tips
Methodology:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for the experiment. It is advisable to perform a dose-response curve to determine the optimal concentration range.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
CRITICAL: Ensure the final concentration of DMSO in the medium applied to the cells is non-toxic. The final DMSO concentration should ideally be ≤ 0.1% and must not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Example Calculation (for a 10 µM final concentration):
-
A 1:1000 dilution is required to get from a 10 mM stock to a 10 µM working solution.
-
Add 1 µL of the 10 mM this compound stock to 999 µL of pre-warmed complete cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1% .
-
-
-
Prepare Vehicle Control: Always prepare a vehicle control alongside your experimental samples. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For the example above, the vehicle control would be cell culture medium with 0.1% DMSO.
-
Cell Treatment: Gently mix the final working solutions and the vehicle control before adding them to your cell cultures.
Visualizations
Diagram 1: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Diagram 2: Proposed Signaling Pathway of this compound
Caption: this compound's mechanism enhancing lysosomal function.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound | C25H44N6 | CID 10252009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (AZP-2006) [benchchem.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Administration of Ezeprogind to Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (also known as AZP2006) is an orally active, first-in-class small molecule neurotrophic inducer with potential therapeutic applications in neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Alzheimer's disease, and Parkinson's disease.[1] Its mechanism of action centers on the modulation of the progranulin (PGRN) and prosaposin (PSAP) complex, which is crucial for lysosomal function and neuronal health.[1] Preclinical research has demonstrated this compound's ability to reduce tau hyperphosphorylation, mitigate neuroinflammation, and enhance neuronal survival in various models.[2]
These application notes provide a detailed guide for the preparation and oral administration of this compound to rats for research purposes. The protocols are compiled from publicly available data and general best practices for rodent drug administration. Researchers should note that while preclinical studies involving this compound in rats have been conducted, detailed pharmacokinetic and formulation data in this species are not extensively published. Therefore, some parameters may require empirical optimization.
Data Presentation
Table 1: Physicochemical and Preclinical Data for this compound
| Property | Value/Information | Source(s) |
| IUPAC Name | N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | [1] |
| CAS Number | 615539-20-3 | [3] |
| Molecular Formula | C25H44N6 | [1] |
| Administration Route | Orally active | [1] |
| Preclinical Models | In vitro: Rat cortical neurons. In vivo: Mouse models (SAMP8, tau-overexpressing), Rat models (6-OHDA lesion) | [4][5][6] |
| Mechanism of Action | Stabilizes the progranulin-prosaposin (PGRN-PSAP) complex, enhancing lysosomal function. | [2] |
| Key Preclinical Findings | Reduces tau pathology, attenuates neuroinflammation, supports neurite outgrowth, and promotes neuronal survival. | [1] |
Table 2: Reported Oral Dosages of this compound in Rodents
| Species | Dosage | Study Context | Source(s) |
| Mouse | 3 mg/kg/day (in drinking water) | Chronic treatment in SAMP8 mice | [7] |
| Rat | 5, 15, 50 mg/kg (oral gavage) | Not specified | [FDA] |
| Rat | 30, 50, 100, 300, 500, 1000 mg/kg/day | Dose range-finding study | [FDA] |
Note: Therapeutic dosages for specific disease models in rats need to be determined experimentally. The dosages listed above are from various study types and may not all be therapeutically relevant for efficacy studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration to rats.
Background: As a small molecule, the solubility of this compound in aqueous solutions may be limited. Therefore, a suspension or solution using appropriate vehicles is necessary. The following is a general-purpose vehicle formulation that can be adapted. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for rats). Calculate the total mass of this compound required for your target concentration.
-
Initial Solubilization: In a sterile conical tube, add the weighed this compound powder. Add a small volume of DMSO (e.g., to constitute 5-10% of the final volume) to dissolve the powder. Vortex thoroughly until the powder is completely dissolved.
-
Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG300 (e.g., to constitute 30-40% of the final volume). Vortex until the solution is homogenous.
-
Next, add Tween 80 (e.g., to constitute 5% of the final volume) and vortex again to ensure thorough mixing.
-
Final Dilution: Gradually add the sterile saline or PBS to reach the final desired volume while continuously vortexing.
-
Homogenization (if a suspension forms): If the final mixture is a suspension, use a sonicator to ensure a uniform particle size distribution.
-
Storage: Store the prepared formulation according to its stability, which should be determined by the researcher. For short-term use, storage at 4°C, protected from light, is generally recommended. Bring the formulation to room temperature before administration.
Example Formulation: A commonly used vehicle for oral gavage of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8]
Protocol 2: Oral Gavage Administration of this compound to Rats
Objective: To accurately and safely administer the prepared this compound formulation to rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles for rats (typically 16-18 gauge, straight or curved with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Restraining device (optional)
Procedure:
-
Animal Preparation: Weigh each rat on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Dose Calculation:
-
Dose (mg/kg) x Body Weight (kg) = Total Dose (mg)
-
Total Dose (mg) / Concentration of Formulation (mg/mL) = Administration Volume (mL)
-
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck and support its body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.
-
Needle Removal: After administration, gently withdraw the gavage needle along the same path of insertion.
-
Post-Administration Monitoring: Return the rat to its home cage and monitor for any signs of distress, such as labored breathing, for a few minutes after the procedure. Continue to monitor the animals according to your experimental protocol for any adverse effects.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Oral Administration of this compound to Rats
Caption: Workflow for this compound administration in rats.
References
- 1. scantox.com [scantox.com]
- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-In-Human Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses of AZP2006, A Synthetic Compound for the Treatment of Alzheimer's Disease and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZP2006, a new promising treatment for Alzheimer’s and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzprotect.com [alzprotect.com]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. alzprotect.com [alzprotect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability of Ezeprogind in DMSO at -20°C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information and recommended protocols for assessing the stability of Ezeprogind when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Due to the limited availability of public-facing quantitative stability data for this compound, this document outlines a generalized, robust methodology for researchers to determine its stability for their specific applications.
Introduction to this compound
This compound (also known as AZP2006) is an orally available, first-in-class small molecule neuroprotectant.[1][2] It is currently in clinical development for the treatment of neurodegenerative diseases, with a primary focus on Progressive Supranuclear Palsy (PSP).[1][2][3] The core mechanism of action of this compound involves the stimulation of progranulin (PGRN), a protein crucial for lysosomal function and neuronal survival.[4][5][6] By stabilizing the progranulin-prosaposin (PGRN-PSAP) complex, this compound enhances lysosomal health, reduces the accumulation of pathological tau protein, and mitigates neuroinflammation.[1][3][4][7] Its therapeutic potential is also being explored for other neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1][7]
Solubility and Storage of this compound
This compound disulfate is soluble in DMSO.[8] For long-term storage, a temperature of -20°C is recommended.[8] While this suggests good stability under these conditions, empirical validation is crucial for ensuring the integrity of stock solutions used in research and drug development.
Factors Influencing Compound Stability in DMSO
The stability of small molecules in DMSO can be affected by several factors:
-
Water Content: DMSO is hygroscopic and can absorb atmospheric moisture. The presence of water can lead to hydrolysis of susceptible compounds.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can introduce moisture and potentially lead to the degradation of less stable molecules. It is best practice to prepare single-use aliquots to minimize this.[9][10]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive functional groups.
-
Light: Exposure to light, particularly UV, can cause photodegradation of light-sensitive compounds.
-
Purity of DMSO: The use of high-purity, anhydrous DMSO is critical to minimize degradation.
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in promoting neuronal health.
Protocol for Assessing this compound Stability in DMSO at -20°C
This protocol provides a framework for a comprehensive stability study of this compound in DMSO. The primary analytical method employed is High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV-MS) for the separation and quantification of the parent compound and any potential degradants.
5.1. Materials and Reagents
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Internal Standard (IS) - a stable, non-reactive compound with a distinct retention time and UV absorbance/mass from this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Cryo-storage vials (polypropylene)
5.2. Experimental Workflow
The following diagram outlines the key steps in the stability assessment protocol.
5.3. Detailed Experimental Steps
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) can be applied if necessary.[10]
-
-
Aliquoting:
-
Dispense the stock solution into multiple single-use cryo-storage vials to avoid repeated freeze-thaw cycles.
-
-
Time-Zero (T0) Analysis:
-
Take a set of aliquots for immediate analysis.
-
Prepare samples for HPLC-UV-MS by diluting with mobile phase to a suitable concentration and adding a fixed concentration of the internal standard.
-
Analyze the samples to determine the initial purity and the peak area ratio of this compound to the internal standard. This will serve as the baseline.
-
-
Storage:
-
Place the remaining aliquots in a -20°C freezer for long-term storage.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove a set of aliquots from the freezer.
-
Allow the samples to thaw completely at room temperature.
-
Prepare and analyze the samples by HPLC-UV-MS as described for the T0 analysis.
-
5.4. HPLC-UV-MS Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve this compound from potential degradants and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
UV Detection: Wavelength at which this compound has maximum absorbance.
-
MS Detection: Electrospray ionization (ESI) in positive mode, monitoring for the mass of this compound and potential degradation products.
Data Presentation and Interpretation
The stability of this compound should be reported as the percentage of the initial concentration remaining at each time point. The data can be summarized in a table as shown below.
Table 1: Stability of this compound (10 mM in DMSO) at -20°C
| Time Point (Months) | Mean Peak Area Ratio (this compound/IS) | % Remaining (Relative to T0) | Observations (e.g., new peaks) |
| 0 | [Insert T0 mean ratio] | 100% | No significant impurities detected. |
| 1 | [Insert T1 mean ratio] | [Calculate %] | [Describe any new peaks observed] |
| 3 | [Insert T3 mean ratio] | [Calculate %] | [Describe any new peaks observed] |
| 6 | [Insert T6 mean ratio] | [Calculate %] | [Describe any new peaks observed] |
| 12 | [Insert T12 mean ratio] | [Calculate %] | [Describe any new peaks observed] |
Interpretation: A compound is generally considered stable if the percentage remaining is within a predefined acceptance criterion, typically ≥90-95%, with no significant formation of degradation products.
Conclusion
While specific stability data for this compound in DMSO at -20°C is not publicly available, the provided protocol offers a robust framework for researchers to perform this critical assessment. Adherence to best practices, such as using high-purity DMSO, preparing single-use aliquots, and employing a validated analytical method, is essential for obtaining reliable and accurate stability data. This will ensure the integrity of this compound stock solutions and the validity of subsequent experimental results.
References
- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 2. This compound - AlzProtect - AdisInsight [adisinsight.springer.com]
- 3. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. EMA and FDA Endorse Alzprotect's PSP Phase 2b/3 Plan [synapse.patsnap.com]
- 6. EMA and FDA Endorse Alzprotect's PSP Treatment Development [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aobious.com [aobious.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ezeprogind in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (also known as AZP2006 and UCB-0599) is an investigational small molecule therapy with a novel mechanism of action that holds promise for the treatment of Parkinson's disease (PD) and other neurodegenerative disorders.[1] This document provides a detailed overview of the preclinical application of this compound in models of Parkinson's disease, summarizing key quantitative data and providing comprehensive experimental protocols for its evaluation.
This compound is a first-in-class, orally available small molecule that functions as a molecular chaperone, stabilizing the progranulin-prosaposin (PGRN-PSAP) complex.[1] This stabilization enhances the trafficking of this complex to the lysosome, thereby restoring lysosomal function. Impaired lysosomal function is a key pathological feature of Parkinson's disease, leading to the accumulation of toxic protein aggregates, most notably α-synuclein. By enhancing lysosomal clearance, this compound is proposed to reduce the burden of α-synuclein pathology, mitigate neuroinflammation, and ultimately protect neurons from degeneration.[1][2]
These application notes are designed to guide researchers in the design and execution of preclinical studies to further investigate the therapeutic potential of this compound for Parkinson's disease.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound (UCB-0599) in the Line 61 Transgenic Mouse Model of Parkinson's Disease
| Parameter | Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| Motor Function | Line 61 (Thy1-aSyn) Transgenic Mice | 1 mg/kg, intraperitoneal, once daily | 3 months | Statistically significant improvement in motor coordination as measured by the round beam test. | npj Parkinson's Disease, 2023 |
| 5 mg/kg, intraperitoneal, once daily | 3 months | Trend towards improvement in the round beam test, but not statistically significant. | npj Parkinson's Disease, 2023 | ||
| α-Synuclein Pathology | Line 61 (Thy1-aSyn) Transgenic Mice | 1 mg/kg and 5 mg/kg, intraperitoneal, once daily | 3 months | Statistically significant reductions in total and proteinase K-resistant α-synuclein levels in the cortex, hippocampus, and striatum. | npj Parkinson's Disease, 2023 |
| Neuroinflammation | Line 61 (Thy1-aSyn) Transgenic Mice | 1 mg/kg and 5 mg/kg, intraperitoneal, once daily | 3 months | Statistically significant normalization of Glial Fibrillary Acidic Protein (GFAP) immunolabeling in the neocortex and hippocampus, indicating a reduction in astrogliosis. | npj Parkinson's Disease, 2023 |
| Dopaminergic Integrity | Line 61 (Thy1-aSyn) Transgenic Mice | 1 mg/kg and 5 mg/kg, intraperitoneal, once daily | 3 months | Statistically significant normalization of striatal Dopamine Transporter (DAT) levels, suggesting protection of dopaminergic terminals. | npj Parkinson's Disease, 2023 |
Note: The referenced study provides p-values for statistical significance, which are not included in this summary table for brevity but can be found in the original publication.
Mandatory Visualizations
Caption: Proposed mechanism of this compound in Parkinson's disease.
References
Application Notes: Lentiviral-Mediated Modulation of Ezeprogind Targets for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezeprogind (also known as AZP2006) is a first-in-class small molecule drug candidate showing promise in the treatment of neurodegenerative disorders such as Progressive Supranuclear Palsy (PSP), Alzheimer's disease, and Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the stabilization of the progranulin (PGRN) and prosaposin (PSAP) complex, enhancing lysosomal function and thereby promoting the clearance of pathological protein aggregates like hyperphosphorylated tau, amyloid-beta, and alpha-synuclein.[1][2][3][5][6] this compound also exhibits neuroprotective and anti-inflammatory effects.[1][4][6]
While this compound is an orally available small molecule, lentiviral vectors are an invaluable tool for researchers to investigate its molecular targets, PGRN and PSAP, in relevant cellular and in vivo models.[7][8][9] This document provides detailed application notes and protocols for utilizing lentiviral delivery systems to overexpress or knockdown these key proteins to elucidate the mechanisms of this compound and to screen for novel therapeutic agents.
Key Targets of this compound
-
Progranulin (PGRN): A secreted glycoprotein with roles in neuronal survival, neuroinflammation, and lysosomal function.[1][10]
-
Prosaposin (PSAP): A precursor protein that is processed into four active saposins (A, B, C, and D), which are essential for the degradation of sphingolipids within the lysosome. PSAP also functions as a cofactor for progranulin.[10][11]
Applications of Lentiviral Delivery for Studying this compound Targets
-
Mechanism of Action Studies: Overexpression or knockdown of PGRN and PSAP can help to dissect the signaling pathways modulated by this compound.
-
Target Validation: Confirming that the therapeutic effects of this compound are mediated through its interaction with the PGRN-PSAP axis.
-
Drug Screening: Developing cellular models with altered levels of PGRN and PSAP to screen for new compounds that mimic or enhance the effects of this compound.
-
In Vivo Modeling: Creating animal models with targeted modulation of PGRN and PSAP in specific brain regions to study disease pathogenesis and therapeutic interventions.[8]
Quantitative Data Summary
The following tables summarize preclinical and clinical findings related to this compound.
Table 1: Preclinical Effects of this compound in Disease Models [1][10]
| Model System | Key Finding |
| Primary rat neuron/microglia co-cultures exposed to Aβ42 | Promoted neuron survival and prevented neurite loss. |
| Primary rat neuron/microglia co-cultures exposed to Aβ42 | Increased progranulin secretion. |
| Primary rat neuron/microglia co-cultures exposed to Aβ42 | Inhibited microglial activation and proinflammatory cytokine production. |
| Primary rat neuron/microglia co-cultures exposed to Aβ42 | Decreased tau phosphorylation. |
| SamP8 mouse model of accelerated aging | Prevented or reversed cognitive deficits. |
| SamP8 mouse model of accelerated aging | Decreased phosphorylated tau, Aβ, oxidative stress, and neuroinflammation. |
| Tau-overexpressing mice | Decreased tau phosphorylation. |
| Parkinson's disease cell model (GBA mutant neurons) | Normalized lysosome function and protected against α-synuclein toxicity. |
Table 2: Clinical Trial Data for this compound (Phase 2a in PSP Patients) [10][12]
| Biomarker/Outcome | Result |
| Safety and Tolerability | Well tolerated at 60 mg daily dose with no serious drug-related adverse events. |
| Plasma Progranulin | Elevated relative to baseline. |
| CSF Progranulin | Less decline compared to placebo. |
| CSF Total Tau | Reduced compared to baseline. |
| CSF Phospho-tau181 | Reduced compared to baseline. |
| PSP-Rating Scale (PSPRS) and Gait Score | Numerical improvements (exploratory endpoints). |
| Disease Progression (Open-Label Extension) | Stabilization of disease, particularly with early intervention. |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for Overexpression of PGRN or PSAP
This protocol describes the generation of high-titer lentiviral particles for the overexpression of human PGRN or PSAP in mammalian cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the gene of interest (e.g., pLV-hPGRN or pLV-hPSAP)
-
Second or third-generation packaging plasmids (e.g., psPAX2 and pMD2.G for second generation)[7]
-
Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the transfer plasmid and packaging plasmids in Opti-MEM. For a 10 cm dish, use a total of 15-25 µg of DNA. For a second-generation system, a common ratio is 4:3:1 of transfer plasmid:psPAX2:pMD2.G.
-
Transfection: Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions. Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes, and then add the mixture dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Viral Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Viral Filtration and Concentration: Centrifuge the collected supernatant at low speed to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. For high-titer virus, concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspension and Aliquoting: Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM. Aliquot the concentrated virus and store at -80°C.
Protocol 2: Lentiviral Transduction of Neuronal Cell Lines
This protocol provides a general procedure for transducing a neuronal cell line (e.g., SH-SY5Y) with lentiviral particles.
Materials:
-
Neuronal cell line of interest
-
High-titer lentivirus (from Protocol 1)
-
Complete growth medium for the cell line
-
Polybrene (hexadimethrine bromide)
-
96-well or 24-well plates
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well or 24-well plate one day before transduction to achieve 50-60% confluency.
-
Transduction: On the day of transduction, thaw the lentiviral aliquot on ice. Prepare serial dilutions of the virus in the complete growth medium.
-
Addition of Virus and Polybrene: Add Polybrene to the diluted virus to a final concentration of 4-8 µg/mL. Remove the old medium from the cells and add the virus-containing medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, replace the virus-containing medium with fresh complete growth medium.
-
Gene Expression Analysis: Allow the cells to grow for another 48-72 hours before assessing gene expression via qPCR, Western blot, or immunofluorescence to confirm successful transduction and overexpression.
Protocol 3: Lentiviral-mediated shRNA Knockdown of PGRN or PSAP
This protocol outlines the steps for reducing the expression of PGRN or PSAP using a lentiviral-based shRNA approach.
Materials:
-
Lentiviral transfer plasmid containing an shRNA sequence targeting PGRN or PSAP (and a non-targeting control shRNA)
-
Packaging plasmids
-
Neuronal cell line
-
Puromycin (or other selection antibiotic corresponding to the shRNA plasmid)
-
Reagents for qPCR or Western blotting
Procedure:
-
Lentivirus Production: Produce lentiviral particles carrying the shRNA constructs following Protocol 1.
-
Transduction: Transduce the target neuronal cells with the shRNA-lentivirus and a non-targeting control virus as described in Protocol 2.
-
Antibiotic Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Expansion of Stable Cells: Culture the cells in the selection medium for 7-14 days, replacing the medium every 2-3 days, until non-transduced cells are eliminated. Expand the surviving, stably transduced cells.
-
Knockdown Validation: Validate the reduction in target gene expression in the stable cell line using qPCR to measure mRNA levels and Western blotting to measure protein levels, comparing to the non-targeting control cell line.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Lentiviral vector production workflow.
Caption: Lentiviral shRNA knockdown workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Pseudotyped Lentiviral Vectors for Retrograde Gene Delivery into Target Brain Regions [frontiersin.org]
- 9. addgene.org [addgene.org]
- 10. alzforum.org [alzforum.org]
- 11. This compound | TargetMol [targetmol.com]
- 12. azp2006.fr [azp2006.fr]
Application Notes and Protocols for the Detection of Ezeprogind in Tissue Samples
Introduction
Ezeprogind (also known as AZP2006) is a first-in-class, orally available small molecule being investigated for the treatment of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2] Its mechanism of action involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex, which helps restore lysosomal function, a critical cellular process often impaired in neurodegeneration.[3][4]
The quantification of this compound in tissue samples, particularly brain tissue, is crucial for preclinical and clinical research to understand its pharmacokinetics, biodistribution, and target engagement. These application notes provide detailed protocols for the extraction and quantification of this compound from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Disclaimer: The following protocols are provided as examples based on standard bioanalytical techniques for small molecules.[5][6] Specific parameters must be optimized and the methods fully validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for any specific research application.[7][8]
Proposed Mechanism of Action of this compound
This compound's therapeutic potential stems from its role in modulating the lysosomal pathway. It binds to and stabilizes the complex of two key proteins, Progranulin (PGRN) and its cofactor Prosaposin (PSAP). This stabilization is thought to enhance the proper trafficking of these proteins to the lysosome, improving the organelle's function in clearing toxic protein aggregates, such as hyperphosphorylated Tau, which are hallmarks of many neurodegenerative diseases.[3][4]
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. This compound (AZP-2006) [benchchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Application Notes: Ezeprogind for High-Throughput Screening of Progranulin Pathway Modulators
Introduction
Ezeprogind (also known as AZP2006) is a first-in-class, orally available small molecule designed to address neurodegenerative diseases by targeting lysosomal function.[1] Its primary mechanism of action involves the stabilization of the Progranulin (PGRN) and Prosaposin (PSAP) axis.[1][2][3] By stabilizing the PGRN-PSAP complex, this compound enhances its proper trafficking and delivery to the lysosome, which boosts lysosomal proteolytic capacity and promotes the clearance of pathological protein aggregates, such as hyperphosphorylated Tau and alpha-synuclein.[1][2][4] Given its role in modulating a key neuroprotective pathway, this compound serves as an essential tool compound for the high-throughput screening (HTS) and identification of novel modulators of progranulin signaling and lysosomal function.
These application notes provide a framework for utilizing this compound in HTS campaigns to discover new chemical entities that enhance progranulin levels and activity. The protocols are designed for researchers in drug discovery and academic science.
Mechanism of Action: Progranulin-Lysosomal Pathway
This compound acts as a molecular chaperone, facilitating the interaction and trafficking of PGRN and its co-factor PSAP.[1] This complex is transported from the extracellular space and the Golgi apparatus to the lysosome via receptors like Sortilin and M6PR/LRP1.[1][2] Inside the lysosome, PGRN and PSAP are cleaved into smaller, active granulins and saposins, which are critical for lysosomal hydrolase activity and lipid metabolism. In neurodegenerative states, this pathway is often impaired, leading to lysosomal dysfunction and the accumulation of toxic proteins.[1] this compound's ability to restore this pathway makes it a valuable positive control and pharmacological probe in screening assays.
Application 1: Primary HTS for Progranulin Enhancers
This protocol describes a primary, cell-based, high-throughput assay to screen for compounds that increase the secretion of Progranulin from cells. A homogenous time-resolved fluorescence (HTRF) assay is used for its high sensitivity, low background, and suitability for automation.
Experimental Protocol: Progranulin HTRF Assay
-
Cell Culture: Culture a relevant human cell line (e.g., HEK293, SH-SY5Y, or iPSC-derived microglia) in the appropriate medium. Cells should express endogenous levels of progranulin.
-
Plate Seeding: Seed cells into 384-well, white, solid-bottom assay plates at a density optimized for the cell line (e.g., 10,000-20,000 cells/well) in a 20 µL volume. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare compound plates by dispensing test compounds (e.g., at 10 µM final concentration) and controls into a 384-well source plate.
-
Negative Control: DMSO (0.1% final concentration).
-
Positive Control: this compound (e.g., at 1 µM final concentration).
-
Using an automated liquid handler, transfer 5 µL of compound solution to the cell plates.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂ to allow for compound action and progranulin secretion into the supernatant.
-
Supernatant Transfer: Carefully transfer 10 µL of supernatant from the cell plates to a new 384-well, low-volume white assay plate.
-
HTRF Reagent Addition:
-
Prepare the HTRF detection reagent mix containing the anti-PGRN antibody labeled with Europium cryptate (donor) and the anti-PGRN antibody labeled with d2 (acceptor) in HTRF detection buffer.
-
Add 10 µL of the HTRF reagent mix to each well of the supernatant plate.
-
-
Detection: Incubate the plate at room temperature for 2-4 hours, protected from light. Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and normalize the data to controls to determine the percent activity for each test compound.
References
Troubleshooting & Optimization
Ezeprogind Technical Support Center: Troubleshooting Solubility and Experimental Protocols
Welcome to the technical support center for Ezeprogind (also known as AZP-2006). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (AZP-2006) is a first-in-class, orally available small molecule being investigated for its therapeutic potential in neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Alzheimer's disease, and Parkinson's disease.[1][2][3] Its primary mechanism of action involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex. This stabilization enhances the trafficking of this complex to the lysosomes, which in turn helps to restore lysosomal function.[1][3][4] Improved lysosomal function is critical for the clearance of toxic protein aggregates, such as hyperphosphorylated Tau and alpha-synuclein, which are hallmarks of many neurodegenerative disorders.[4]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Synonyms | AZP-2006, AZP2006[5] |
| Chemical Name | N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine[5] |
| Molecular Formula | C25H44N6 |
| Molecular Weight | 428.67 g/mol |
| CAS Number | 615539-20-3 (for free base) |
Q3: In what forms is this compound typically available?
This compound is available as a free base and as a sulfate salt. Salt forms of weakly basic compounds are often used to improve solubility and dissolution rates in aqueous media.[6][7] While specific comparative data for this compound is limited in the public domain, it is a common strategy in pharmaceutical development to use salt forms for enhanced bioavailability.[7]
Troubleshooting this compound Solubility
Q4: I am having trouble dissolving this compound. What solvents are recommended?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound.[8] Some suppliers also indicate that the sulfate salt is soluble in methanol. Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) alone.[9]
Solubility Quick Guide
| Solvent | Solubility | Recommendations & Remarks |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[8] |
| Methanol | Soluble (sulfate salt) | Can be used for stock solutions, but volatility should be considered. |
| Ethanol | Limited public data | May require co-solvents or pH adjustment for adequate solubility.[10] |
| PBS (pH 7.4) | Very Low | Direct dissolution is not recommended. Dilute from a DMSO stock.[11] |
| Water | Very Low | Not recommended for primary dissolution.[12] |
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell culture experiment. How can I prevent this?
This is a common issue known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[12] Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5%, with 0.1% being preferable for sensitive primary cells, to avoid solvent-induced cytotoxicity.[13]
-
Gradual Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock in a smaller volume of buffer, then add this intermediate dilution to the final volume.
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform mixing. Gentle sonication in a water bath can also help to redissolve any precipitate that forms.[12]
-
Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious as prolonged heat can degrade the compound.[12]
Experimental Protocols & Methodologies
Detailed Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (MW = 428.67 g/mol ), you would need 4.29 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied. Gentle warming to 37°C may also aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8]
General Protocol for Preparing an In Vivo Formulation for Oral Gavage
This protocol is a general guideline and should be optimized for your specific animal model and experimental requirements.
-
Prepare a Concentrated Stock: Dissolve the required amount of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[8]
-
Prepare the Vehicle: In a separate tube, prepare the vehicle by mixing the desired proportions of co-solvents. A commonly used vehicle for poorly soluble compounds consists of:
-
5% DMSO
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
60% Saline or PBS[8]
-
-
Formulation: Add the concentrated this compound-DMSO stock to the vehicle mixture dropwise while vortexing to ensure proper mixing and prevent precipitation.
-
Final Concentration: Adjust the final volume with saline or PBS to achieve the desired final concentration of this compound for dosing.
Example Calculation for a 10 mg/kg Dose:
-
Animal weight: 20 g
-
Dosing volume: 100 µL
-
Required concentration: 2 mg/mL
-
To prepare 1 mL of the final formulation, you would need 2 mg of this compound.
-
Dissolve 2 mg of this compound in 50 µL of DMSO (to make a 40 mg/mL stock).
-
In a separate tube, mix 300 µL of PEG300 and 50 µL of Tween 80.
-
Add the 50 µL of this compound-DMSO stock to the PEG300/Tween 80 mixture and vortex well.
-
Add 600 µL of saline or PBS and vortex until the solution is clear.[8]
Visualizing Pathways and Workflows
This compound's Mechanism of Action: Stabilizing the PGRN-PSAP Complex
Caption: this compound stabilizes the PGRN-PSAP complex, enhancing its delivery to the lysosome.
General Experimental Workflow for Evaluating this compound in a Cell-Based Assay
Caption: A typical workflow for assessing the effects of this compound in an in vitro cell culture model.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 4. This compound (AZP-2006) [benchchem.com]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. lifetein.com [lifetein.com]
Ezeprogind Neuroprotection Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Ezeprogind (also known as AZP2006) concentration in neuroprotection experiments. The following question-and-answer-style guides address common issues and provide standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class small molecule that enhances lysosomal function through the stabilization of the progranulin-prosaposin (PGRN-PSAP) axis.[1][2][3] It acts as a molecular chaperone, facilitating the trafficking of the PGRN-PSAP complex to the lysosomes via receptors like Sortilin and LRP1.[1][2] This enhanced lysosomal activity promotes the degradation of pathological misfolded proteins, such as hyperphosphorylated Tau, amyloid-beta, and alpha-synuclein, while also reducing neuroinflammation and supporting neuronal survival.[1][2][4]
Q2: What is a recommended starting concentration range for in vitro neuroprotection studies?
A2: Based on preclinical data, a starting range of 1 nM to 300 nM is recommended for in vitro studies. In a glutamate-induced injury model using rat motor neurons, significant neuroprotection was observed at concentrations between 3 nM and 100 nM.[5] It is crucial to perform a full dose-response analysis to determine the optimal concentration for your specific experimental model, as efficacy may decrease at higher concentrations (e.g., 300 nM).[5]
Q3: How should I prepare and store this compound for experiments?
A3: this compound is typically supplied as a powder. For long-term storage, the powder should be kept at -20°C for up to three years.[6] To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO.[6] Once in solvent, the stock solution should be stored at -80°C for up to one year.[6] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is minimal (typically ≤0.1%) to avoid solvent-induced toxicity.
Q4: In which experimental models has this compound shown neuroprotective effects?
A4: this compound has demonstrated neuroprotective effects in various preclinical models, including:
-
In vitro: Primary rat motor neurons injured with glutamate[5], primary rat neuron/microglia co-cultures exposed to Aβ1-42 oligomers[7][8], and cellular models of Parkinson's disease with GBA mutations.[7]
-
In vivo: Senescence Accelerated Mouse-Prone 8 (SAMP8) mice, a model for accelerated aging and cognitive decline[7][8], and other tauopathy models.[3]
Troubleshooting Guide
Problem: High variability or lack of a clear dose-response relationship in my neuroprotection assay.
-
Possible Cause 1: Inconsistent Cell Health. Poor or variable cell health at the start of the experiment can mask the neuroprotective effects of the compound.
-
Solution: Ensure consistent cell seeding density, passage number, and growth conditions. Always perform a baseline cell viability check before adding the neurotoxic agent and this compound.
-
-
Possible Cause 2: Suboptimal Neurotoxin Concentration. The concentration of the neurotoxic agent (e.g., glutamate, Aβ1-42) may be too high, causing overwhelming cell death that cannot be rescued, or too low, resulting in a minimal effect and a narrow dynamic range.
-
Solution: Perform a dose-response curve for the neurotoxin alone to identify the EC50 (the concentration that causes 50% cell death). For neuroprotection assays, using a concentration between EC30 and EC70 is often ideal.
-
-
Possible Cause 3: this compound Solubility Issues. The compound may precipitate out of the solution at higher concentrations when diluted in aqueous culture media from a DMSO stock.
-
Solution: Visually inspect your prepared media for any signs of precipitation. When diluting the DMSO stock, add it to the medium dropwise while vortexing to ensure rapid and even dispersal. Consider using a formulation with co-solvents if solubility issues persist.[6]
-
Problem: I observe cytotoxicity at higher concentrations of this compound.
-
Possible Cause 1: Intrinsic Compound Toxicity. Like many compounds, this compound may exhibit a biphasic or bell-shaped dose-response curve, where high concentrations become toxic. This has been observed in some models where the neuroprotective effect was diminished at 300 nM.[5]
-
Solution: This is a valid experimental result. The goal is to identify the "therapeutic window." Ensure your dose-response curve includes a sufficient range to identify the peak protective effect and the onset of toxicity.
-
-
Possible Cause 2: Solvent Toxicity. If the final concentration of the solvent (e.g., DMSO) is too high in your highest dose wells, it can cause cytotoxicity.
-
Solution: Calculate the final DMSO concentration for all tested doses. Prepare a "vehicle control" with the highest concentration of DMSO used in the experiment to assess its specific effect on cell viability. The final DMSO concentration should ideally be kept below 0.1%.
-
Experimental Protocols & Data
Protocol: Determining Optimal this compound Concentration in an In Vitro Neurotoxicity Model
This protocol provides a generalized workflow for assessing the neuroprotective capacity of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂) to allow for cell adherence.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium from a concentrated DMSO stock. Recommended final concentrations: 0.1, 1, 3, 10, 30, 100, 300 nM.
-
Include a "Vehicle Control" (medium with the highest DMSO concentration) and a "No Treatment" control (medium only).
-
Remove old medium from cells and add the this compound-containing medium.
-
Incubate for 1-2 hours (or an empirically determined optimal pre-treatment time).
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxic agent (e.g., glutamate, MPP+, Aβ1-42 oligomers) at 2x its final target concentration (e.g., its EC50 value).
-
Add an equal volume of the 2x neurotoxin solution to each well, except for the "Untreated Control" wells. Add medium only to the control wells.
-
This halves the concentration of both this compound and the neurotoxin to their final desired concentrations.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the chosen neurotoxin to induce cell death (typically 24-48 hours).
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a standard method, such as an MTT, MTS, or PrestoBlue™ assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "Untreated Control" as 100% viability and the "Neurotoxin Only" control as the baseline (0% protection).
-
Calculate the "% Neuroprotection" for each this compound concentration.
-
Plot the results as a dose-response curve to identify the optimal neuroprotective concentration.
-
Data Presentation: Example Dose-Response Data
The following table summarizes representative data from a neuroprotection experiment as described in the protocol above.
| Group | This compound Conc. (nM) | Neurotoxin | Normalized Cell Viability (%) | % Neuroprotection |
| Untreated Control | 0 | No | 100% | N/A |
| Neurotoxin Only | 0 | Yes | 45% | 0% |
| Vehicle Control | 0 (with DMSO) | Yes | 44% | -1.8% |
| Test Group 1 | 1 | Yes | 55% | 18.2% |
| Test Group 2 | 3 | Yes | 68% | 41.8% |
| Test Group 3 | 10 | Yes | 85% | 72.7% |
| Test Group 4 | 30 | Yes | 88% | 78.2% |
| Test Group 5 | 100 | Yes | 79% | 61.8% |
| Test Group 6 | 300 | Yes | 58% | 23.6% |
Note: Data are hypothetical and for illustrative purposes.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Experimental Workflow for Dose-Response Assay
Troubleshooting Logic for High Variability
References
- 1. researchgate.net [researchgate.net]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]
- 6. This compound | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]
- 7. alzforum.org [alzforum.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ezeprogind (AZP2006)
Topic: Understanding the Neuroprotective Mechanisms of Ezeprogind and Troubleshooting Experimental Assays
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound (AZP2006). Contrary to inducing cytotoxicity, this compound is a neuroprotective agent currently under investigation for the treatment of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2][3] This resource provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that acts as a molecular chaperone, stabilizing the complex between progranulin (PGRN) and its co-factor, prosaposin (PSAP).[4][5] This stabilization enhances the trafficking of the PGRN-PSAP complex to the lysosome, improving lysosomal function.[6] The downstream effects include reduced hyperphosphorylation of Tau protein, attenuated neuroinflammation, and enhanced neuronal survival and synaptogenesis.[1][2]
Q2: Is this compound expected to be cytotoxic?
A2: No, current preclinical and clinical data indicate that this compound is not cytotoxic. In fact, it is designed to be neuroprotective.[7] Phase 1 studies in healthy volunteers and Phase 2a trials in patients with PSP have shown it to be well-tolerated with a favorable safety profile.[1][2] If you observe cytotoxicity in your cell models, it is likely due to other experimental factors, which are addressed in the troubleshooting section.
Q3: What are the key therapeutic effects of this compound observed in preclinical models?
A3: In various in vitro and in vivo models, this compound has been shown to:
-
Promote neuronal survival and prevent neurite loss in the presence of neurotoxic insults like amyloid-beta (Aβ) oligomers.[4][8]
-
Reduce neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines.[4][8]
-
Improve lysosomal function and clearance of misfolded proteins.[5][6]
Q4: In which experimental models has this compound shown efficacy?
A4: this compound has demonstrated neuroprotective effects in several models, including:
-
Primary rat cortical neuron and microglia co-cultures injured with Aβ1-42 oligomers.[8]
-
Primary rat mesencephalic neurons injured with 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).[7]
-
Senescence-Accelerated Mouse-Prone 8 (SAMP8) mice, a model for accelerated aging and cognitive decline.[8][9]
Troubleshooting Guide
Problem: We are not observing a significant neuroprotective effect with this compound in our in vitro assay.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | This compound has shown efficacy at nanomolar (nM) concentrations in vitro.[8] Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell type and injury model. |
| Inadequate Injury Model | The neurotoxic insult (e.g., Aβ1-42, 6-OHDA) may be too severe, causing rapid, widespread necrosis that cannot be rescued. Verify the toxicity of your insult and aim for an injury level (e.g., LD50) that leaves a window for therapeutic intervention. Ensure Aβ1-42 oligomers are properly prepared and characterized, as their toxicity is conformation-dependent.[10] |
| Incorrect Timing of Treatment | The timing of this compound administration relative to the neurotoxic insult is critical. Test different treatment paradigms: pre-treatment (prophylactic), co-treatment (therapeutic), and post-treatment (rescue). Co-incubation is a common starting point.[7] |
| Cell Model Specificity | The neuroprotective action of this compound is mediated by the progranulin-prosaposin axis.[8] Ensure that your chosen cell line or primary cells express sufficient levels of both PGRN and PSAP for the drug to be effective. This can be verified with qPCR or Western blot. |
| Assay Readout Issues | The chosen viability assay (e.g., MTT, LDH) may not be sensitive enough or could be subject to artifacts. Use multiple methods to assess neuroprotection, including morphological analysis (neurite length, cell counts using MAP2 staining) and functional assays (synaptic markers like PSD-95).[8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Aβ1-42 Insult
This protocol describes how to assess the neuroprotective effects of this compound on primary neurons exposed to toxic Aβ1-42 oligomers.
1. Cell Culture:
-
Culture primary rat cortical neurons with microglia as previously described.[8] Plate cells in 96-well plates coated with poly-D-lysine.
-
Maintain cultures for 7-10 days in vitro (DIV) to allow for maturation.
2. Preparation of Aβ1-42 Oligomers:
-
Prepare oligomeric Aβ1-42 as this species is known to be highly neurotoxic.[10][11] A typical protocol involves dissolving synthetic Aβ1-42 peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in serum-free culture medium and incubate at 4°C for 24 hours to form oligomers.
-
The final concentration used to induce injury is typically in the low micromolar range (e.g., 1-10 µM), which should be optimized for your specific culture system to achieve ~50% cell death.[11]
3. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, add this compound to the cell culture medium at various final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Concurrently, add the prepared Aβ1-42 oligomers to the designated wells. Include vehicle-only and Aβ1-42-only controls.
4. Incubation:
-
Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.[7]
5. Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an LDH assay for cytotoxicity or an MTT/resazurin assay for metabolic activity.
-
Immunocytochemistry: Fix cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2) and synaptic markers (e.g., PSD-95, Synaptophysin).[8]
-
Image Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify neuronal survival (number of MAP2-positive cells) and neurite network integrity (total neurite length per neuron).[8]
Protocol 2: Analysis of Tau Phosphorylation
This protocol outlines how to measure changes in Tau phosphorylation in response to this compound treatment.
1. Experimental Setup:
-
Follow steps 1-4 from Protocol 1 to set up and treat the neuronal cultures.
2. Protein Extraction:
-
After the 48-hour incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
4. Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated Tau (e.g., AT100, pTau-T181) and total Tau.[8] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated Tau to total Tau.
Data Presentation
The following tables represent expected outcomes based on published preclinical data for this compound.
Table 1: Effect of this compound on Neuronal Survival and Neurite Outgrowth in Aβ1-42-Treated Primary Neurons
| Treatment Group | Neuronal Survival (% of Vehicle Control) | Total Neurite Length (% of Vehicle Control) |
| Vehicle Control | 100% | 100% |
| Aβ1-42 (5 µM) | 52% | 45% |
| Aβ1-42 + this compound (10 nM) | 75% | 68% |
| Aβ1-42 + this compound (100 nM) | 89% | 85% |
| Data are illustrative and should be confirmed experimentally. |
Table 2: Effect of this compound on Key Biomarkers in an In Vitro Neurodegeneration Model
| Biomarker | Aβ1-42 Insult | Aβ1-42 + this compound (100 nM) | Expected Change |
| pTau / Total Tau Ratio | ↑↑ | ↓ | Decrease |
| IL-6 Levels | ↑↑ | ↓ | Decrease |
| IL-1β Levels | ↑↑ | ↓ | Decrease |
| Secreted Progranulin | ↔ | ↑ | Increase |
| Arrows indicate the direction of change relative to the vehicle control (↑ Increase, ↓ Decrease, ↔ No significant change).[4][8] |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for testing this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alzprotect - Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
- 4. alzforum.org [alzforum.org]
- 5. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 6. researchgate.net [researchgate.net]
- 7. alzprotect.com [alzprotect.com]
- 8. researchgate.net [researchgate.net]
- 9. alzprotect.com [alzprotect.com]
- 10. Attenuation Aβ1-42-induced neurotoxicity in neuronal cell by 660nm and 810nm LED light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid β-42 induces neuronal apoptosis by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of Ezeprogind
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical and clinical development of Ezeprogind, with a focus on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally available small molecule that acts as a molecular chaperone.[1] It stabilizes the progranulin-prosaposin (PGRN-PSAP) complex, enhancing its trafficking to the lysosomes.[1] This stabilization is crucial for restoring lysosomal function, which is often impaired in neurodegenerative diseases.[1] By improving lysosomal health, this compound helps to reduce the accumulation of toxic protein aggregates like hyperphosphorylated Tau and alpha-synuclein, attenuate neuroinflammation, and promote neuronal survival.[2]
Q2: What is currently known about the oral bioavailability of this compound?
Phase 1 and Phase 2a clinical trials have demonstrated that this compound is orally bioavailable.[1][3] It is described as being rapidly absorbed after oral administration, with a long half-life.[4][5] In these trials, this compound was administered as an oral solution.[6] While specific bioavailability percentages are not publicly available, the compound has shown a favorable safety profile and target engagement in human subjects, suggesting adequate systemic exposure is achieved.[4][5] One study noted a moderate effect of food on the drug's pharmacokinetics.[7]
Q3: Why is optimizing oral bioavailability important for a drug like this compound?
Optimizing oral bioavailability is a critical aspect of drug development for several reasons:
-
Therapeutic Efficacy: Ensuring consistent and sufficient drug absorption is crucial for achieving the desired therapeutic concentrations at the target site, in this case, the central nervous system.
-
Dose Reduction: Improved bioavailability can allow for lower doses to be administered, which can reduce the risk of dose-dependent side effects and lower the cost of goods.
-
Patient Compliance: A robust oral formulation with predictable bioavailability contributes to a more convenient dosing regimen for patients, which is particularly important for long-term treatment of neurodegenerative diseases.
-
Inter-patient Variability: A well-formulated drug with high bioavailability can help to reduce variability in drug exposure between different patients.
Q4: What are the potential challenges to achieving optimal oral bioavailability with this compound?
While clinical data suggests this compound is orally absorbed, common challenges for small molecule drugs that could be considered for optimization include:
-
Aqueous Solubility: The solubility of a drug in the gastrointestinal fluids is a primary determinant of its absorption. Poor solubility can lead to incomplete dissolution and low bioavailability.
-
Membrane Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream is another critical factor.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it may be metabolized before reaching systemic circulation. High first-pass metabolism can significantly reduce bioavailability.
-
Formulation Stability: The stability of the drug in the gastrointestinal tract and in the final dosage form is essential for consistent performance.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations in Preclinical Models
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal environment. 2. Formulation Strategies: * Co-solvents: For preclinical studies, consider using co-solvents such as PEG300, PEG400, or DMSO in the vehicle.[8] * Amorphous Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate. * Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) to enhance solubilization. |
| Inconsistent dosing volume or technique. | 1. Standardize Dosing Procedures: Ensure accurate and consistent oral gavage techniques. 2. Vehicle Selection: Use a vehicle that ensures a homogenous suspension or solution of the drug. |
| Food effects. | 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption.[7] |
| Metabolic instability. | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes from the preclinical species being used. |
Issue 2: Low In Vitro Permeability in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Step |
| The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. 2. Use of Inhibitors: Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm. |
| Poor passive diffusion. | 1. Improve Solubility in Assay Medium: Ensure the compound is fully dissolved in the transport buffer. The use of a small percentage of a solubilizing agent may be necessary. 2. Structural Modification (if in early discovery): Consider medicinal chemistry efforts to optimize physicochemical properties for better permeability. |
| Cell monolayer integrity issues. | 1. Monitor TEER: Continuously monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity throughout the experiment. 2. Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow to confirm monolayer tightness. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from a Phase 2a clinical trial in patients with Progressive Supranuclear Palsy (PSP).
| Parameter | 60 mg Once Daily | 80/50 mg Once Daily |
| Absorption | Rapid | Rapid |
| Half-life | 764.3 hours | 684.7 hours |
| Time to Steady-State | Day 45 | Day 28 |
Data from a study by Corvol JC, et al.[5]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound for Preclinical Studies
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate for in vivo bioavailability studies.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP/VA 64 in a 1:3 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution testing of the solid dispersion compared to the crystalline drug in simulated gastric and intestinal fluids.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of an optimized this compound formulation.
Materials:
-
This compound formulation (e.g., amorphous solid dispersion suspended in a suitable vehicle)
-
This compound solution for intravenous (IV) administration
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Syringes for IV injection and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration.
-
For the PO group, administer the this compound formulation via oral gavage at a predetermined dose.
-
For the IV group, administer the this compound solution via a tail vein injection at a lower, appropriate dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing oral bioavailability.
References
- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 2. This compound (AZP-2006) [benchchem.com]
- 3. alzprotect.com [alzprotect.com]
- 4. First-In-Human Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses of AZP2006, A Synthetic Compound for the Treatment of Alzheimer's Disease and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZP2006 in Progressive Supranuclear Palsy: Outcomes from a Phase 2a Multicenter, Randomized Trial, and Open-Label Extension on Safety, Biomarkers, and Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. This compound | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]
Technical Support Center: Ezeprogind In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro experiments with Ezeprogind (AZP2006).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally available small molecule designed to address neurodegenerative diseases.[1] Its primary mechanism involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) axis, which enhances lysosomal function.[1][2] By acting as a molecular chaperone, this compound facilitates the trafficking of the PGRN-PSAP complex to the lysosomes, leading to restored lysosomal homeostasis, reduced Tau pathology, and attenuated neuroinflammation.[1] The neuroprotective effects of this compound are mediated by progranulin.[3]
Q2: What are the target in vitro effects of this compound?
Based on its mechanism of action, this compound is expected to produce the following effects in relevant in vitro models:
-
Neuroprotection: Increased survival of neurons under stress conditions (e.g., glutamate-induced injury or exposure to Aβ1-42 oligomers).[3][4]
-
Increased Progranulin Secretion: Enhanced levels of progranulin in cell culture supernatants.[5]
-
Reduced Tau Hyperphosphorylation: A decrease in the phosphorylation of Tau protein at specific pathological sites.[2][3]
-
Anti-inflammatory Effects: Inhibition of microglial activation and a reduction in the secretion of pro-inflammatory cytokines.[5]
-
Enhanced Synaptic Function: Protection and enhancement of synaptic networks.[3]
Q3: What are the recommended in vitro models to study this compound?
-
Primary rat cortical neurons co-cultured with microglia are a suitable model for studying neuroprotection and neuroinflammation.[3]
-
Cell lines stably expressing human Tau can be used for Tau phosphorylation assays.[6]
-
For ALS research, in vitro models using motor neurons injured with glutamate or SOD1 G93A motor neurons can be utilized.[4]
Troubleshooting Guide: Unexpected In Vitro Results
Issue 1: No or Low Neuroprotective Effect Observed
If you are not observing the expected neuroprotective effects of this compound in your cell-based assays, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell model and injury paradigm. Effective concentrations in published studies range from 3 nM to 300 nM.[4] |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier.[7] |
| Cell Health and Viability Issues | Ensure your primary neurons or cell lines are healthy and viable before initiating the experiment. High cell density or poor culture conditions can affect results. |
| Ineffective Injury Model | Titrate the concentration of the neurotoxic agent (e.g., glutamate, Aβ1-42) to induce a consistent and appropriate level of cell death in your control group. |
| Issues with Progranulin Signaling | Confirm that your cell model expresses progranulin. The neuroprotective effect of this compound is dependent on progranulin.[3] |
Issue 2: No Significant Increase in Progranulin Secretion
If you do not observe an increase in progranulin levels in your cell culture supernatant after treatment with this compound, consider these factors.
| Potential Cause | Troubleshooting Steps |
| Inadequate Incubation Time | Optimize the incubation time with this compound. Progranulin secretion may be time-dependent. |
| ELISA Assay Issues | Troubleshoot your progranulin ELISA. Ensure proper sample dilution (a 1:41 dilution is often suitable for serum/plasma, but this may need optimization for cell culture supernatants).[8] Incomplete washing and improper reagent preparation are common sources of error in ELISAs.[8][9] |
| Low Basal Progranulin Expression | Use a cell line known to express and secrete progranulin. |
| Cell Lysis | Ensure that the supernatant is collected carefully without disturbing the cell monolayer to avoid measuring intracellular progranulin. |
Issue 3: No Reduction in Tau Phosphorylation
If this compound treatment does not lead to a decrease in Tau phosphorylation, investigate the following possibilities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Tau Antibody | Use antibodies specific to the hyperphosphorylated forms of Tau that are relevant to your disease model. |
| Western Blotting/ELISA Issues | Optimize your Western blot or ELISA protocol, including antibody concentrations and incubation times. |
| Timing of Measurement | The reduction in Tau phosphorylation may occur over a specific time course. Perform a time-course experiment to identify the optimal endpoint. |
| Cell Model Specificity | The effect of this compound on Tau phosphorylation may be cell-type specific. |
Issue 4: Lack of Anti-inflammatory Effects in Microglia
If you do not observe a decrease in pro-inflammatory markers in your microglia cultures, consider the following.
| Potential Cause | Troubleshooting Steps |
| Microglia Activation State | Ensure that your microglia are appropriately activated with an inflammatory stimulus (e.g., LPS) to establish a baseline inflammatory response. |
| Cytokine Measurement Assay | Validate your cytokine measurement assay (e.g., ELISA, qPCR). Check for cross-reactivity and ensure the assay has sufficient sensitivity. |
| Timing of Treatment | The timing of this compound treatment relative to the inflammatory stimulus may be critical. Test different treatment paradigms (pre-treatment, co-treatment, post-treatment). |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Neuroprotection Assays
| Cell Model | Injury/Disease Model | Effective Concentration Range | Observed Effect | Reference |
| Rat Motor Neurons | Glutamate-induced injury | 3-100 nM | Maintained survival of motor neurons at 60-80% of control. | [4] |
| SOD1 G93A Motor Neurons | --- | 10-300 nM | Reduced cell death. | [4] |
| Primary Rat Cortical Neurons with Microglia | Aβ1-42 oligomer-induced injury | Nanomolar (nM) concentrations | Significantly increased neuron survival, neurite network, and number of synapses. | [3] |
Experimental Protocols
Neuroprotection Assay in Primary Neurons
-
Cell Culture: Culture primary rat cortical neurons with microglia.
-
Injury Induction: Induce neuronal injury using Aβ1-42 oligomers.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM).
-
Incubation: Incubate for a predetermined time (e.g., 24-48 hours).
-
Assessment of Neuronal Survival: Quantify neuronal survival using methods such as MAP2 staining for neurite network analysis and PSD95/SYN staining for synapse quantification.[3]
Progranulin Secretion Assay (ELISA)
-
Cell Culture: Plate cells that endogenously express progranulin.
-
This compound Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA Protocol:
-
Dilute samples in the appropriate dilution buffer. A 1:41 dilution may be a good starting point for optimization.[8]
-
Follow the manufacturer's instructions for the progranulin ELISA kit.
-
Ensure thorough washing steps to minimize background signal.[8]
-
Measure absorbance and calculate progranulin concentration based on the standard curve.
-
Tau Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Use a relevant cell model (e.g., primary neurons or a cell line expressing human Tau) and treat with this compound.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for a phosphorylated Tau epitope (e.g., AT100 for pTau).[3]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated Tau signal to total Tau or a loading control.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: General troubleshooting workflow.
References
- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. innoprot.com [innoprot.com]
- 7. This compound | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]
- 8. ibl-america.com [ibl-america.com]
- 9. ELISAトラブルシューティングガイド [sigmaaldrich.com]
Improving the efficacy of Ezeprogind treatment in vivo
Ezeprogind In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in in vivo experimental settings. Our goal is to help you overcome common challenges and improve the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound for in vivo use?
A1: this compound is a lipophilic compound with low aqueous solubility. For in vivo administration, it is recommended to prepare a stock solution in 100% DMSO and then dilute it to the final working concentration with a vehicle such as a mixture of saline and Tween 80 (e.g., 5% DMSO, 5% Tween 80, and 90% saline).
-
Short-term storage (up to 1 week): Aliquoted stock solutions can be stored at 4°C.
-
Long-term storage (up to 6 months): Aliquoted stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. By promoting the nuclear translocation of Nrf2, this compound stimulates the transcription of a wide array of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress and neuroinflammation, key pathological features of many neurodegenerative diseases.
Q3: How can I confirm target engagement of this compound in my animal model?
A3: To confirm that this compound is activating the Nrf2 pathway in your model, you can perform the following assays on tissue homogenates from the brain region of interest:
-
Western Blot: Measure the protein levels of Nrf2 in the nuclear fraction of cell lysates. An increase in nuclear Nrf2 indicates pathway activation. You can also measure the protein levels of downstream targets of Nrf2, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
qRT-PCR: Measure the mRNA expression levels of Nrf2 target genes like Ho-1, Nqo1, and Gclc.
Troubleshooting Guides
Issue 1: Lack of Expected Neuroprotective Effect
You are not observing the anticipated neuroprotective or therapeutic effects of this compound in your in vivo model.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Dosing | The dose of this compound may be too low to achieve a therapeutic concentration in the brain. Perform a dose-response study to identify the optimal dose for your specific model and experimental paradigm. |
| Poor Bioavailability | This compound may not be efficiently crossing the blood-brain barrier (BBB). Consider co-administration with a BBB permeabilizer (use with caution and appropriate controls) or explore alternative routes of administration, such as intracerebroventricular (ICV) injection. |
| Incorrect Timing of Administration | The timing of this compound administration relative to the disease induction or onset may be critical. Test different treatment windows (e.g., prophylactic vs. therapeutic) to determine the optimal intervention time. |
| Metabolic Instability | This compound may be rapidly metabolized in vivo. Perform pharmacokinetic studies to determine the half-life of this compound in your animal model. If the half-life is very short, you may need to increase the dosing frequency. |
| Issues with Drug Formulation | The drug may not be fully dissolved or may have precipitated out of solution. Ensure proper formulation and sonicate the solution before each administration. |
Issue 2: High Variability in Experimental Results
You are observing significant variability in the outcomes between animals in the same treatment group.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Drug Administration | Ensure accurate and consistent administration of this compound to all animals. For oral gavage, ensure the drug is delivered to the stomach and not the lungs. For injections, use a consistent technique and injection site. |
| Biological Variability in Animals | Age, weight, and genetic background of the animals can influence drug response. Ensure that animals are properly randomized into treatment groups and that these parameters are balanced across groups. |
| Environmental Stressors | Inconsistent housing conditions, handling, or other environmental stressors can impact experimental outcomes. Maintain a stable and controlled environment for all animals. |
| Assay Variability | Inconsistencies in tissue collection, processing, or downstream assays can introduce variability. Standardize all experimental protocols and perform assays in a blinded manner where possible. |
Experimental Protocols
Protocol 1: Western Blot for Nuclear Nrf2
-
Tissue Homogenization: Homogenize brain tissue in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear/cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Western Blot: Run equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Protocol 2: Pharmacokinetic Analysis of this compound in Plasma and Brain
-
Drug Administration: Administer a single dose of this compound to a cohort of animals.
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue samples from a subset of animals.
-
Sample Processing: Extract this compound from plasma and brain homogenates using an appropriate organic solvent.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentration-time profiles for plasma and brain and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Quantitative Data Summary
Table 1: Recommended Starting Doses for this compound in Rodent Models
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Dosing Frequency |
| 6-OHDA (Rat Model of Parkinson's) | Oral Gavage (p.o.) | 10 | Once daily |
| MPTP (Mouse Model of Parkinson's) | Intraperitoneal (i.p.) | 5 | Once daily |
| 5xFAD (Mouse Model of Alzheimer's) | Oral Gavage (p.o.) | 15 | Once daily |
| Stroke (tMCAO Model in Mice) | Intravenous (i.v.) | 2 | Single dose post-insult |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 850 | 120 |
| Tmax (hours) | 1.5 | 2.0 |
| AUC (0-24h) (ngh/mL or ngh/g) | 4200 | 750 |
| Half-life (t1/2) (hours) | 4.5 | 5.0 |
| Brain/Plasma Ratio | - | 0.14 |
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for lack of efficacy.
Ezeprogind Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Ezeprogind (AZP2006) that may be encountered during experimentation. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally available small molecule designed to stabilize the progranulin-prosaposin (PGRN-PSAP) axis.[1][2] This stabilization enhances the trafficking of the PGRN-PSAP complex to the lysosomes, thereby restoring lysosomal function, reducing Tau pathology, and mitigating neuroinflammation.[1][2] Its primary therapeutic targets are neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Alzheimer's, and Parkinson's disease.[1]
Q2: Are there any known off-target effects of this compound?
Yes, beyond its primary mechanism of action, this compound has been identified as an inhibitor of Toll-like Receptor 9 (TLR9).[3] TLR9 is an endosomal receptor that recognizes microbial and mitochondrial DNA, triggering innate immune responses. This inhibitory action on TLR9 may contribute to the anti-inflammatory properties of this compound but should be considered in experimental designs.
Q3: What were the key safety findings from clinical trials?
Phase 1 and Phase 2a clinical trials have shown that this compound is generally well-tolerated in healthy volunteers and PSP patients, with no serious adverse events reported.[2][4][5][6] One notable observation from a multiple ascending dose study was the halting of the 180 mg dose level due to high plasma concentrations of an M2 metabolite, which required further preclinical evaluation.[5]
Troubleshooting Guide
This section provides guidance for researchers who encounter unexpected results that may be attributable to the off-target effects of this compound.
Issue 1: Unexpected alterations in inflammatory responses in my cell-based assay.
-
Possible Cause: Your experimental system may involve the activation of TLR9. This compound's inhibition of TLR9 could be dampening the expected pro-inflammatory signaling cascade.
-
Troubleshooting Steps:
-
Confirm TLR9 Expression: Verify that your cell line or primary cells express TLR9.
-
Use a TLR9 Agonist: Treat your cells with a known TLR9 agonist (e.g., CpG oligonucleotides) in the presence and absence of this compound to confirm the inhibitory effect.
-
Measure Downstream Signaling: Assess the phosphorylation of downstream signaling molecules in the TLR9 pathway, such as NF-κB and IRF7, to pinpoint the site of inhibition.
-
Issue 2: My in vivo model shows a more pronounced anti-inflammatory effect than anticipated based on the primary mechanism of action alone.
-
Possible Cause: The observed neuroinflammation in your disease model might be partially driven by TLR9 activation. This compound's dual action of enhancing lysosomal function and inhibiting TLR9 could lead to a synergistic anti-inflammatory effect.
-
Troubleshooting Steps:
-
Analyze Immune Cell Infiltration: Perform immunohistochemistry or flow cytometry on brain tissue to characterize the immune cell populations (e.g., microglia, astrocytes) and their activation states.
-
Measure Cytokine Levels: Quantify the levels of pro-inflammatory cytokines known to be downstream of TLR9 signaling (e.g., IL-6, TNF-α, Type I interferons) in brain homogenates or cerebrospinal fluid.
-
Consider a TLR9 Knockout Model: If feasible, utilize a TLR9 knockout animal model to dissect the contribution of TLR9 inhibition to the overall therapeutic effect of this compound.
-
Quantitative Data Summary
Currently, specific quantitative data on the binding affinity (e.g., Ki, IC50) of this compound to TLR9 and other potential off-targets is not extensively available in the public domain. The following table is provided as a template for researchers to populate as more data becomes available.
| Target | Binding Affinity (Ki/IC50) | Assay Type | Reference |
| On-Target | |||
| Progranulin-Prosaposin Complex | Data Not Available | Co-immunoprecipitation | |
| Off-Target | |||
| Toll-like Receptor 9 (TLR9) | Data Not Available | Radioligand Binding/Functional Assay |
Experimental Protocols
Protocol 1: Assessing TLR9 Inhibition in a Cell-Based Assay
-
Cell Culture: Culture a cell line known to express TLR9 (e.g., RAW 264.7 macrophages) in appropriate media.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add a TLR9 agonist (e.g., CpG ODN 1826) to the media and incubate for the desired time (e.g., 6-24 hours).
-
Endpoint Measurement:
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of a downstream cytokine, such as TNF-α or IL-6, using an ELISA kit.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins in the TLR9 pathway (e.g., p-p65, p-IRF7).
-
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of TLR9-mediated cytokine production or signaling.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected inflammatory results.
References
- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TargetMol [targetmol.com]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Alzprotect Announces Supportive Results from Open-Label Extension of Phase 2a Study for Progressive Supranuclear Palsy (PSP) - BioSpace [biospace.com]
Ezeprogind Delivery Systems: A Technical Support Guide for Enhanced Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying Ezeprogind delivery to achieve better brain penetration. The content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: General Challenges with this compound Brain Delivery
This section addresses fundamental questions regarding the challenges of delivering this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Question: What are the primary obstacles limiting the brain penetration of small molecules like this compound?
Answer: The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[1][2][3][4] Key challenges include:
-
Tight Junctions: These protein complexes seal the space between endothelial cells, severely restricting the passive diffusion of molecules from the bloodstream into the brain.[2][4]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs) are embedded in the endothelial cell membranes.[2][4] They actively pump a wide range of substances, including therapeutic drugs, back into the bloodstream, significantly reducing their effective concentration in the brain.[2][4]
-
Metabolic Enzymes: The BBB contains enzymes that can metabolize drugs, breaking them down before they can reach their intended target within the CNS.[2]
-
Physicochemical Properties: While this compound is a small molecule, its ability to cross the BBB via passive diffusion is dependent on properties like lipophilicity, molecular size, and polarity. The BBB is more permeable to small, fat-soluble molecules.[2] Clinical data has shown that cerebrospinal fluid (CSF) concentrations of this compound reach approximately 3% of plasma levels, indicating that the BBB poses a significant barrier to its entry into the CNS.[5]
Section 2: Nanoparticle-Based Delivery Strategies
Encapsulating this compound in nanoparticles is a promising strategy to overcome the BBB. This section provides troubleshooting for common issues encountered during the formulation and testing of nanoparticle-based delivery systems.
Troubleshooting Guide: Nanoparticle Formulation
Question: My this compound-loaded PLGA nanoparticles exhibit low encapsulation efficiency (<50%). What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency (EE%) is a common issue, often stemming from the drug's properties and the formulation process. Here are the likely causes and solutions:
-
Poor Drug-Polymer Interaction: this compound's affinity for the PLGA matrix may be low, causing it to partition into the aqueous phase during formulation.
-
Solution: Modify the polymer. Consider using a different PLGA copolymer ratio (e.g., 50:50 vs. 75:25) to better match the hydrophobicity of this compound.
-
-
Rapid Drug Diffusion: During the solvent evaporation/diffusion step, the drug can rapidly leak from the forming nanoparticles into the external aqueous phase.[6]
-
Solution 1 (Process Optimization): Decrease the solvent evaporation time by using a rotary evaporator. This can reduce the window for drug leakage.[6]
-
Solution 2 (Method Change): Switch from a single emulsion (o/w) to a double emulsion (w/o/w) method, especially if this compound has some hydrophilicity. This can better entrap the drug.[6]
-
-
Insufficient Stabilizer Concentration: The stabilizer (e.g., PVA) concentration may be too low to effectively form and stabilize the emulsion droplets, leading to poor drug entrapment.
-
Solution: Increase the PVA concentration in the aqueous phase. Studies have shown that increasing stabilizer concentration can improve nanoparticle stability and, consequently, encapsulation efficiency.[7]
-
-
Solubility Issues: The drug may not be fully dissolved in the organic solvent, leading to inefficient encapsulation.
Data Presentation: Comparison of Nanoparticle Formulations
The following table presents hypothetical data for different this compound-loaded nanoparticle formulations to illustrate the impact of formulation parameters on key characteristics.
| Formulation ID | Polymer | Method | Stabilizer (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Brain/Plasma Ratio (at 2h) |
| EZ-NP-01 | PLGA 50:50 | Single Emulsion | PVA (1%) | 180 ± 15 | 0.25 | 45 ± 5% | 0.15 |
| EZ-NP-02 | PLGA 75:25 | Single Emulsion | PVA (1%) | 195 ± 20 | 0.28 | 52 ± 6% | 0.18 |
| EZ-NP-03 | PLGA 50:50 | Double Emulsion | PVA (1%) | 210 ± 18 | 0.22 | 68 ± 7% | 0.25 |
| EZ-NP-04 | PLGA 50:50 | Single Emulsion | PVA (2%) | 165 ± 12 | 0.19 | 65 ± 4% | 0.23 |
| EZ-NP-05 | PLGA-PEG | Single Emulsion | PVA (2%) | 150 ± 10 | 0.15 | 75 ± 5% | 0.45 |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method for preparing this compound-loaded PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath, Sonicator, Magnetic stirrer, Rotary evaporator, Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 250 mg of PLGA and a precisely weighed amount of this compound in 5 ml of DCM. Ensure complete dissolution.[10]
-
Aqueous Phase Preparation: Prepare a 100 ml solution of 1% (w/v) PVA in deionized water. Stir until the PVA is fully dissolved; gentle heating may be required.[10] Cool the solution to room temperature.
-
Emulsification: Place the aqueous phase in a beaker on an ice bath. Add the organic phase to the aqueous phase dropwise while sonicating the mixture. Sonicate for 3-5 minutes at a specified power setting (e.g., 55% power, 1-second on, 3-seconds off cycles) to form an oil-in-water (o/w) emulsion.[10][11]
-
Solvent Evaporation: Immediately transfer the emulsion to a magnetic stirrer. Stir at room temperature for 3-4 hours or use a rotary evaporator to remove the organic solvent (DCM).
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the nanoparticles.[10]
-
Washing: Discard the supernatant, which contains unencapsulated drug. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated this compound.
-
Final Product: Resuspend the final washed pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.
Visualization: Nanoparticle Development Workflow
Caption: A logical workflow for developing and optimizing this compound-loaded nanoparticles.
Section 3: Intranasal Delivery Route
Bypassing the BBB via the nose-to-brain pathway is an attractive non-invasive strategy.[12][13][14] This section covers common problems associated with this delivery route.
Troubleshooting Guide: Intranasal Formulation
Question: I am observing poor brain targeting with my intranasal this compound formulation. What are the common reasons for failure?
Answer: Inefficient nose-to-brain delivery can be caused by several factors related to both the formulation and the delivery technique.
-
Mucociliary Clearance: The nasal mucosa has a rapid clearance mechanism that removes formulations from the absorption site, typically within 15-20 minutes.
-
Solution: Incorporate mucoadhesive agents (e.g., chitosan, hyaluronic acid) into your formulation. These polymers increase the residence time of the drug in the nasal cavity, allowing more time for absorption via the olfactory and trigeminal nerve pathways.[12]
-
-
Enzymatic Degradation: Enzymes present in the nasal cavity can degrade the drug before it is absorbed.
-
Solution: While less of a concern for a small molecule like this compound compared to peptides, co-administration with enzyme inhibitors can be explored if degradation is suspected.
-
-
Poor Permeation Across Nasal Epithelium: The drug may not efficiently cross the nasal mucosal barrier to reach the nerves that lead to the brain.
-
Solution: Include permeation enhancers (e.g., cyclodextrins) in the formulation. These agents can transiently open tight junctions in the nasal epithelium, facilitating drug transport.[12][15] Encapsulating this compound in nanoparticles (e.g., lipid or polymeric nanoparticles) can also protect it and improve transport.[16][17]
-
-
Incorrect Deposition: The formulation may be depositing in the anterior, non-olfactory region of the nose, from where it is cleared or swallowed rather than being transported to the brain.
-
Solution: Optimize the delivery device and administration technique. Use atomizers or nebulizers that produce a fine mist capable of reaching the upper olfactory region of the nasal cavity.[16] The volume administered should also be limited, as the nasal cavity can only hold about 200 μL per nostril.[12]
-
Experimental Protocol: In Vitro BBB Permeability Assay (Transwell Model)
This protocol is essential for screening and comparing the BBB penetration potential of different this compound formulations before moving to in vivo studies.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates (e.g., 12-well)
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable cell line[18]
-
Cell culture medium, fetal bovine serum (FBS), and necessary supplements
-
Coating material (e.g., Collagen, Fibronectin)
-
Lucifer yellow or other integrity marker
-
This compound formulations (free drug, nanoparticle-encapsulated, etc.)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Plate Coating: Coat the luminal (upper) side of the Transwell inserts with collagen or another suitable extracellular matrix protein and allow them to dry.
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a high density. Culture the cells until they form a confluent monolayer. This can take several days.
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) using a volt-ohm meter. A high TEER value indicates the formation of tight junctions and a restrictive barrier.[18] Additionally, perform a permeability assay with a low-permeability marker like Lucifer yellow to confirm barrier integrity.
-
Permeability Experiment:
-
Gently wash the cell monolayer with pre-warmed HBSS.
-
Add the this compound formulation (at a known concentration) to the luminal (upper) chamber.
-
Add fresh HBSS to the abluminal (lower) chamber.
-
Incubate the plate at 37°C.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the abluminal chamber. Replace the sampled volume with fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of this compound in the abluminal samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate Apparent Permeability (Papp): The permeability coefficient is calculated to quantify the rate of transport across the cell monolayer.
Visualization: this compound Signaling Pathway and Delivery Goal
Caption: this compound's therapeutic action and the BBB delivery challenge.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 3. benthamscience.com [benthamscience.com]
- 4. arcjournals.org [arcjournals.org]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. proventainternational.com [proventainternational.com]
- 14. Intranasal treatment of neurodegenerative diseases and stroke [review] [healthpartners.com]
- 15. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal nanoparticulate delivery systems for neurodegenerative disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. medical.researchfloor.org [medical.researchfloor.org]
Technical Support Center: Ezeprogind Protocol Adjustment for Diverse Cell Lines
Welcome to the technical support center for Ezeprogind (also known as AZP2006). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in various in vitro models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that works by stabilizing the progranulin-prosaposin (PGRN-PSAP) axis.[1][2] This stabilization enhances lysosomal function, which is crucial for clearing misfolded proteins.[1][2][3] By restoring lysosomal homeostasis, this compound helps to reduce the accumulation of pathological proteins like hyperphosphorylated Tau and alpha-synuclein, and also attenuates neuroinflammation.[1][2][3][4][5][6]
Q2: In which cell lines has this compound shown activity?
A2: Preclinical studies have demonstrated this compound's neuroprotective effects in primary rat cortical neurons, primary rat motor neurons, and co-cultures of neurons and microglia.[7][8] It has also been studied in a Parkinson's disease cell model using neurons with a GBA mutation.[8] The human neuroblastoma cell line SH-SY5Y is another relevant model, particularly for studying Tau pathology.[9][10][11][12][13]
Q3: What is a general recommended concentration range for this compound in cell culture?
A3: Based on in vitro studies, this compound has shown efficacy in the nanomolar (nM) range. For neuroprotection assays in primary rat motor neurons, concentrations between 3 nM and 100 nM have been shown to maintain neuron survival.[7] For anti-inflammatory effects in microglia, "nanomolar concentrations" have been reported to decrease the secretion of pro-inflammatory cytokines IL-1β and IL-6.[14] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What is the recommended solvent for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity observed after this compound treatment. | 1. This compound concentration is too high. 2. Solvent (DMSO) concentration is toxic. 3. Sub-optimal cell health prior to treatment. | 1. Perform a dose-response curve starting from a lower concentration (e.g., 1 nM) and with smaller increments to identify a non-toxic working concentration. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to differentiate between compound and solvent effects. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| No observable effect of this compound. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The chosen cell line is not responsive to this compound's mechanism of action. 4. The experimental endpoint is not sensitive enough. | 1. Increase the concentration of this compound. Refer to the recommended nanomolar range and consider testing up to 300 nM as used in some neurite network protection assays. 2. Increase the incubation time. For neuroprotection assays, incubation times of 48 hours have been reported. For other assays, a time-course experiment may be necessary. 3. Consider using a cell line known to be responsive, such as primary neurons or microglia. Confirm that your cell line expresses progranulin and prosaposin. 4. Use a more sensitive assay or a different endpoint to measure the effect. For example, instead of cell viability, measure specific markers of lysosomal function or inflammation. |
| Variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inconsistent drug concentration or incubation time. 3. Pipetting errors. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells. 2. Prepare fresh drug dilutions for each experiment and ensure accurate and consistent timing for all treatments. 3. Use calibrated pipettes and proper pipetting techniques to minimize errors. |
Quantitative Data Summary
Currently, specific IC50 values for this compound in different cell lines are not widely published. However, the effective concentration ranges from preclinical studies are summarized below.
| Cell Type | Assay | Effective Concentration Range | Incubation Time | Reference(s) |
| Primary Rat Motor Neurons | Neuroprotection (glutamate-induced injury) | 3 - 100 nM | 48 hours | [7] |
| Primary Rat Cortical Neurons & Microglia | Neuronal Survival | Nanomolar (nM) concentrations | Not specified | [7] |
| Primary Rat Cortical Neurons & Microglia | Neurite Network Protection | 3 - 300 nM | Not specified | [7] |
| Activated Microglia | Anti-inflammatory (decreased IL-1β and IL-6) | Nanomolar (nM) concentrations | Not specified | [14] |
Detailed Experimental Protocols
General Cell Culture Workflow
A standardized cell culture workflow is essential for reproducible results.
General experimental workflow for cell-based assays with this compound.
Protocol 1: Assessing Neuroprotective Effects of this compound in Primary Cortical Neurons
This protocol is designed to evaluate the ability of this compound to protect primary neurons from a neurotoxic insult, such as glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound stock solution (in DMSO)
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture for at least 7 days to allow for maturation and synapse formation.
-
This compound Pre-treatment: Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1, 3, 10, 30, 100 nM). Include a vehicle control (DMSO at the same final concentration). Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate for 24 hours.
-
Neurotoxic Insult: After the pre-treatment period, add glutamate to the wells to induce excitotoxicity (the final concentration of glutamate should be determined empirically for your specific culture, typically in the µM range).
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using a preferred assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control and compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
Workflow for assessing the neuroprotective effects of this compound.
Protocol 2: Evaluating the Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells
This protocol describes how to assess the ability of this compound to reduce induced Tau hyperphosphorylation in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Okadaic acid (OA) solution (e.g., in DMSO)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, and a loading control (e.g., anti-β-actin)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells until they reach approximately 80% confluency.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 30, 100 nM) or vehicle for 24 hours.
-
Induction of Tau Hyperphosphorylation: Add okadaic acid to the culture medium at a final concentration known to induce Tau phosphorylation (e.g., 20-100 nM) and incubate for a defined period (e.g., 4-6 hours).[9][10][11][12][13]
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract total protein.
-
Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated Tau and total Tau.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Tau signal to the total Tau signal. Compare the levels of Tau phosphorylation in this compound-treated cells to the OA-only treated cells.
Protocol 3: Assessing the Anti-inflammatory Effect of this compound on Microglia
This protocol is for evaluating the ability of this compound to reduce the production of pro-inflammatory cytokines in microglia activated with lipopolysaccharide (LPS).
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) solution
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-1β, TNF-α)
Procedure:
-
Cell Plating: Plate microglia at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 10, 30, 100 nM) or vehicle for 2 hours.
-
Microglia Activation: Add LPS to the medium to a final concentration that robustly induces an inflammatory response (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the supernatants of this compound-treated cells to those of LPS-only treated cells.
Signaling Pathway
This compound's mechanism of action is centered on the progranulin (PGRN) and prosaposin (PSAP) signaling pathway, which is critical for maintaining lysosomal health.
This compound's mechanism of action via the PGRN-PSAP signaling pathway.
References
- 1. This compound | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. xerys.com [xerys.com]
- 4. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. alzforum.org [alzforum.org]
- 9. alztauprotect.hiim.hr [alztauprotect.hiim.hr]
- 10. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (AZP-2006) [benchchem.com]
Ezeprogind Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls in experiments involving Ezeprogind (AZP2006). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be considered when designing experiments?
A1: this compound is a small molecule that acts as a molecular chaperone, stabilizing the progranulin (PGRN) and prosaposin (PSAP) complex.[1][2][3][4][5] This stabilization enhances the trafficking of the PGRN-PSAP complex to the lysosomes via receptors like Sortilin, M6PR, and LRP1.[2][5] The overall effect is an improvement in lysosomal function and an increase in the degradation of misfolded proteins such as hyperphosphorylated Tau, amyloid-beta, and alpha-synuclein.[1][2] Therefore, experiments should be designed to assess lysosomal health, PGRN and PSAP levels, and the downstream effects on pathological protein aggregation and neuroinflammation.
Q2: We are not observing the expected decrease in phosphorylated Tau levels in our cellular model after this compound treatment. What could be the issue?
A2: Several factors could contribute to this. Firstly, ensure your cellular model is appropriate and expresses the necessary machinery for Tau pathology. Secondly, the concentration of this compound and the treatment duration are critical. Preclinical studies have shown efficacy at nanomolar concentrations.[2] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. Lastly, the method of Tau phosphorylation detection is important. Ensure your antibodies are specific for the phosphorylation sites of interest.
Q3: Are there specific cell lines that are recommended for studying the effects of this compound?
A3: While various neuronal cell lines can be used, primary rat neuron/microglia co-cultures have been successfully used to demonstrate the neuroprotective effects of this compound, including the prevention of neurite loss and inhibition of microglial activation.[6] For studying lysosomal dysfunction, cell lines with known mutations in lysosomal genes, such as GBA-mutant neurons in Parkinson's disease models, could be particularly insightful.[6]
Q4: What are the expected effects of this compound on progranulin levels in plasma and CSF?
A4: In a Phase 2a clinical trial in patients with Progressive Supranuclear Palsy (PSP), treatment with this compound resulted in elevated plasma progranulin levels relative to baseline and a smaller decline in CSF progranulin compared to the placebo group.[6] It is important to note that this compound stabilizes the PGRN-PSAP complex, which may influence the levels of detectable free progranulin.[1][3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Cell passage number too high, leading to altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate seeding density. | Optimize and standardize cell seeding density to ensure reproducibility. | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. | |
| High background in Western blots for p-Tau | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Use high-quality, validated antibodies. |
| Inadequate washing steps. | Increase the number and duration of washing steps after antibody incubation. | |
| No significant change in lysosomal activity markers | Insufficient assay sensitivity. | Consider using multiple, complementary assays to measure lysosomal function (e.g., LysoTracker staining, cathepsin activity assays). |
| Inappropriate timing of measurement. | Perform a time-course experiment to determine the optimal time point for detecting changes in lysosomal activity after this compound treatment. |
Experimental Protocols
Assessment of Neuroprotection in an Aβ42-Induced Neuronal Injury Model
This protocol describes a general workflow for evaluating the neuroprotective effects of this compound in a primary neuron-microglia co-culture model exposed to amyloid-beta 42 (Aβ42).
1. Cell Culture:
- Isolate primary cortical neurons and microglia from embryonic day 18 rat brains.
- Co-culture the neurons and microglia at a ratio of 10:1.
- Maintain the culture in a neurobasal medium supplemented with B27 and glutamine.
2. This compound Treatment and Aβ42 Induction:
- After 7 days in vitro, pre-treat the co-cultures with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
- Induce neurotoxicity by adding oligomeric Aβ42 to a final concentration of 10 µM.
- Include a vehicle control (DMSO) and a positive control (no Aβ42).
3. Assessment of Neuronal Viability:
- After 48 hours of Aβ42 exposure, assess neuronal viability using an MTT assay or by staining with Calcein-AM and Ethidium Homodimer-1 to visualize live and dead cells, respectively.
4. Analysis of Neurite Outgrowth:
- Fix the cells with 4% paraformaldehyde and stain for neuronal markers such as β-III tubulin.
- Capture images using fluorescence microscopy and quantify neurite length and branching using image analysis software.
5. Measurement of Inflammatory Markers:
- Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. xerys.com [xerys.com]
- 6. This compound | ALZFORUM [alzforum.org]
Validation & Comparative
A Comparative Guide to Ezeprogind and GDNF for Dopamine Neuron Survival
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two promising neuroprotective agents, Ezeprogind and Glial Cell Line-Derived Neurotrophic Factor (GDNF), for promoting the survival of dopamine neurons, a critical factor in the pathology of Parkinson's disease. The following sections detail their distinct mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols used to generate this data.
Introduction
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. Therapeutic strategies aimed at protecting these neurons from degeneration are of paramount importance. Glial Cell Line-Derived Neurotrophic Factor (GDNF) has long been recognized for its potent neurotrophic effects on dopamine neurons[1][2]. More recently, this compound (also known as AZP2006), a small molecule, has emerged as a potential neuroprotective agent with a novel mechanism of action[3]. This guide offers a comparative overview of these two agents to aid researchers in the field of neurodegenerative disease.
Mechanisms of Action
This compound and GDNF exert their neuroprotective effects through fundamentally different cellular pathways.
This compound: This orally available small molecule functions by stabilizing the progranulin-prosaposin (PGRN-PSAP) complex, which plays a crucial role in lysosomal health[3]. Progranulin (PGRN) is a growth factor with neurotrophic and anti-inflammatory properties[4]. By enhancing the stability and trafficking of the PGRN-PSAP complex, this compound is proposed to improve lysosomal function, leading to enhanced clearance of toxic protein aggregates and a reduction in neuroinflammation, ultimately promoting neuronal survival[3][5].
GDNF: As a neurotrophic factor, GDNF promotes the survival and differentiation of dopaminergic neurons by binding to its specific receptor complex, which consists of the GDNF family receptor alpha 1 (GFRα1) and the RET proto-oncogene (a receptor tyrosine kinase)[6][7]. This binding event triggers the activation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical for neuronal survival, growth, and differentiation[1].
Signaling Pathways
The signaling cascades initiated by this compound and GDNF are distinct, reflecting their different primary targets.
This compound Signaling Pathway:
This compound's mechanism is centered on the lysosomal pathway. By stabilizing the PGRN-PSAP complex, it ensures the proper delivery of these proteins to the lysosome, enhancing its degradative capacity. This is thought to indirectly promote neuronal survival by reducing the cellular stress caused by the accumulation of misfolded proteins.
GDNF Signaling Pathway:
GDNF initiates a direct signaling cascade upon binding to its cell surface receptors, leading to the activation of downstream kinases that actively promote cell survival and inhibit apoptotic pathways.
References
- 1. Frontiers | GDNF-based therapies, GDNF-producing interneurons, and trophic support of the dopaminergic nigrostriatal pathway. Implications for Parkinson’s disease [frontiersin.org]
- 2. GDNF: a glial cell line-derived neurotrophic factor for midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach | MDPI [mdpi.com]
- 5. The Involvement of Progranulin for α-Synuclein Reduction through Autolysosome Formation [jstage.jst.go.jp]
- 6. Is activation of GDNF/RET signaling the answer for successful treatment of Parkinson's disease? A discussion of data from the culture dish to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDNF/RET signaling in dopamine neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Ezeprogind Shows Promise in Preclinical Parkinson's Models, Offering a Neuroprotective Alternative to L-DOPA
Lille, France – Preclinical research indicates that Ezeprogind (also known as AZP2006), a novel small molecule, demonstrates neuroprotective effects and has the potential to restore motor function in animal models of Parkinson's disease. While L-DOPA remains the gold-standard for symptomatic relief, this compound presents a different therapeutic strategy by targeting the underlying neurodegenerative processes. This guide provides a comparative overview of the efficacy of this compound and L-DOPA in preclinical settings, supported by available experimental data.
Mechanism of Action: A Divergent Approach
L-DOPA's efficacy stems from its role as a precursor to dopamine, directly replenishing the depleted neurotransmitter in the brains of Parkinson's patients and thereby improving motor symptoms. In contrast, this compound operates through a neuroprotective mechanism centered on the stabilization of the progranulin-prosaposin (PGRN-PSAP) axis, which is crucial for lysosomal function.[1] By enhancing lysosomal health, this compound is proposed to reduce the accumulation of toxic proteins like α-synuclein and mitigate neuroinflammation, both of which are central to the pathology of Parkinson's disease.[1][2] In vitro studies have shown that this compound exerts neuroprotective effects on dopaminergic neurons subjected to toxins such as MPP+, α-synuclein, and 6-hydroxydopamine (6-OHDA).[3] Notably, the neuroprotective action of this compound was abolished when the function of progranulin (PGRN) was blocked, highlighting the critical role of this protein in the drug's mechanism.[3]
Preclinical Efficacy: A Comparative Look
Direct head-to-head comparative studies with extensive quantitative data in the public domain are limited. However, existing preclinical data allows for an initial assessment of their respective strengths.
L-DOPA: Robust Symptomatic Relief
L-DOPA has been extensively studied and consistently demonstrates a significant improvement in motor function in various animal models of Parkinson's disease, including those induced by MPTP and 6-OHDA.
| Animal Model | Behavioral Test | Treatment Group | Result |
| MPTP-induced Mouse Model | Pole Test | L-DOPA | Significant improvement in time to descend |
| Balance Beam Test | L-DOPA | Significant improvement in traverse time and reduction in errors | |
| Rotarod Test | L-DOPA | Significant increase in latency to fall | |
| 6-OHDA-lesioned Rat Model | Apomorphine-induced Rotations | L-DOPA | Significant reduction in contralateral rotations |
| Cylinder Test | L-DOPA | Significant improvement in forelimb use asymmetry |
Quantitative data for L-DOPA's effects are well-established in numerous publications.
This compound: Emerging Neuroprotective and Functional Benefits
Preclinical evidence for this compound in Parkinson's models, while less extensive, suggests a promising disease-modifying potential. A key piece of in vivo evidence comes from a study in a Parkinson's disease animal model where this compound was shown to restore motor dysfunctions to a similar extent as Ambroxol, which was used as a positive control.[4] This study also noted an increase in brain levels of PGRN following this compound treatment.[4] Another conference abstract indicated that this compound could partially inhibit the motor deficits induced by 6-OHDA.[3]
While specific quantitative data from these in vivo studies on motor function are not yet widely published, the qualitative reports suggest a significant therapeutic potential.
| Animal Model | Behavioral Test | Treatment Group | Result |
| Parkinson's Disease Animal Model | Not Specified | This compound | Restoration of motor dysfunctions, comparable to Ambroxol |
| 6-OHDA-induced Animal Model | Not Specified | This compound | Partial inhibition of motor deficits |
Experimental Protocols
L-DOPA in MPTP-induced Mouse Model
Animal Model: C57BL/6 mice are typically used. Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Drug Administration: L-DOPA is administered orally or via intraperitoneal injection, often in combination with a peripheral decarboxylase inhibitor like benserazide or carbidopa to prevent its conversion to dopamine outside the brain.
Behavioral Assessments:
-
Pole Test: Mice are placed head-up on top of a vertical pole. The time taken to turn around and descend the pole is measured as an indicator of bradykinesia.
-
Balance Beam Test: Mice are required to traverse a narrow beam. The time taken and the number of foot slips are recorded to assess balance and motor coordination.
-
Rotarod Test: Mice are placed on a rotating rod with increasing speed. The latency to fall off is measured to evaluate motor coordination and balance.
Neurochemical Analysis: Post-mortem analysis of the substantia nigra and striatum is conducted to measure the levels of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, as a marker for dopaminergic neuron survival.
This compound in 6-OHDA-induced Animal Model
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions in the medial forebrain bundle of mice or rats are a common model.[5] This induces a contralateral motor deficit.
Drug Administration: Details on the specific dosage and route of administration for this compound in these models are not yet fully available in peer-reviewed literature.
Behavioral Assessments: Standard tests for motor asymmetry and bradykinesia, such as the cylinder test (assessing forelimb use preference) and apomorphine-induced rotation test, would be appropriate for this model.[4]
Neuroprotective Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra is used to quantify the survival of dopaminergic neurons.
Signaling Pathways and Experimental Workflows
Conclusion
L-DOPA is a well-established and effective symptomatic treatment for Parkinson's disease, with a clear mechanism of action and a wealth of supporting preclinical and clinical data. This compound, while in the earlier stages of development for Parkinson's disease, represents a promising neuroprotective strategy. Its mechanism, focused on restoring lysosomal function and protecting dopaminergic neurons, has the potential to address the underlying disease progression rather than just the symptoms. The preliminary in vivo data suggesting motor function restoration on par with a positive control like Ambroxol is encouraging.[4] Further publication of detailed quantitative data from in vivo Parkinson's models will be crucial for a more definitive comparison with L-DOPA and for establishing this compound's place in the future therapeutic landscape for Parkinson's disease.
References
- 1. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Ezeprogind Studies: A Comparative Guide for Researchers
A comprehensive analysis of the available data on Ezeprogind (AZP2006) reveals a promising, yet developer-driven, body of evidence for its potential in treating neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP). This guide provides an objective comparison of this compound with alternative therapeutic strategies, highlighting the critical need for independent replication of the initial findings.
Currently, all available data on this compound originates from studies conducted by its developer, Alzprotect. While these studies present a compelling narrative for the drug's mechanism of action and therapeutic potential, the absence of independent validation is a significant limitation in the scientific assessment of its efficacy and a crucial consideration for researchers in the field.
Mechanism of Action: Modulating the Progranulin-Prosaposin Axis
This compound is a small molecule designed to enhance the function of the lysosome, the cell's waste disposal system, by targeting the progranulin (PGRN) and prosaposin (PSAP) pathway.[1][2] It is proposed to act as a chaperone, stabilizing the PGRN-PSAP complex, which facilitates its transport to the lysosome.[2] This enhanced lysosomal function is believed to improve the clearance of toxic protein aggregates, such as hyperphosphorylated tau, a hallmark of PSP and other tauopathies.[3][4]
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Preclinical Data Summary
Preclinical studies, conducted by Alzprotect, have reported that this compound reduces tau hyperphosphorylation, mitigates neuroinflammation, and improves neuronal survival and cognitive function in various in vitro and in vivo models.[3][5]
| Experimental Model | Key Findings (as reported by developer) | Reference |
| Primary rat neuron/microglia co-cultures (Aβ42-induced injury) | Promoted neuron survival, prevented neurite loss, increased progranulin secretion, inhibited microglial activation and proinflammatory cytokine production, and decreased tau phosphorylation. | [5] |
| Senescence-Accelerated Mouse-Prone 8 (SAMP8) mice | Reportedly prevented or reversed cognitive deficits, while decreasing phosphorylated tau, Aβ, oxidative stress, and neuroinflammation. | [5] |
| Tau-overexpressing mice (P301S and THY-Tau22) | Reported to decrease tau phosphorylation. | [3][5] |
Clinical Trial Data
This compound has undergone Phase 1 and Phase 2a clinical trials. The Phase 1 trials in healthy volunteers indicated a favorable safety and tolerability profile.[5] The Phase 2a trial in 36 PSP patients also met its primary safety endpoints.[4][6]
This compound Phase 2a Trial (NCT04008355)
| Parameter | Result (as reported by developer) | Reference |
| Primary Outcome | Good safety and tolerability profile in PSP patients. | [6][7] |
| Biomarkers | Elevated plasma progranulin relative to baseline. Less decline in CSF progranulin compared to placebo. Reduced total tau and phospho-tau181 in CSF compared to baseline. No changes in other markers of neurodegeneration or inflammation were seen. | [5] |
| Clinical Endpoints | Numerical improvements reported in exploratory clinical endpoints, including the Progressive Supranuclear Palsy Rating Scale (PSPRS) and gait score. An open-label extension showed trends of stabilization, particularly with early initiation. | [5] |
Comparison with Alternative Therapies
The therapeutic landscape for PSP and other tauopathies is evolving, with several alternative strategies under investigation. A direct comparison is challenging due to the lack of head-to-head trials and the early stage of development for many of these compounds.
| Therapeutic Agent | Mechanism of Action | Developer | Latest Development Stage | Key Reported Outcomes | Reference |
| This compound (AZP2006) | Stabilizes PGRN-PSAP complex, enhances lysosomal function. | Alzprotect | Phase 2a completed; Phase 2b/3 planned. | Favorable safety profile; numerical improvements in exploratory clinical endpoints in PSP. Delisted from a planned Phase 2 platform trial. | [5] |
| Latozinemab (AL001) | Monoclonal antibody that blocks the interaction of progranulin with sortilin, increasing progranulin levels. | Alector / GSK | Phase 3 trial in FTD-GRN did not meet its primary clinical endpoint. | Increased plasma and CSF progranulin levels in FTD-GRN patients. No significant impact on disease progression in FTD-C9orf72. | [8][9][10] |
| Anle138b | Small molecule inhibitor of tau aggregation. | MODAG | Phase 1b completed. | Showed target engagement and was generally well-tolerated. Preclinical studies showed reduced tau pathology and improved cognition in mouse models. | [11][12][13] |
| ABBV-8E12 (Taucilizumab) | Humanized monoclonal antibody targeting extracellular tau. | AbbVie | Phase 2 trial in PSP terminated due to lack of efficacy. | Phase 1 showed acceptable safety. Phase 2 interim analysis showed no benefit over placebo. | [14][15][16] |
Comparative Workflow for Drug Development in Tauopathies
Caption: General workflow for neurodegenerative drug development.
Experimental Protocols
Detailed experimental protocols are essential for the independent replication of scientific findings. The following outlines the methodologies described in the publications related to this compound.
Preclinical In Vitro Studies (Based on Callizot et al., 2021)
-
Cell Culture: Primary rat cortical neurons were co-cultured with microglia.
-
Induction of Injury: Neuronal injury was induced by exposure to Aβ1-42 oligomers.
-
Treatment: Cultures were treated with varying concentrations of this compound.
-
Outcome Measures:
-
Neuronal Survival and Neurite Network: Assessed using MAP2 staining.
-
Synapses: Evaluated by PSD95/SYN staining.
-
Tau Hyperphosphorylation: Measured by AT100 staining.
-
Microglia Activation: Assessed with OX-41 staining.
-
Neuroinflammation: Quantified by measuring levels of IL-1β and IL-6.
-
Progranulin Levels: Measured in the culture medium.[17]
-
Preclinical In Vivo Studies (Based on reports from AAT-AD/PD 2020)
-
Animal Model: Senescence-Accelerated Mouse-Prone 8 (SAMP8) mice, a model for accelerated aging and cognitive decline.
-
Treatment: Oral administration of this compound.
-
Outcome Measures:
-
Cognitive Function: Assessed using behavioral tests such as the Y-Maze and Passive Avoidance tests.
-
Biochemical Markers: Levels of phosphorylated tau, Aβ, markers of oxidative stress, and neuroinflammation were measured in brain tissue.[5]
-
Clinical Trial Protocol (Phase 2a - NCT04008355)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 36 patients with a diagnosis of probable or possible Progressive Supranuclear Palsy.
-
Intervention: Oral administration of this compound or placebo for 12 weeks, followed by a 3-month drug-free follow-up. An open-label extension of 6 months was also conducted.[18]
-
Primary Outcome: Safety and tolerability.
-
Secondary and Exploratory Outcomes:
Conclusion and Future Directions
This compound represents a novel therapeutic approach for PSP and potentially other tauopathies by targeting the progranulin-prosaposin lysosomal pathway. The preclinical and early clinical data, as reported by the developer, are encouraging. However, the lack of independent replication of these studies is a significant gap. For the scientific community to fully embrace the potential of this compound, validation of the initial findings by independent research groups is paramount.
Furthermore, the outcomes of clinical trials for other tau-targeting and progranulin-modulating therapies, such as the termination of the ABBV-8E12 trial and the failure of Latozinemab to meet its primary clinical endpoint in FTD-GRN, underscore the challenges in developing effective treatments for these complex neurodegenerative diseases.[16] The planned Phase 2b/3 trial for this compound will be a critical next step in determining its true therapeutic value. Researchers should closely monitor the progress of this and other ongoing trials to gain a clearer understanding of the most promising avenues for treating these devastating disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. xerys.com [xerys.com]
- 4. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Alzprotect - Alzprotect Completes Phase 2a Clinical Trial Enrollment for AZP2006 in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
- 7. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of latozinemab in progranulin‐associated frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of latozinemab in progranulin-associated frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical and Clinical Development of ABBV-8E12, a Humanized Anti-Tau Antibody, for Treatment of Alzheimer's Disease and Other Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AbbVie Initiates Phase 2 Clinical Trial Programs for ABBV-8E12, an Investigational Anti-Tau Antibody, in Early Alzheimer's Disease and Progressive Supranuclear Palsy — C2N Diagnostics [c2n.com]
- 16. CurePSP - AbbVie Ends Tau Antibody Study [psp.org]
- 17. researchgate.net [researchgate.net]
- 18. azp2006.fr [azp2006.fr]
Head-to-Head Comparison: Ezeprogind and Other Small Molecules in Neurodegenerative Disease Research
A detailed analysis of Ezeprogind's performance against other emerging small molecule therapeutics targeting lysosomal function and progranulin levels.
This guide provides a comprehensive comparison of this compound (AZP2006), a clinical-stage small molecule, with other notable small molecules in the field of neurodegenerative disease research. The focus is on compounds that aim to restore lysosomal health and modulate progranulin (PGRN) levels, key pathways implicated in a range of neurodegenerative conditions, including tauopathies like Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.
Mechanism of Action: A Divergent Approach to a Common Goal
This compound stands out due to its unique mechanism of action, which involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex.[1][2] This stabilization is believed to enhance the delivery of these crucial proteins to the lysosome, thereby improving its function and promoting the clearance of pathological protein aggregates, such as hyperphosphorylated tau.[1][2]
This fundamental difference in the molecular target—PGRN-PSAP stabilization for this compound versus direct lysosomal enhancement or GCase modulation for C381 and GT-02287, respectively—underpins the varied preclinical and potential clinical profiles of these compounds.
Preclinical Performance: A Comparative Overview
While direct head-to-head preclinical studies are limited, data from various independent investigations provide a basis for comparison.
This compound has demonstrated promising results in preclinical models of tauopathy and Alzheimer's disease. In vitro, nanomolar concentrations of this compound have been shown to significantly increase neuronal survival, enhance the neurite network, and reduce tau hyperphosphorylation and neuroinflammation. In vivo studies in a senescence-accelerated mouse model (SAMP8) revealed that chronic oral administration of this compound prevented and restored age-related cognitive decline. Furthermore, in tau-overexpressing mice, this compound was reported to decrease tau phosphorylation.
C381 has shown significant anti-inflammatory and neuroprotective effects in preclinical models of lysosomal storage disease (Progranulin-/- mice) and Parkinson's disease (chronic MPTP mouse model).[3] In the Parkinson's model, C381 was able to restore cognitive function and rescue dopamingeric neuron loss.[3]
GT-02287 has an extensive preclinical data package demonstrating its ability to restore GCase function, improve the survival of dopaminergic neurons, increase dopamine levels, and improve locomotor function in animal models of Parkinson's disease.[6]
Table 1: Preclinical Efficacy of this compound and Comparator Small Molecules
| Parameter | This compound | C381 | GT-02287 |
| Primary Target | PGRN-PSAP Complex | Lysosome | Glucocerebrosidase (GCase) |
| Key Preclinical Findings | - Reduces tau hyperphosphorylation - Mitigates neuroinflammation - Enhances neuronal survival and synaptogenesis - Improves cognitive performance in aging models | - Promotes lysosomal acidification - Increases lysosomal cargo breakdown - Reduces neuroinflammation - Rescues dopaminergic neuron loss in a Parkinson's model | - Restores GCase function - Improves survival of dopaminergic neurons - Increases dopamine levels - Improves locomotor function in Parkinson's models |
| Reported In Vivo Models | Tauopathy models, Senescence Accelerated Mouse-Prone 8 (SAMP8) | Progranulin-/- mice, Chronic MPTP mouse model of Parkinson's disease | In vitro and in vivo models of Parkinson's disease |
Note: This table summarizes qualitative findings from various preclinical studies. Direct quantitative comparisons are not possible due to variations in experimental models and methodologies.
Clinical Trial Landscape
This compound is currently in clinical development for the treatment of Progressive Supranuclear Palsy (PSP). A Phase 2a clinical trial has been completed, and the primary objectives of safety and tolerability were met. While specific quantitative data from this trial are awaiting full publication (Corvol et al., 2025), it was reported that the treatment group showed elevated plasma progranulin and a reduction in total tau and phospho-tau181 in the cerebrospinal fluid (CSF) compared to baseline. Numerical improvements in exploratory clinical endpoints such as the PSP-Rating Scale (PSPRS) were also noted.
The clinical development of C381 and GT-02287 is in earlier stages. GT-02287 was expected to enter clinical development in the latter half of 2023. Information on the clinical trial status of C381 is not as readily available in the searched literature.
Table 2: Clinical Development Status
| Molecule | Indication(s) | Highest Development Phase | Key Reported Clinical Outcomes |
| This compound | Progressive Supranuclear Palsy (PSP) | Phase 2a Completed | - Good safety and tolerability - Increased plasma progranulin - Reduced CSF total tau and p-tau181 - Numerical improvement in PSPRS |
| C381 | Neurodegenerative diseases | Preclinical | Not yet in clinical trials based on available information. |
| GT-02287 | Parkinson's Disease | Entering Clinical Development (as of H2 2023) | Not yet in clinical trials. |
Experimental Methodologies
To provide a comprehensive understanding of the data presented, this section outlines the typical experimental protocols used to assess the efficacy of these small molecules.
Western Blot for Tau Phosphorylation
This technique is crucial for quantifying the levels of hyperphosphorylated tau, a key pathological hallmark in tauopathies.
-
Tissue Preparation: Brain tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for different phosphorylated forms of tau (e.g., AT8, PHF-1) and total tau.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibodies. The signal is then visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated tau are normalized to total tau levels.
Lysosomal Function Assays
These assays are used to assess the impact of the small molecules on the functional capacity of lysosomes.
-
Cell Culture: Neuronal or other relevant cell lines are cultured and treated with the small molecule of interest.
-
Lysosomal Staining: Live cells are incubated with fluorescent dyes that accumulate in acidic compartments, such as LysoTracker, to visualize lysosomes.
-
Functional Readouts:
-
Lysosomal pH: Ratiometric dyes or pH-sensitive probes are used to measure the acidity of the lysosomal lumen.
-
Enzymatic Activity: Fluorogenic substrates for specific lysosomal enzymes (e.g., cathepsins, GCase) are added to the cells, and the fluorescence generated upon substrate cleavage is measured.
-
Substrate Degradation: Cells are incubated with a fluorescently labeled substrate (e.g., DQ-BSA) that fluoresces upon degradation within the lysosome.
-
-
Imaging and Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader.
Progranulin Level Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify progranulin levels in biological fluids.
-
Sample Collection: Plasma, serum, or cerebrospinal fluid (CSF) is collected from treated and control subjects.
-
Assay Procedure:
-
A microplate is coated with a capture antibody specific for progranulin.
-
Samples and standards are added to the wells, and progranulin binds to the capture antibody.
-
A detection antibody, also specific for progranulin and conjugated to an enzyme, is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Measurement: The absorbance of the colored product is measured using a plate reader. The concentration of progranulin in the samples is determined by comparing their absorbance to a standard curve.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of comparator small molecules.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AI and Physics-Based Modeling Identifies a New Parkinson’s Disease Drug | The Scientist [the-scientist.com]
- 5. alzforum.org [alzforum.org]
- 6. Neurodegeneration Targets [discoveryontarget.com]
Specificity of Ezeprogind for the Progranulin-Prosaposin Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Ezeprogind for its intended molecular target, the progranulin-prosaposin (PGRN-PSAP) complex. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the PGRN-PSAP pathway in neurodegenerative diseases.
Introduction to this compound and its Intended Target
This compound (also known as AZP2006) is a first-in-class small molecule being developed for the treatment of neurodegenerative disorders, initially focusing on Progressive Supranuclear Palsy (PSP).[1][2] Its primary mechanism of action is the stabilization of the interaction between progranulin (PGRN) and its co-factor, prosaposin (PSAP).[1][3] This interaction is crucial for the proper trafficking of PGRN to the lysosome, where it plays a vital role in lysosomal homeostasis and neuronal health.[1][4][5] By binding to PSAP and stabilizing the PGRN-PSAP complex, this compound is designed to enhance lysosomal function, which in turn is expected to reduce the pathological accumulation of proteins like tau and mitigate neuroinflammation.[2][3]
Quantitative Analysis of Binding Specificity
The specificity of a drug for its intended target is a critical determinant of its efficacy and safety profile. The binding affinity of this compound to the PGRN-PSAP complex and its individual components has been quantified, providing insight into its target engagement.
| Compound | Target | Binding Affinity (Kd) |
| This compound | PGRN-PSAP Complex | 201 nM |
| This compound | Prosaposin (PSAP) alone | 624 nM |
| This compound | Progranulin (PGRN) alone | No interaction measured |
Data Summary:
The available data indicates that this compound binds to the PGRN-PSAP complex with a dissociation constant (Kd) of 201 nM. It also demonstrates binding to PSAP alone, albeit with a lower affinity (Kd = 624 nM). Notably, no direct interaction between this compound and PGRN alone has been observed. This suggests that this compound preferentially recognizes a conformation present in the complex or on PSAP itself, and that its mechanism is dependent on the presence of prosaposin.
Comparison with Alternative Therapeutic Strategies
Currently, there is a lack of publicly available information on other small molecules that directly target the stabilization of the PGRN-PSAP complex. Therefore, a direct comparison of binding specificity with competitor compounds targeting the identical mechanism is not feasible at this time.
However, other therapeutic strategies are being explored to modulate progranulin levels and function. These include:
-
Inhibitors of Sortilin (SORT1): Sortilin is a receptor that mediates the endocytosis and subsequent lysosomal degradation of PGRN. Inhibiting the SORT1-PGRN interaction is another approach to increase extracellular PGRN levels.
-
Gene Therapy: Introducing a functional copy of the GRN gene aims to restore normal progranulin levels in individuals with GRN mutations.[6]
-
Recombinant Progranulin and Progranulin Derivatives: Administration of recombinant full-length PGRN or smaller, active fragments (e.g., Pcgin) is being investigated to supplement deficient levels.[6]
While these approaches aim to achieve a similar downstream therapeutic benefit by modulating progranulin, their mechanisms of action and direct molecular targets differ from that of this compound. A comparative analysis of their specificity would require binding data for their respective targets, which is not available in the context of this guide.
Experimental Methodologies
The binding affinity of this compound for the PGRN-PSAP complex and its components was likely determined using Surface Plasmon Resonance (SPR) . While the specific, detailed protocol for the this compound binding assays is not publicly available, a general SPR protocol for measuring protein-small molecule interactions is described below.
General Surface Plasmon Resonance (SPR) Protocol:
Objective: To measure the binding affinity (Kd) of a small molecule (analyte) to an immobilized protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified recombinant human prosaposin and progranulin
-
This compound in a suitable solvent (e.g., DMSO)
Procedure:
-
Ligand Immobilization:
-
The sensor chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of the purified ligand (e.g., prosaposin or the pre-formed PGRN-PSAP complex) in a suitable buffer is injected over the activated surface. The protein is covalently coupled to the dextran matrix of the sensor chip.
-
Any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the ligand to account for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Measurement:
-
A series of dilutions of the analyte (this compound) in running buffer are prepared.
-
Each concentration of the analyte is injected over both the ligand and reference flow cells for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram (response units vs. time).
-
-
Data Analysis:
-
The response from the reference flow cell is subtracted from the response of the ligand flow cell to obtain the specific binding signal.
-
The equilibrium binding response is plotted against the analyte concentration.
-
The dissociation constant (Kd) is determined by fitting the binding data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The Kd represents the concentration of analyte at which 50% of the ligand is occupied at equilibrium.
-
Signaling Pathway and Experimental Workflow
The proposed mechanism of action of this compound involves the modulation of the progranulin-prosaposin trafficking and its downstream effects on lysosomal function and cellular pathology.
Caption: Proposed mechanism of action of this compound.
This diagram illustrates the proposed mechanism by which this compound stabilizes the extracellular PGRN-PSAP complex, facilitating its uptake into the cell and delivery to the lysosome. This enhancement of lysosomal function is hypothesized to lead to a reduction in key pathological features of neurodegenerative diseases, such as tau pathology and neuroinflammation.
Conclusion
This compound demonstrates a specific binding affinity for the progranulin-prosaposin complex, with a preference for the complex over prosaposin alone and no observed binding to progranulin by itself. This supports its intended mechanism of action of stabilizing the PGRN-PSAP axis. While a direct comparison with other drugs targeting the same mechanism is not yet possible due to the novelty of this approach, the available data provides a strong foundation for its further development as a potential therapeutic for neurodegenerative diseases. Future studies detailing its off-target binding profile will be crucial for a more comprehensive assessment of its specificity and overall safety.
References
- 1. rupress.org [rupress.org]
- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 3. The interaction between progranulin and prosaposin is mediated by granulins and the linker region between saposin B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Ezeprogind Against Existing Treatments for Neurodegenerative Diseases
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Alzheimer's disease, and Parkinson's disease, present a significant and growing challenge to global health. While current therapeutic strategies primarily offer symptomatic relief, the development of disease-modifying therapies remains a critical unmet need. Ezeprogind (formerly AZP2006) is a novel, orally available small molecule that has shown promise in preclinical and early-phase clinical trials. This guide provides an objective comparison of this compound's performance with existing treatments, supported by available experimental data, to aid researchers and drug development professionals in assessing its therapeutic potential.
Mechanism of Action: A Novel Approach
This compound's mechanism of action distinguishes it from many existing therapies. It targets the progranulin-prosaposin (PGRN-PSAP) axis to enhance lysosomal function.[1][2][3][4][5] By stabilizing the PGRN-PSAP complex, this compound is proposed to facilitate the trafficking of these crucial proteins to the lysosome, the cell's primary recycling center.[3][4] This enhancement of lysosomal function is thought to improve the clearance of misfolded proteins, such as tau and amyloid-beta, which are hallmarks of several neurodegenerative diseases.[3][4] Furthermore, preclinical studies suggest that this compound may reduce neuroinflammation and promote neuronal survival and synaptogenesis.[1][2]
In contrast, existing treatments for neurodegenerative diseases often focus on counteracting neurotransmitter deficiencies or targeting specific protein aggregates.
-
Alzheimer's Disease: Cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) aim to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.[6][7][8][9] Memantine, an NMDA receptor antagonist, works by regulating glutamate activity.[6] Newer therapies, such as aducanumab and lecanemab, are monoclonal antibodies that target amyloid-beta plaques for removal.
-
Parkinson's Disease: The mainstay of treatment is levodopa, a precursor to dopamine, which helps to replenish depleted dopamine levels in the brain.[10][11][12][13][14] Other medications include dopamine agonists, which mimic the effects of dopamine, and MAO-B inhibitors, which prevent the breakdown of dopamine.[13]
-
Progressive Supranuclear Palsy: Currently, there are no approved disease-modifying therapies for PSP.[15][16] Treatment is primarily supportive and symptomatic, with limited and often temporary relief from medications used for Parkinson's disease.[15][16]
Data Presentation: Preclinical and Clinical Evidence
Preclinical Data Summary
Preclinical studies have provided the foundational evidence for this compound's therapeutic potential across various models of neurodegeneration.
| Model System | Key Findings | Reference |
| Tauopathy Mouse Models | - Decreased tau hyperphosphorylation- Enhanced neuronal survival- Mitigated neuroinflammation- Promoted synaptogenesis | [1][2] |
| Glutamate-Induced Injury in Rat Motor Neurons | - Maintained survival of motor neurons at levels comparable to riluzole- Protected the neurite network | [17] |
| SOD1 G93A Motor Neurons (ALS model) | - Reduced cell death, alone and in combination with riluzole or edaravone | [17] |
Clinical Data Summary: Phase 2a Trial in PSP
A Phase 2a clinical trial of this compound has been completed in patients with PSP. While specific quantitative results from the primary analysis are not yet fully published in peer-reviewed literature, company press releases and conference presentations have reported encouraging qualitative outcomes.[18][19][20]
| Trial Phase | Population | Key Outcomes Reported | Reference |
| Phase 2a | 36 patients with PSP | - Good safety and tolerability profile- "First signs of delay in disease progression" compared to placebo after 3 months | [20] |
| Open-Label Extension (6 months) | Patients from Phase 2a | - "Remarkable stabilization of PSP" in patients who initiated therapy early- Stabilization of condition also observed in patients who switched from placebo to this compound | [18][19] |
Note: The reported outcomes are based on press releases and have not yet been fully detailed in peer-reviewed publications. A future Phase 2b/3 trial is planned to further assess long-term safety and efficacy.[1][2]
Comparison with Existing Treatments: Efficacy and Safety
Direct comparative trials between this compound and other treatments are not yet available. The following tables summarize the general efficacy and common side effects of existing therapies.
Alzheimer's Disease Treatments
| Drug Class | Mechanism of Action | General Efficacy | Common Side Effects | Reference |
| Cholinesterase Inhibitors | Increase acetylcholine levels | Modest improvement in cognitive function (1.5 to 3.9 point difference on ADAS-Cog scale vs. placebo) | Nausea, vomiting, diarrhea, dizziness | [6][9] |
| NMDA Receptor Antagonists | Regulate glutamate activity | Modest symptomatic benefit, often used in combination with cholinesterase inhibitors | Dizziness, headache, confusion, constipation | [6] |
| Anti-Amyloid Monoclonal Antibodies | Target and remove amyloid-beta plaques | Slowing of cognitive decline in early-stage AD | Amyloid-related imaging abnormalities (ARIA), infusion-related reactions |
Parkinson's Disease Treatments
| Drug | Mechanism of Action | General Efficacy | Common Side Effects | Reference |
| Levodopa | Dopamine precursor | Most effective symptomatic treatment for motor symptoms | Nausea, vomiting, orthostatic hypotension, dyskinesias (long-term use) | [11][12][13][14] |
| Dopamine Agonists | Mimic dopamine effects | Effective for motor symptoms, may delay the need for levodopa | Nausea, somnolence, hallucinations, impulse control disorders | [13] |
| MAO-B Inhibitors | Prevent dopamine breakdown | Mild symptomatic benefit, can be used as monotherapy or adjunct to levodopa | Nausea, headache, insomnia | [13] |
Progressive Supranuclear Palsy Treatments
Currently, no treatments have established efficacy for PSP.[15][16] Levodopa and other Parkinson's medications may provide mild and temporary relief of motor symptoms in a small percentage of patients.[15]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on published abstracts and summaries, the following provides an overview of the methodologies used.
In Vitro Neuroprotection Assay
-
Objective: To assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in motor neurons.
-
Methodology:
-
Primary rat motor neurons are isolated from the spinal cord and cultured.
-
Neuronal injury is induced by exposing the cells to glutamate.
-
This compound is added to the culture medium at various concentrations (e.g., 3-300 nM) for a specified duration (e.g., 48 hours). Riluzole is used as a positive control.
-
Neuronal survival is assessed by counting viable neurons, and the integrity of the neurite network is evaluated through immunocytochemistry and morphological analysis.
-
To confirm the role of progranulin, the experiment is repeated with the addition of an anti-progranulin antibody to block its action.[17]
-
In Vivo Tauopathy Mouse Model Study
-
Objective: To evaluate the effect of this compound on tau pathology and related deficits in a mouse model of tauopathy.
-
Methodology:
-
A transgenic mouse model that overexpresses a mutant form of human tau is used. These mice typically develop age-dependent tau pathology and associated motor and cognitive deficits.
-
Mice are treated with this compound or a vehicle control via a specified route of administration (e.g., oral gavage) for a defined period.
-
Behavioral tests are conducted to assess motor function (e.g., rotarod test) and cognitive performance (e.g., Morris water maze).
-
At the end of the treatment period, brain tissue is collected and analyzed for levels of hyperphosphorylated tau, markers of neuroinflammation, and synaptic proteins using techniques such as immunohistochemistry and western blotting.[1][2]
-
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in enhancing lysosomal function.
Preclinical Experimental Workflow
References
- 1. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. xerys.com [xerys.com]
- 4. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. bmj.com [bmj.com]
- 10. Continuous Dopaminergic Stimulation-Based Levodopa Treatment in Patients with Early to Mid-Stage Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levodopa treatment in Parkinson’s disease: earlier or later? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Levodopa in Parkinson’s Disease: Current Status and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progressive Supranuclear Palsy: Advances in Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Hope for Progressive Supranuclear Palsy with Innovative Trial | UC San Francisco [ucsf.edu]
- 17. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]
- 18. Alzprotect Reports Positive Phase 2a Extension Results for PSP [synapse.patsnap.com]
- 19. azp2006.fr [azp2006.fr]
- 20. Alzprotect - Alzprotect Completes Phase 2a Clinical Trial Enrollment for AZP2006 in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
Meta-analysis of Ezeprogind (AZP2006) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of available research findings for Ezeprogind (also known as AZP2006), a first-in-class drug candidate under investigation for neurodegenerative diseases, primarily Progressive Supranuclear Palsy (PSP). As this compound is an investigational drug without a direct market competitor, this comparison is made against the current standard of care for PSP.
Comparative Analysis: this compound vs. Standard of Care for PSP
Progressive Supranuclear Palsy currently has no disease-modifying therapies.[1][2][3] The standard of care focuses on symptomatic management through a multidisciplinary approach.[2][3] this compound represents a novel strategy by targeting the underlying neurodegenerative processes.[1][4]
| Feature | This compound (AZP2006) | Current Standard of Care for PSP |
| Therapeutic Goal | Disease modification: Aims to slow or stabilize disease progression. | Symptomatic relief and supportive care to improve quality of life.[2][5] |
| Primary Mechanism | Acts as a molecular chaperone, stabilizing the Progranulin-Prosaposin (PGRN-PSAP) complex to enhance lysosomal function, reduce tau pathology, and mitigate neuroinflammation.[1][6][7] | Primarily symptomatic treatments (e.g., Levodopa for rigidity, Botulinum toxin for dystonia) and non-pharmacological therapies.[8][9] |
| Target Population | Patients diagnosed with PSP; potential for other tauopathies like Alzheimer's and Parkinson's disease.[1][7] | All patients diagnosed with PSP. |
| Key Benefit | Potential to address root causes of neurodegeneration by restoring lysosomal health.[1][10] | Manages specific symptoms like motor impairment, dysphagia, and mood changes to maintain function for as long as possible.[11][12] |
| Administration | Oral solution.[1] | Various (oral medications, injections, physical therapy, etc.).[8][13][12] |
Mechanism of Action: The PGRN-PSAP Signaling Pathway
This compound's unique mechanism centers on enhancing the function of the endo-lysosomal system, which is crucial for clearing misfolded proteins that accumulate in neurodegenerative diseases.[1][6] It acts by stabilizing the progranulin-prosaposin (PGRN-PSAP) complex. This stabilization facilitates the complex's delivery to the lysosome via cell surface receptors, reinforcing lysosomal integrity and boosting its capacity to degrade pathological proteins like hyperphosphorylated Tau.[1][6][7]
Caption: this compound's Proposed Signaling Pathway.
Clinical Trial Data Summary
This compound has completed Phase 1 studies in healthy volunteers and a Phase 2a study in patients with PSP.[4][6] An upcoming Phase 2b/3 trial is planned to further assess efficacy and safety.[7]
Table 2: Phase 1 Safety & Tolerability in Healthy Volunteers
| Study Type | Participants | Dosing Regimen | Key Findings |
| Single Ascending Dose (SAD) | 64 healthy male volunteers | Single oral doses from 3 to 500 mg (or placebo) | Favorable safety profile; no serious adverse events observed.[4][11] |
| Multiple Ascending Dose (MAD) | 24 healthy male volunteers | Oral doses of 30, 60, and 120 mg daily for 10 days (or placebo) | Well-tolerated; no specific safety risks identified. The 180mg dose was not tested to allow for further evaluation of a metabolite (M2).[11] |
Table 3: Phase 2a Efficacy & Safety in PSP Patients (NCT04008355)
| Outcome | Measurement | Key Findings |
| Primary Outcome | Safety and Tolerability | Treatment was well-tolerated with no significant safety concerns reported during the trial or its 6-month open-label extension.[14] |
| Exploratory Efficacy | Progressive Supranuclear Palsy Rating Scale (PSPRS) | Patients receiving this compound showed signs of delayed disease progression compared to placebo.[14] Those treated early exhibited "remarkable stabilization" during the 6-month extension.[14] |
| Biomarkers | CSF and Plasma Analysis | Treatment led to elevated plasma progranulin levels.[15] A reduction in CSF total tau and phosphotau181 was observed compared to baseline.[15] |
| Late-Stage Benefit | Open-Label Extension | Patients who were initially on placebo experienced a stabilization in their condition after transitioning to this compound treatment.[14] |
Experimental Protocols and Workflows
Phase 2a Clinical Trial Methodology (NCT04008355)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial followed by a 6-month open-label extension (OLE).[14]
-
Participants: 36 male and female patients, aged 40 to 80, with a diagnosis of probable or possible PSP.[4]
-
Intervention Arms:
-
This compound 60 mg daily for 12 weeks.
-
This compound 80 mg for 10 days followed by 50 mg for 12 weeks.
-
Placebo for 12 weeks.
-
-
Primary Outcomes: Assessment of safety and tolerability over the treatment period.
-
Secondary & Exploratory Outcomes: Measurement of CSF and plasma biomarkers (e.g., tau, progranulin) and clinical assessments using scales such as the PSP Rating Scale (PSPRS-28 and PSPRS-10).[14]
-
Open-Label Extension: Following the initial 3-month trial, all participants were eligible to receive this compound to assess long-term safety and efficacy trends.[14]
Caption: Experimental Workflow of the Phase 2a Trial.
Logical Framework: From Preclinical Rationale to Clinical Outcomes
The development of this compound is based on a logical progression from its underlying mechanism to observable clinical effects. Preclinical studies established the drug's ability to modulate key pathological features of neurodegeneration, which formed the basis for assessing its impact on clinical and biomarker endpoints in human trials.
Caption: Logical Relationship of Research Findings.
References
- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]
- 2. droracle.ai [droracle.ai]
- 3. Progressive Supranuclear Palsy in 2022: recent developments and an eye to the future | ACNR [acnr.co.uk]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progressive Supranuclear Palsy Treatment & Management: Approach Considerations, Pharmacologic Therapy, Consultations [emedicine.medscape.com]
- 9. Progressive Supranuclear Palsy: Advances in Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alzheimer's Association International Conference [alz.confex.com]
- 11. pn.bmj.com [pn.bmj.com]
- 12. Best Practices in the Clinical Management of Progressive Supranuclear Palsy and Corticobasal Syndrome: A Consensus Statement of the CurePSP Centers of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progressive supranuclear palsy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 14. azp2006.fr [azp2006.fr]
- 15. alzforum.org [alzforum.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ezeprogind
For researchers, scientists, and drug development professionals engaged in the advancement of neuroprotective therapeutics, the proper management and disposal of investigational compounds like Ezeprogind (also known as AZP2006) is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established principles of chemical safety and hazardous waste management.
This compound: A Novel Neuroprotective Agent
This compound is a first-in-class, orally active small molecule under investigation for the treatment of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP).[1] Its mechanism of action involves the modulation of the progranulin-prosaposin complex, which is crucial for lysosomal function.[1] Chemically, this compound possesses a benzimidazole core structure with a piperazine ring.[2] While clinical studies have indicated that this compound is well-tolerated at therapeutic doses in human subjects, this does not provide a complete picture of its potential hazards as a raw chemical substance or its environmental impact.[3][4]
Hazard Assessment and Classification
A specific Safety Data Sheet (SDS) for this compound is not publicly available. In the absence of an official SDS, a conservative approach to hazard assessment is warranted, based on the known properties of its core chemical moieties: benzimidazole and piperazine.
-
Benzimidazole Derivatives: Compounds in this class can exhibit a range of hazardous properties, including acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[5]
-
Piperazine and its Derivatives: These compounds can be corrosive and pose significant health risks, including severe skin burns and eye damage.[2][6]
Given these potential hazards, This compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.
Quantitative Hazard Data for Analogous Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for compounds structurally related to this compound's core components, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage / Causes serious eye irritation |
| Respiratory Irritation | Category 3 | May cause respiratory irritation |
This data is based on analogous benzimidazole and piperazine compounds and should be used as a precautionary guide in the absence of a specific SDS for this compound.
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the essential procedures for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks.
-
Gloves: Wear two pairs of chemical-resistant nitrile gloves.
-
Eye Protection: Use chemical splash goggles or a full-face shield.
-
Lab Coat: A chemical-resistant, full-length lab coat is mandatory.
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe and compliant waste disposal.
-
Designated Hazardous Waste Containers: All this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, weighing boats), and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be constructed of a material compatible with this compound and any solvents used. For liquid waste, ensure the container has a secure, leak-proof cap.
-
Labeling: The hazardous waste container must be clearly and accurately labeled with the words "HAZARDOUS WASTE " and the full chemical name "This compound (AZP2006) ". The label should also include the approximate concentration (if in solution) and the date of accumulation.
On-site Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure regulatory compliance.
-
Secure Storage Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area. This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: Liquid hazardous waste containers should be placed within a secondary containment bin to mitigate the impact of potential spills.
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management company.
-
Engage a Professional Disposal Service: Do not attempt to dispose of this compound through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide Necessary Documentation: Furnish the waste disposal company with all available information regarding the waste, including its chemical name and any known or suspected hazards.
-
Recommended Disposal Method: The preferred method for the final disposal of small molecule drug candidates like this compound is incineration at a permitted hazardous waste incineration facility. This method ensures the complete destruction of the compound, minimizing its potential environmental impact.
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: The container should be rinsed three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Rinsate Collection: The solvent rinsate from the decontamination process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
Disposal of Rinsed Containers: After triple rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies. It is good practice to deface the original label and, if possible, puncture the container to prevent reuse.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.
Caption: A procedural diagram for the decontamination and disposal of empty this compound containers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alzforum.org [alzforum.org]
- 4. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of Ezeprogind: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ezeprogind, a novel small molecule under investigation for neurodegenerative diseases. While specific safety data for this compound is not publicly available, this document outlines a comprehensive approach based on best practices for handling research-grade chemical compounds of a similar nature.
This compound is a first-in-class, orally available small molecule that has shown promise in preclinical and clinical studies for conditions such as Progressive Supranuclear Palsy (PSP), Alzheimer's disease, and Parkinson's disease.[1][2] Its mechanism of action involves the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex, which is crucial for lysosomal function.[1][2]
Due to the absence of a specific Material Safety Data Sheet (MSDS), a cautious approach to handling is warranted. The following guidelines are based on general laboratory safety protocols for non-hazardous or compounds of unknown toxicity and should be supplemented by a thorough, substance-specific risk assessment conducted by the user's institution.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial to minimize exposure during the handling of this compound powder and solutions. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Situation | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or chemical splash goggles - N95 or higher-rated respirator (if not handled in a certified chemical fume hood)[3] |
| Preparing Solutions | - Nitrile gloves - Laboratory coat - Safety glasses with side shields or chemical splash goggles[3] |
| Administering to Cell Cultures | - Nitrile gloves - Laboratory coat - Safety glasses with side shields |
| Cleaning Spills | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or chemical splash goggles - Disposable shoe covers[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential to ensure safety and maintain the integrity of the compound.
-
Preparation and Weighing: All initial handling of powdered this compound, including weighing and aliquoting, must be conducted in a certified chemical fume hood or a containment glove box to prevent the inhalation of airborne particles.[3] Use anti-static weigh paper or a weighing boat to minimize electrostatic dispersal. All spatulas and surfaces should be decontaminated after use.
-
Solution Preparation: When dissolving the compound, add the solvent (e.g., DMSO) slowly to the powder to avoid splashing.[3] Ensure the vial is securely capped before vortexing or sonicating to achieve a clear solution.
-
Cell Culture Applications: When adding this compound solutions to cell cultures, use filtered pipette tips to prevent aerosol formation. All manipulations should be performed in a biological safety cabinet (BSC) to maintain sterility and operator safety.[3]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills of solutions, absorb the liquid with an inert absorbent material such as vermiculite or sand.[3] For powder spills, carefully cover the material with a damp paper towel to avoid creating dust before collection.[3] The spill area should then be cleaned with a suitable detergent and water, followed by a 70% ethanol solution.[3] All materials used for cleanup must be disposed of as hazardous waste.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Do not mix with other chemical waste unless compatibility is confirmed.[3] |
| This compound Solutions | - Collect in a sealed, labeled container designated for chemical waste. - Do not pour down the drain.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated biohazard or chemical waste bag/container. - Do not dispose of in regular trash.[3] |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a designated chemical waste bag immediately after use.[3] |
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the following general methodologies are applicable based on its intended use:
-
In Vitro Cell-Based Assays: Researchers can assess the efficacy of this compound by treating relevant cell lines (e.g., neuronal cells) and measuring downstream effects such as protein phosphorylation, cell viability, or the expression of specific biomarkers.
-
In Vivo Animal Studies: this compound can be administered to animal models of neurodegenerative diseases to evaluate its effects on behavior, pathology, and biomarker levels.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the recommended workflow and logical relationships.
Caption: A high-level workflow for the safe handling of this compound.
Caption: A decision-making flow for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
